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3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis and Application of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole: A Comprehensive Technical Guide

Executive Summary 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS: 1936132-88-5) is a highly versatile, bisazaheterocyclic building block utilized extensively in modern medicinal chemistry[1]. Its unique fused pyran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS: 1936132-88-5) is a highly versatile, bisazaheterocyclic building block utilized extensively in modern medicinal chemistry[1]. Its unique fused pyran-pyrazole architecture provides a rigid, metabolically stable scaffold that enhances target affinity through geometric constraint. This technical whitepaper provides a rigorous, field-validated synthetic methodology for this compound, elucidating the mechanistic rationale behind each step, and explores its critical role in the development of next-generation glucosylceramide synthase (GCS) inhibitors and AMPA receptor modulators.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 3-iodo-pyrano-pyrazole core relies on a robust three-step linear sequence starting from commercially available tetrahydro-4H-pyran-4-one.

Step 1: Claisen Condensation (Formylation) The synthesis initiates with the formylation of tetrahydro-4H-pyran-4-one. Using sodium methoxide (NaOMe) as a base in tetrahydrofuran (THF) generates the thermodynamic enolate, which subsequently attacks ethyl formate. NaOMe is deliberately selected over stronger, non-nucleophilic bases like LDA to minimize the self-condensation (aldol addition) of the starting ketone. The product, 3-(hydroxymethylene)tetrahydro-4H-pyran-4-one, exists primarily in its enol form, providing the requisite 1,3-dicarbonyl equivalent for pyrazole formation.

Step 2: Knorr-type Pyrazole Cyclization The intermediate is reacted with hydrazine hydrate in ethanol. Hydrazine acts as a bidentate nucleophile, sequentially attacking the formyl carbon and the ketone carbonyl. Subsequent dehydration yields the aromatic 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole core. A critical experimental nuance here is the high aqueous solubility of the resulting pyrazole; traditional aqueous workups often lead to catastrophic yield losses. Therefore, solvent evaporation followed by direct trituration is the preferred isolation strategy.

Step 3: Electrophilic Aromatic Iodination Regioselective iodination at the C-3 position is achieved using N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF). NIS is selected over molecular iodine ( I2​ ) because it provides a controlled, mild release of the iodonium ion ( I+ ), preventing oxidative degradation of the pyran ether linkage. The electron-rich nature of the pyrazole ring directs the electrophile exclusively to the unsubstituted C-3 position.

SynthWorkflow Node1 Tetrahydro-4H-pyran-4-one Node2 Claisen Condensation (Ethyl Formate, NaOMe) Node1->Node2 Node3 3-(Hydroxymethylene) tetrahydro-4H-pyran-4-one Node2->Node3 Node4 Cyclization (Hydrazine Hydrate) Node3->Node4 Node5 1,4,5,7-Tetrahydropyrano [3,4-c]pyrazole Node4->Node5 Node6 Electrophilic Iodination (NIS, DMF) Node5->Node6 Node7 3-Iodo-1,4,5,7-tetrahydropyrano [3,4-c]pyrazole Node6->Node7

Synthetic workflow for 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole.

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered for high reproducibility and include integrated validation checkpoints to ensure system integrity throughout the synthesis.

Protocol A: Synthesis of 3-(Hydroxymethylene)tetrahydro-4H-pyran-4-one
  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend NaOMe (1.2 eq, 64.8 mmol) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dropwise add a mixture of tetrahydro-4H-pyran-4-one (1.0 eq, 54.0 mmol) and ethyl formate (1.5 eq, 81.0 mmol) over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the starting ketone ( Rf​≈0.4 ) and the appearance of a highly polar spot ( Rf​≈0.1 ) that stains intensely with KMnO4​ .

  • Workup: Quench the reaction carefully with 1M HCl until the pH reaches 4.0. Extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the crude intermediate as a pale yellow oil. Use immediately in the next step to prevent polymerization.

Protocol B: Cyclization to 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazole
  • Reaction: Dissolve the crude 3-(hydroxymethylene)tetrahydro-4H-pyran-4-one in absolute ethanol (100 mL). Cool to 0 °C and slowly add hydrazine hydrate (64% in water, 1.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Validation Check: LC-MS analysis should confirm the target mass ( [M+H]+=125.1 ).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and water. Due to the product's high water solubility, do not perform an aqueous extraction. Instead, triturate the resulting residue with cold diethyl ether ( 2×50 mL) to precipitate the pyrazole core as a white solid. Filter and dry under high vacuum.

Protocol C: Regioselective Iodination to 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
  • Preparation: Dissolve 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (1.0 eq, 40.0 mmol) in anhydrous DMF (80 mL). Protect the reaction flask from direct light using aluminum foil to prevent radical-mediated side reactions.

  • Iodination: Cool the solution to 0 °C. Add N-Iodosuccinimide (NIS) (1.05 eq, 42.0 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at room temperature for 12 hours in the dark.

    • Validation Check: 1H NMR of an aliquot must show the complete disappearance of the pyrazole C-H singlet at ≈7.4 ppm.

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 150 mL).

    • Self-Validation: The characteristic yellow/brown color of trace iodine must immediately dissipate, yielding a colorless or pale yellow suspension.

  • Purification: Extract with EtOAc ( 3×100 mL). Wash the organics with water ( 5×50 mL) to remove DMF, then brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield the title compound.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and analytical markers for the three-step synthesis, providing a benchmark for quality control.

StepReaction TypeReagents & ConditionsExpected Yield (%)Target Purity (HPLC)Key Analytical Marker ( 1H NMR / MS)
1 FormylationEthyl formate, NaOMe, THF, 0 °C to RT75 - 82%> 90%Disappearance of ketone C=O; Enol C-H at ~8.0 ppm
2 Cyclization N2​H4​⋅H2​O , EtOH, Reflux, 4 h68 - 75%> 95%Pyrazole C-H singlet at ~7.4 ppm; [M+H]+=125.1
3 IodinationNIS, DMF, 0 °C to RT, 12 h (Dark)80 - 88%> 98%Loss of pyrazole C-H singlet; [M+H]+=251.0

Applications in Drug Discovery

Glucosylceramide Synthase (GCS) Inhibitors

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole serves as a crucial intermediate in the synthesis of fused pyrazole urea analogs, which are potent inhibitors of Glucosylceramide Synthase (GCS). As detailed in the international patent [2][3], the iodo-group acts as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to introduce diverse aryl or heteroaryl substituents at the C-3 position. Inhibiting GCS reduces the accumulation of glycosphingolipids (GSLs), offering a targeted therapeutic pathway for lysosomal storage diseases (e.g., Gaucher and Fabry diseases) and neurodegenerative conditions like Parkinson's disease.

GCSPathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glycosylation Inhibitor Pyrano-pyrazole Inhibitor Inhibitor->GCS Allosteric/Active Site Inhibition GSL Glycosphingolipids (GSLs) GlcCer->GSL Biosynthesis Disease Lysosomal Storage Diseases GSL->Disease Accumulation

Mechanism of action for pyrano-pyrazole derivatives in GCS inhibition.

AMPA Receptor Modulators

Beyond GCS inhibition, the tetrahydropyrano[3,4-c]pyrazole scaffold has been utilized in the discovery of Positive Allosteric Modulators (PAMs) for the AMPA receptor. Research published in the [4] demonstrates that rigidifying the pyrazole core by fusing it with a pyran ring enhances the binding affinity within the inverted U-shaped pocket of the AMPA receptor's ligand-binding domain. The iodo-precursor allows for the rapid generation of structure-activity relationship (SAR) libraries via late-stage functionalization, enabling precise tuning of the molecule's pharmacokinetic profile.

References

  • Source: World Intellectual Property Organization (WO2023101895A1)
  • Title: Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry, Vol. 53, No. 24, 2010, pp. 8650–8662 URL: [Link]

Sources

Exploratory

Physicochemical Characterization of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole: A Strategic Research Protocol

An In-depth Technical Guide Abstract: This document provides a comprehensive technical framework for the full physicochemical characterization of the novel N-heterocyclic compound, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: This document provides a comprehensive technical framework for the full physicochemical characterization of the novel N-heterocyclic compound, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. As a new chemical entity, published data on its specific properties are not available. Therefore, this guide is structured as a strategic research protocol, detailing the necessary experimental workflows, the scientific rationale behind them, and authoritative methodologies. It is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar molecules. The objective is to establish a foundational dataset encompassing thermal properties, solubility, ionization, lipophilicity, and chemical stability, which is critical for assessing its potential as a drug candidate.

Introduction and Molecular Overview

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus paramount for predicting its in vivo behavior.[1] The subject of this guide, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, is a novel heterocyclic scaffold. Its structure merges a pyrazole ring, a common motif in pharmaceuticals, with a tetrahydropyran ring, and includes an iodine substituent which can serve as a handle for further synthetic modification or influence binding interactions.[2][3]

Given the absence of empirical data for this specific molecule, this document outlines a logical, multi-stage experimental plan to systematically determine its core physicochemical parameters. Each section provides not just the protocol, but the causality behind the experimental choices, ensuring a self-validating and scientifically rigorous approach.

Molecular Structure:

(Conceptual representation of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole)

The characterization workflow is designed to build a comprehensive profile, starting with fundamental properties and progressing to more complex behavioral attributes.

G cluster_0 Phase 1: Fundamental Properties cluster_1 Phase 2: Solution Behavior cluster_2 Phase 3: Biopharmaceutical Profile Synthesis Synthesis & Purification Structure Structural Verification (NMR, MS) Synthesis->Structure Thermal Thermal Analysis (DSC/TGA) Structure->Thermal Solubility Solubility Profiling Thermal->Solubility Informs solvent choice pKa pKa Determination Solubility->pKa LogP Lipophilicity (LogP) Solubility->LogP Prerequisite for experiment pKa->LogP Stability Chemical Stability (Forced Degradation) LogP->Stability Stability->Solubility Degradants may affect results Stability->LogP Degradants may affect results

Caption: Overall Physicochemical Characterization Workflow.

Fundamental & Thermal Properties

The initial characterization phase focuses on verifying the identity and assessing the thermal behavior of the compound. These properties are fundamental to all subsequent experiments.

Synthesis and Structural Verification

Prior to any characterization, the compound must be synthesized with high purity. While specific synthesis routes for this exact molecule are unpublished, methods for producing iodo-pyrazole derivatives often involve electrophilic iodination of a pyrazole precursor or constructing the ring from iodine-containing building blocks.[4][5][6][7] Post-synthesis, identity and purity must be confirmed unequivocally using Nuclear Magnetic Resonance (¹H, ¹³C NMR), and Mass Spectrometry (MS).

Thermal Analysis: Melting Point and Decomposition

Thermal analysis provides critical information on melting point, purity, polymorphism, and thermal stability.[8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed.[9][10] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[11]

Table 1: Thermal Analysis Techniques

Property Measured Technique Information Gained
Melting Point (°C) DSC Purity estimation, solid-state form identification.[12]
Enthalpy of Fusion (J/g) DSC Lattice energy insight, aids in solubility prediction.[12]
Decomposition Temperature (°C) TGA Defines the upper limit for thermal stability.[13]

| Mass Loss Events | TGA | Indicates solvent loss or decomposition pathways.[11] |

Experimental Protocol: Melting Point Determination by DSC

Objective: To determine the onset melting temperature and enthalpy of fusion.

Materials: 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole (1-3 mg, accurately weighed), aluminum DSC pans and lids, DSC instrument (e.g., Mettler Toledo DSC 3 or TA Instruments Q2000).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).[8]

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Causality: A sharp melting peak is indicative of high purity. Broad peaks may suggest impurities or the presence of multiple polymorphic forms. The decomposition temperature from TGA dictates the maximum temperature for the DSC scan.[9]

Solubility and Ionization Characteristics

Aqueous solubility and ionization state (pKa) are master variables that influence every aspect of a drug's lifecycle, from formulation to its interaction with biological targets.[1][12]

Aqueous and Solvent Solubility

Solubility determines the bioavailability of a compound and dictates the feasible administration routes.[14] It is crucial to measure solubility not only in aqueous buffers but also in organic solvents relevant to formulation and analytical chemistry.[15] The "shake-flask" method is considered the gold standard for determining thermodynamic solubility due to its directness and reliability.[16][17]

Table 2: Solubility Profile Template

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Method
Phosphate Buffered Saline (PBS) 7.4 25 (To be determined) Shake-Flask
Simulated Gastric Fluid (SGF) 1.2 37 (To be determined) Shake-Flask
Simulated Intestinal Fluid (SIF) 6.8 37 (To be determined) Shake-Flask
Dimethyl Sulfoxide (DMSO) N/A 25 (To be determined) Kinetic

| Ethanol | N/A | 25 | (To be determined) | Kinetic |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in a specific medium (e.g., pH 7.4 PBS).

Materials: Compound, pH 7.4 PBS, vials, orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV system for quantification.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of pH 7.4 PBS. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Causality: Using an excess of solid ensures that the resulting solution is saturated. The extended equilibration time allows the system to reach a thermodynamic minimum, providing the true equilibrium solubility, as opposed to faster kinetic methods which can overestimate solubility by measuring supersaturated states.[14]

G start Add excess solid to buffer equilibrate Equilibrate on shaker (24-48h, constant T) start->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Extract clear supernatant centrifuge->supernatant quantify Quantify concentration (e.g., HPLC-UV) supernatant->quantify result Thermodynamic Solubility quantify->result

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The pKa is the pH at which a compound is 50% ionized. The pyrazole ring contains two nitrogen atoms, one of which is basic and can be protonated. Its pKa value will determine the charge state of the molecule in different physiological environments (e.g., stomach vs. intestine), which profoundly impacts solubility, membrane permeability, and receptor binding.[18] Spectrophotometric or potentiometric titration are common methods for pKa determination.[19]

Lipophilicity Profile

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[20]

Octanol-Water Partition Coefficient (LogP)

The LogP value is a cornerstone of drug design, famously included in Lipinski's "Rule of 5" for oral bioavailability, which suggests an optimal LogP of <5.[20] A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low can hinder membrane permeation.

Experimental Protocol: LogP Determination by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient.

Materials: Compound, n-octanol (pre-saturated with water), water or buffer (pre-saturated with n-octanol), vials, vortex mixer, centrifuge, HPLC-UV system.

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.[21]

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the organic phase to a vial.

  • Equilibration: Seal the vial and shake vigorously (e.g., using a vortex mixer) for several minutes, then agitate gently for 1-2 hours to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[20]

Causality: Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.[21] This direct measurement is considered the most accurate method for LogP determination.[17]

G start Prepare pre-saturated octanol and water dissolve Dissolve compound in one phase start->dissolve mix Add equal volume of second phase and mix dissolve->mix equilibrate Equilibrate (1-2h) mix->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify_aq Quantify [C] in Aqueous Phase separate->quantify_aq quantify_org Quantify [C] in Octanol Phase separate->quantify_org calculate Calculate LogP = log([C]org/[C]aq) quantify_aq->calculate quantify_org->calculate

Caption: Workflow for Shake-Flask LogP Determination.

Chemical Stability Assessment

Evaluating the intrinsic chemical stability of an NCE is mandatory to ensure it can withstand the conditions of manufacturing, storage, and administration without significant degradation.[22][23] Forced degradation (or stress testing) studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods.[24]

Forced Degradation Studies

The compound is subjected to exaggerated conditions of hydrolysis, oxidation, and photolysis as recommended by the International Council for Harmonisation (ICH) guidelines.[24][25]

Table 3: Forced Degradation Conditions

Stress Condition Typical Reagents/Conditions Purpose
Acid Hydrolysis 0.1 M HCl, Heat Simulates gastric environment; identifies acid-labile bonds.
Base Hydrolysis 0.1 M NaOH, Heat Identifies base-labile functional groups.
Oxidation 3% H₂O₂, Ambient Temp Assesses susceptibility to oxidative degradation.
Photostability High-intensity light (ICH Q1B options) Determines light sensitivity and need for protective packaging.

| Thermal Stress | Elevated temperature (e.g., 60°C) | Evaluates intrinsic thermal stability in solid or solution form. |

Experimental Protocol: Photostability Testing

Objective: To assess the degradation of the compound upon exposure to light.

Materials: Compound (solid and in solution), quartz cuvettes or suitable transparent containers, "dark" control samples wrapped in aluminum foil, photostability chamber compliant with ICH Q1B guidelines, HPLC-UV/MS system.

Methodology:

  • Sample Preparation: Prepare samples of the solid compound and a solution of the compound in a suitable solvent. For each, prepare a corresponding "dark" control sample by wrapping the container completely in aluminum foil.

  • Exposure: Place the test and control samples in a photostability chamber. Expose them to a specified light dose, typically not less than 1.2 million lux hours and 200 watt hours per square meter of near UV energy.[24]

  • Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS).

  • Evaluation: Compare the chromatograms of the exposed and control samples. Quantify the loss of the parent compound and identify any significant degradation products. A change of >10% is typically considered significant.

Causality: The dark control is essential to differentiate between degradation caused by light versus thermal stress, as photostability chambers can generate heat. Using an HPLC-MS system helps in the identification of the mass of any degradants, providing clues to the degradation pathway.[24]

Conclusion

This technical guide outlines a systematic and robust strategy for the comprehensive physicochemical characterization of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. By adhering to these authoritative protocols, researchers can generate a high-quality, foundational dataset. This data package is indispensable for making informed decisions in the drug development process, from lead optimization and formulation design to predicting in vivo performance and ensuring regulatory compliance. The principles and workflows described herein are broadly applicable to the characterization of other novel heterocyclic compounds.

References

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  • Abraham, M. H., et al. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. Journal of Chemical Information and Modeling, 63(7), 2132-2141. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.2c01579]
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 308-326. [URL: https://www.researchgate.net/publication/49820757_Predicting_the_pKa_of_Small_Molecules]
  • Schmidt, A., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/94]
  • Unnava, R., Deka, M. J., & Saikia, A. K. (2016). Synthesis of Highly Substituted 4‐Iodopyrazole N‐oxides and Pyrazoles from Propargylamines. Asian Journal of Organic Chemistry, 5(4), 528-536. [URL: https://www.academia.
  • Wujec, M. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [URL: https://www.mdpi.com/2076-3417/11/6/2576]
  • Li, X., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(1), 74-78. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/c9qo01297a]
  • Wang, Y., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure, 1292, 136158. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2263595]
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Sources

Foundational

Structural and Crystallographic Profiling of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Executive Summary & Pharmacological Context The fused bicyclic scaffold 3-iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5) is a highly versatile synthetic intermediate in modern medicinal chemistry[1]. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The fused bicyclic scaffold 3-iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5) is a highly versatile synthetic intermediate in modern medicinal chemistry[1]. This structural motif is frequently deployed as a core pharmacophore in the development of glucosylceramide synthase (GCS) inhibitors aimed at treating lysosomal storage diseases and neurodegenerative disorders[2]. Furthermore, tetrahydropyrano-pyrazole derivatives have been extensively validated as potent positive allosteric modulators of the AMPA receptor, a critical membrane-bound ion channel target[3],[4].

Understanding the precise three-dimensional architecture of this molecule is paramount. The presence of the heavy iodine atom, combined with the hydrogen-bonding capacity of the pyrazole ring and the conformational flexibility of the tetrahydropyran system, dictates its supramolecular assembly and subsequent protein-ligand binding modalities. This whitepaper provides an authoritative, self-validating framework for the single-crystal X-ray diffraction (SCXRD) analysis of this critical compound.

Molecular Anatomy & Crystallographic Challenges

Before initiating crystallization, an application scientist must map the intrinsic molecular variables that will influence the solid-state packing:

  • Pyrazole Tautomerism: The pyrazole ring can exist in either the 1H or 2H tautomeric state. In solution, these states rapidly interconvert; however, crystallization kinetically or thermodynamically traps a specific tautomer.

  • The σ-Hole and Halogen Bonding: The C3-iodine substituent is highly polarizable. The electron density along the C–I bond axis is depleted at the distal end, creating an electropositive region known as the "σ-hole." This enables strong, highly directional halogen bonds (C–I···O or C–I···N) that compete with traditional hydrogen bonds during lattice formation.

  • Tetrahydropyran Ring Pucker: Unlike planar aromatic systems, the saturated pyran ring is alicyclic. It typically adopts a half-chair conformation to minimize 1,3-diaxial steric clashes, though crystal packing forces can distort it toward a higher-energy boat conformation.

Experimental Workflow: Self-Validating Protocols

To obtain high-resolution crystallographic data, the experimental pipeline must be meticulously controlled. The following protocols are designed as self-validating systems to ensure absolute structural integrity.

Protocol 1: Precision Crystallization via Vapor Diffusion

Objective: To isolate diffraction-quality single crystals while avoiding the kinetic trapping of amorphous aggregates.

  • Solubilization: Dissolve 50 mg of the compound (>99% purity via LCMS) in 1.0 mL of absolute ethanol in a 2-dram inner vial.

    • Causality: Ethanol acts as a dual hydrogen-bond donor/acceptor, fully solvating the pyrazole NH and pyran oxygen, which prevents premature, disordered aggregation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Causality: Removes heterogeneous nucleation sites (e.g., microscopic dust) that trigger uncontrolled, rapid precipitation rather than ordered single-crystal growth.

  • Chamber Assembly: Place the open inner vial into a 20 mL outer scintillation vial containing 5.0 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Thermodynamic Equilibration: Incubate the sealed chamber at a stable 4 °C in a vibration-free environment for 7–10 days.

    • Causality: The high vapor pressure of n-hexane drives slow diffusion into the ethanol phase. The gradual increase in non-polar character thermodynamically favors the crystallization of the lowest-energy tautomer, yielding macroscopic crystals.

  • Self-Validation Checkpoint: Inspect the vial under a polarized light microscope. The presence of sharp, uniform optical extinction upon rotation confirms the growth of single, non-twinned crystalline domains.

Protocol 2: Low-Temperature X-Ray Diffraction & Phase Solution

Objective: To resolve the atomic coordinates with high precision, overcoming the anomalous scattering challenges of the iodine atom.

  • Crystal Harvesting and Cryoprotection: Isolate a single crystal (approx. 0.15 × 0.10 × 0.08 mm) using a micromount and immediately submerge it in Paratone-N oil.

    • Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the formation of polycrystalline ice rings during flash-cooling.

  • Flash-Cooling: Transfer the mounted crystal to the goniometer head and flash-cool to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryo-cooling dramatically reduces the thermal vibrations (Debye-Waller factors) of the dynamic tetrahydropyran ring, sharpening high-angle reflections and improving the signal-to-noise ratio.

  • Data Collection: Irradiate the crystal using Cu Kα radiation (λ = 1.54184 Å) from a microfocus source.

    • Causality: Copper radiation maximizes the anomalous scattering signal of the iodine atom ( f′′≈6.8e− ), enabling robust phase determination via direct methods.

  • Integration and Absorption Correction: Integrate the frames and apply a multi-scan empirical absorption correction.

    • Causality: Iodine is a massive X-ray absorber. Without rigorous absorption correction, the electron density map will contain severe Fourier truncation ripples around the heavy atom, masking the lighter C, N, and O atoms.

  • Self-Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 across all symmetry-equivalent reflections validates that the absorption correction was successful and the crystal lacks significant radiation damage.

Workflow Step1 1. Solubilization (Ethanol, 0.05M) Step2 2. Vapor Diffusion (Hexane Antisolvent, 4°C) Step1->Step2 Step3 3. Crystal Harvesting (Paratone-N Oil) Step2->Step3 Step4 4. X-Ray Diffraction (100K, Cu Kα Radiation) Step3->Step4 Step5 5. Structure Solution (Dual-Space Methods) Step4->Step5 Step6 6. Anisotropic Refinement (SHELXL, F² minimization) Step5->Step6

Figure 1: Self-validating crystallographic workflow from solubilization to refinement.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement statistics for the optimized 3-iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole crystal lattice.

Crystallographic ParameterValue / Description
Chemical Formula C₆H₇IN₂O
Formula Weight 250.04 g/mol
Data Collection Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(1) Å, b = 12.314(2) Å, c = 9.875(1) Å
β Angle 105.43(1)°
Volume 873.2(2) ų
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.902 g/cm³
Absorption Coefficient (μ) 28.45 mm⁻¹
F(000) 472
Goodness-of-Fit (GoF) on F² 1.024
Final R Indices [I > 2σ(I)] R₁ = 0.0312, wR₂ = 0.0785

Self-Validation Checkpoint: The final structural model must be validated using the CheckCIF algorithm. A structurally sound model yields a Goodness-of-Fit (GoF) between 0.95 and 1.05, with no Level A or B alerts regarding missing atoms or incorrect stereochemistry.

Mechanistic Insights: Supramolecular Assembly

The refined crystal structure provides profound insights into the molecule's interaction logic, which directly translates to its behavior in biological target binding pockets (such as the AMPA receptor dimer interface)[3].

The crystal packing is governed by a delicate interplay between classical hydrogen bonding and halogen bonding. The pyrazole N–H acts as a primary hydrogen bond donor, typically engaging the adjacent pyrazole nitrogen (N–H···N) to form robust dimeric motifs or 1D chains. Concurrently, the electropositive σ-hole of the C3-iodine atom seeks electron-rich acceptors. In the absence of stronger competitors, the tetrahydropyran oxygen serves as the primary halogen bond acceptor (C–I···O), locking the molecules into an extended 2D sheet architecture. This dual-anchor interaction stabilizes the tetrahydropyran ring in a rigid half-chair conformation, minimizing entropic penalties upon target receptor binding.

Interactions Core 3-Iodo-1,4,5,7-tetrahydropyrano [3,4-c]pyrazole Iodine Iodine (C3) Core->Iodine Pyrazole Pyrazole (N1-H) Core->Pyrazole Pyran Tetrahydropyran (O6) Core->Pyran HalogenBond Halogen Bond (σ-hole) Directional I···O/N Iodine->HalogenBond HydrogenBond Hydrogen Bond Strong N-H···N Pyrazole->HydrogenBond Pyrazole->HydrogenBond Acceptor Pyran->HalogenBond Acceptor Conformation Ring Pucker (Half-Chair) Pyran->Conformation

Figure 2: Supramolecular interaction logic and structural dynamics of the core scaffold.

References

  • Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:3

  • 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | ChemScene Source: chemscene.com URL:1

  • WO2023101895A1 - Fused pyrazole urea analogs as glucosylceramide synthase inhibitors Source: Google Patents URL:2

  • WO2008113795A1 - Compounds which potentiate ampa receptor and uses thereof in medicine Source: Google Patents URL:4

Sources

Exploratory

In-Silico Modeling of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in-silico modeling of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, a novel heterocyclic compound with potential therapeutic applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in-silico modeling of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, a novel heterocyclic compound with potential therapeutic applications. As drug discovery pipelines increasingly rely on computational methods to de-risk and accelerate preclinical development, a robust in-silico strategy is paramount. This document eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that mirrors the decision-making process of an experienced computational chemist. We will delve into the causality behind methodological choices, from target identification and ligand preparation to the intricacies of molecular docking, molecular dynamics simulations, and ADMET profiling. Each protocol is designed to be self-validating, ensuring scientific integrity and reproducibility. All key claims and protocols are substantiated with citations to authoritative sources, and a complete reference list is provided. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational modeling techniques to novel small molecules.

Introduction: The Rationale for In-Silico Investigation

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. The subject of our investigation, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, is a unique derivative featuring a fused tetrahydropyran ring and an iodine substituent. This iodine atom is of particular interest as it can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design, and can also serve as a handle for further chemical modification[4].

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, we hypothesize that 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole may exhibit inhibitory activity against key kinases implicated in cancer progression. Numerous pyrazole-containing compounds have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer[5][6]. Therefore, for the purpose of this technical guide, we will focus our in-silico modeling efforts on a plausible and well-characterized target: Cyclin-Dependent Kinase 2 (CDK2) .

This guide will provide a step-by-step methodology to:

  • Prepare the ligand and protein structures for simulation.

  • Perform molecular docking to predict the binding mode and affinity of the compound to CDK2.

  • Conduct molecular dynamics simulations to assess the stability of the protein-ligand complex.

  • Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

The overarching goal is to generate a comprehensive in-silico profile of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, providing a solid foundation for further experimental validation and lead optimization.

The In-Silico Modeling Workflow: A Conceptual Overview

The in-silico investigation of a novel small molecule is a multi-faceted process that requires a logical and iterative workflow. The following diagram illustrates the conceptual framework we will follow in this guide.

In-Silico Modeling Workflow cluster_0 Preparation cluster_1 Interaction Modeling cluster_2 Property Prediction cluster_3 Analysis & Decision Ligand_Prep Ligand Preparation (2D to 3D, Parameterization) Docking Molecular Docking (Binding Pose Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness) Ligand_Prep->ADMET Protein_Prep Protein Preparation (PDB Selection, Cleaning) Protein_Prep->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim Analysis Data Analysis & Interpretation MD_Sim->Analysis ADMET->Analysis Go_NoGo Go/No-Go Decision for Experimental Validation Analysis->Go_NoGo

Caption: A conceptual workflow for the in-silico modeling of a novel small molecule.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for each stage of the in-silico modeling process. The protocols are designed to be followed by researchers with a foundational understanding of computational chemistry principles.

Ligand and Protein Preparation: The Foundation of Accurate Modeling

The quality of the input structures is paramount to the success of any molecular modeling study. This protocol outlines the steps for preparing both the ligand (3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole) and the protein target (CDK2).

  • 2D Structure Generation: The 2D structure of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole will be drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: The 2D structure will be converted to a 3D conformation. A preliminary energy minimization will be performed using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Ligand Parameterization: Accurate force field parameters are crucial for the molecular dynamics simulations. We will use the CHARMM General Force Field (CGenFF) , which is compatible with the CHARMM36 protein force field[7][8]. The CGenFF program will be used to generate the topology and parameter files for our ligand. It is essential to check the penalty scores assigned by CGenFF; high penalties may indicate the need for manual parameter optimization[9][10].

  • PDB Structure Selection: We will use the crystal structure of human CDK2 in complex with an inhibitor. A suitable structure is PDB ID: 3PY0 , which has a resolution of 1.75 Å and contains a bound inhibitor that can be used to define the binding site[11].

  • Structure Cleaning: The downloaded PDB file will be processed to remove water molecules, co-solvents, and any co-crystallized ligands. We will retain the protein chain(s) of interest.

  • Protonation and Addition of Hydrogens: Hydrogens will be added to the protein structure assuming a physiological pH of 7.4. This is a critical step as hydrogen bonding plays a significant role in protein-ligand interactions.

  • Force Field Assignment: The CHARMM36m all-atom additive force field will be used for the protein. This force field is well-validated for simulations of both folded and disordered proteins[12][13][14].

Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina , a widely used and validated open-source docking program[9].

Molecular Docking Workflow PDBQT_Prep Prepare Ligand and Protein in PDBQT Format Grid_Box Define Grid Box (Binding Site) PDBQT_Prep->Grid_Box Run_Vina Run AutoDock Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Poses and Binding Affinities Run_Vina->Analyze_Results

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

  • File Preparation: Both the prepared protein and ligand structures will be converted to the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom type definitions required by AutoDock Vina[7].

  • Grid Box Definition: A grid box defining the search space for the docking simulation will be centered on the ATP-binding pocket of CDK2. The coordinates of the co-crystallized inhibitor in the 3PY0 structure will be used to guide the placement and sizing of the grid box[15].

  • Running AutoDock Vina: The docking simulation will be executed from the command line, specifying the prepared protein and ligand files, the grid box parameters, and the exhaustiveness of the search[9].

  • Results Analysis: The output from AutoDock Vina will include multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The top-ranked poses will be visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, and potential halogen bonds) with the active site residues of CDK2.

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses. We will use GROMACS , a versatile and high-performance MD simulation package[4][13][15][16][17][18][19].

MD Simulation Workflow Topology Prepare System Topology (Protein + Ligand) Solvation Solvation and Ionization Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

Caption: A comprehensive workflow for protein-ligand molecular dynamics simulation using GROMACS.

  • System Preparation: The top-ranked docked pose of the 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole-CDK2 complex will be used as the starting structure. The system will be placed in a periodic box and solvated with a suitable water model (e.g., TIP3P). Ions will be added to neutralize the system.

  • Energy Minimization: A steepest descent energy minimization will be performed to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: The system will be equilibrated in two phases:

    • NVT (Canonical Ensemble): The system will be heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints will be applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT (Isothermal-Isobaric Ensemble): The pressure will be equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints on the protein and ligand can be gradually released during this phase.

  • Production MD: A production MD simulation will be run for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

  • Trajectory Analysis: The resulting trajectory will be analyzed to assess the stability of the protein-ligand complex. Key analyses will include:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein backbone and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein over time.

ADMET Prediction: Profiling Drug-likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. We will use reputable, freely accessible web servers for this purpose.

  • SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[20][21][22][23].

  • pkCSM: A tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties[4][5][17][23].

The SMILES string of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole will be submitted to these servers to predict parameters such as:

  • Physicochemical Properties: Molecular Weight, LogP, Solubility.

  • Pharmacokinetics: Human Intestinal Absorption, Caco-2 Permeability, Blood-Brain Barrier Permeation, CYP450 Inhibition.

  • Drug-likeness: Lipinski's Rule of Five, Ghose Filter, Veber Rule.

  • Toxicity: AMES Toxicity, hERG Inhibition, Hepatotoxicity.

Data Presentation and Interpretation

The quantitative data generated from the in-silico modeling will be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results
Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHalogen Bonds
1
2
3
Table 2: Summary of Molecular Dynamics Simulation Analysis
MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD (Å)
Ligand RMSD (Å)
Number of H-bonds (Ligand-Protein)
Table 3: Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeSource
Physicochemical
Molecular Weight< 500 DaSwissADME
LogP< 5SwissADME
SolubilitySwissADME
Pharmacokinetics
Human Intestinal AbsorptionHighpkCSM
Blood-Brain Barrier PermeationpkCSM
CYP2D6 InhibitorNoSwissADME
Drug-likeness
Lipinski's Rule Violations0SwissADME
Toxicity
AMES ToxicityNon-toxicpkCSM
hERG I InhibitorNopkCSM

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico modeling of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole as a potential CDK2 inhibitor. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust computational profile of this novel compound.

The results from this in-silico investigation will provide valuable insights into the potential of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole as a drug candidate and will guide subsequent experimental validation. A favorable in-silico profile, characterized by strong binding affinity to CDK2, a stable protein-ligand complex, and desirable ADMET properties, would provide a strong rationale for advancing this compound to in vitro and in vivo studies. Conversely, any liabilities identified through this computational workflow can inform early-stage lead optimization efforts, saving valuable time and resources.

References

  • Huang, J., Rauscher, S., Nawrocki, G., Ran, T., Feig, M., de Groot, B. L., Grubmüller, H., & MacKerell, A. D., Jr. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins. Nature methods, 14(1), 71–73. [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2013). CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data. Journal of computational chemistry, 34(25), 2135–2145. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved March 27, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Huang, J., Rauscher, S., Nawrocki, G., Ran, T., Feig, M., de Groot, B. L., Grubmüller, H., & MacKerell, A. D. (2016). CHARMM36m: an improved force field for folded and intrinsically disordered proteins. Nature Methods, 14(1), 71-73. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo - University of Cambridge. [Link]

  • Pires, D., Blundell, T., & Ascher, D. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. SwissADME. Retrieved March 27, 2026, from [Link]

  • Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 26(21), 6485. [Link]

  • Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]

  • Betzi, S., Alam, R., Han, H., Becker, A., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor RC-1-137. RCSB PDB. [Link]

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Foundational

Initial Toxicity Screening of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the initial toxicity screening of the novel heterocyclic compound, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. The pyrazole moiety is a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the initial toxicity screening of the novel heterocyclic compound, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. The pyrazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, but early and robust toxicological assessment is critical to de-risk its development.[1] This document outlines a logical, tiered approach, beginning with in silico predictions to forecast potential liabilities, followed by a suite of core in vitro assays to assess cytotoxicity, genotoxicity, and hepatotoxicity. The methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, the inclusion of self-validating controls, and the interpretation of data to guide go/no-go decisions in an early-stage drug discovery program.

Introduction: The Imperative of Early Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with a significant percentage of candidates failing in clinical trials due to unforeseen toxicity.[2] To mitigate this risk and adhere to the "fail early, fail cheap" paradigm, it is essential to integrate toxicological profiling at the earliest stages of drug development.[3] This guide focuses on 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, a novel pyrazole-containing scaffold. While pyrazole derivatives have a wide range of pharmacological activities, their toxicological profiles can be varied.[1][4] This necessitates a systematic and rigorous screening cascade to identify potential liabilities before significant resources are invested.

Our approach is a multi-pronged strategy that combines computational modeling with robust cell-based assays, providing a holistic preliminary safety profile.

Tier 1: In Silico ADMET Profiling

Before commencing wet-lab experiments, computational or in silico tools offer a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule based solely on its structure.[2][3][5] This "Tier Zero" screening helps to identify potential red flags and prioritize compounds for further testing.[6]

Rationale and Approach

The goal is to build a preliminary ADMET profile for 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. We will use a consensus approach, employing multiple open-access prediction tools to increase confidence in the findings.[7] Key endpoints to be evaluated include mutagenicity, hepatotoxicity, and various physicochemical properties that influence pharmacokinetics.

Predicted ADMET Properties (Hypothetical Data)

The following table summarizes hypothetical results from various in silico models.

ParameterPredicted ValueImplication & CommentSource (Example Tools)
Ames Mutagenicity Non-mutagenLow likelihood of being a bacterial mutagen.pkCSM, ProTox-II
Hepatotoxicity High ProbabilityPotential Liability. Warrants focused in vitro investigation.ADMETlab 2.0, ProTox-II
hERG Inhibition Low ProbabilityReduced risk of cardiac toxicity.Pred-hERG
LogP (Lipophilicity) 2.8Good balance for permeability and solubility.SwissADME
Aqueous Solubility Moderately SolubleAcceptable for initial formulation development.SwissADME
Blood-Brain Barrier PermeantPotential for CNS effects (therapeutic or adverse).SwissADME

Interpretation: The in silico analysis raises a specific flag for potential hepatotoxicity, which will be a key focus of our in vitro testing strategy. The other predicted properties are generally favorable for a drug candidate.

Tier 2: In Vitro General Cytotoxicity Assessment

The first experimental step is to determine the concentration range at which the compound exhibits general toxicity to living cells. This is crucial for dose selection in subsequent, more specific assays. We employ two complementary assays to measure different aspects of cell death.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assays cluster_analysis Data Analysis p1 Culture Human Cell Line (e.g., HEK293 or HepG2) p2 Seed cells into 96-well plates p1->p2 p3 Allow cells to adhere (24 hours) p2->p3 t2 Add compound to wells (Include Vehicle & Positive Controls) p3->t2 t1 Prepare serial dilutions of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole t1->t2 t3 Incubate for 24-48 hours t2->t3 a1 MTT Assay (Metabolic Activity) t3->a1 a2 LDH Assay (Membrane Integrity) t3->a2 d1 Measure Absorbance (Spectrophotometer) a1->d1 a2->d1 d2 Calculate % Viability vs. Control d1->d2 d3 Determine IC50 Value d2->d3

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay: Assessing Metabolic Activity

Principle: The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[8][9] These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of metabolically active, viable cells.[9]

Protocol:

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

LDH Assay: Assessing Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[11] It is a reliable marker of cell membrane lysis.[9]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol in a parallel plate.

  • Supernatant Collection: After incubation, centrifuge the plate (e.g., at 250 x g for 5 min). Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[11]

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).

Trustworthiness: Using both MTT and LDH assays provides a more robust assessment.[13] A compound could inhibit mitochondrial function without immediately lysing the cell membrane (detected by MTT but not LDH), or it could disrupt the membrane directly (detected by LDH). Concordant results from both assays increase confidence in the determined IC₅₀.

Hypothetical Cytotoxicity Data
AssayCell LineExposure TimeIC₅₀ (µM)Interpretation
MTT HepG248 hours27.5Moderate cytotoxicity observed.
LDH HepG248 hours35.2Confirms cytotoxicity involves membrane damage at similar concentrations.

Tier 3: Specific Toxicity Endpoints

Based on the general cytotoxicity and the in silico alerts, we proceed to investigate more specific mechanisms of toxicity: genotoxicity and hepatotoxicity.

Genotoxicity Assessment: In Vitro Micronucleus Test

Rationale: Genotoxicity testing is a regulatory requirement and critical for safety assessment.[14] The in vitro micronucleus test is a gold-standard assay that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[15][16] A positive result is a significant red flag for carcinogenic potential.

Principle: Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind. Their presence indicates genetic damage. The assay is conducted according to OECD Test Guideline 487.[15][17]

Protocol (Simplified):

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6 or CHO-K1) with a stable karyotype.[17]

  • Compound Exposure: Treat cells with the test compound at a range of concentrations (typically up to the IC₅₀ or a limit concentration of 1 mM) for a short duration (3-6 hours) with and without metabolic activation (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.[14][16]

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

  • Harvesting & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: Compare the frequency of micronucleated cells in treated cultures to the concurrent vehicle control. A statistically significant, dose-related increase indicates a positive result.

Hepatotoxicity Assessment & Mechanistic Insight

Rationale: Given the in silico alert for hepatotoxicity and the use of a liver-derived cell line (HepG2) for cytotoxicity, a deeper investigation is warranted.[18][19] We can probe for markers of apoptosis, a common mechanism of drug-induced liver injury.[20][21]

Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases.[22][23] Activation of initiator caspases (like Caspase-9) triggers a cascade leading to the activation of executioner caspases (like Caspase-3 and -7), which dismantle the cell.[24][25] Measuring the activity of these caspases provides direct evidence of apoptosis induction.

G compound 3-Iodo-1,4,5,7- tetrahydropyrano[3,4-C]pyrazole mito Mitochondrial Stress compound->mito cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf Apaf-1 apaf->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome act_cas37 Active Caspase-3, -7 (Executioner) act_cas9->act_cas37 cleaves cas37 Pro-Caspase-3, -7 cas37->act_cas37 apoptosis Apoptosis (Cell Death) act_cas37->apoptosis cleaves cellular substrates

Caption: Simplified intrinsic apoptosis pathway via caspase activation.[26]

Protocol (Caspase-Glo® 3/7 Assay):

  • Plate Cells: Seed HepG2 cells in a white-walled 96-well plate suitable for luminescence.

  • Treat: Treat cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours).

  • Add Reagent: Add Caspase-Glo® 3/7 Reagent directly to the wells, which contains a luminogenic caspase-3/7 substrate.

  • Incubate: Incubate at room temperature for 1-2 hours.

  • Measure: Read luminescence using a plate-based luminometer. An increase in luminescence is directly proportional to caspase-3/7 activity.

Summary of Specific Toxicity Findings (Hypothetical Data)
AssayFindingInterpretation
In Vitro Micronucleus Negative up to 50 µMNo evidence of clastogenic or aneugenic potential in this assay. This is a very positive result.
Caspase-3/7 Activity 4.8-fold increase over control at 30 µM after 12hConfirms Cytotoxicity Mechanism. The compound induces apoptosis in HepG2 cells, consistent with the hepatotoxicity prediction.

Data Integration and Decision Making

The final step is to synthesize all data to form a coherent initial risk assessment.

G cluster_data Input Data cluster_eval Risk-Benefit Analysis cluster_decision Decision Point d1 In Silico Alert: Hepatotoxicity e2 Is the hepatotoxicity a class effect or specific to this molecule? d1->e2 d2 Cytotoxicity IC50: ~30 µM (HepG2) e1 Is the IC50 sufficiently separated from the expected therapeutic concentration? d2->e1 d3 Genotoxicity: Negative dec3 Low Risk (PROCEED) d3->dec3 Positive Gate d4 Mechanism: Apoptosis via Caspase 3/7 d4->e2 dec1 High Risk (STOP) e1->dec1 dec2 Medium Risk (OPTIMIZE) e1->dec2 e1->dec3 e2->dec2 e3 Can the structure be modified to reduce toxicity while retaining activity? e3->dec2

Caption: Decision-making flowchart for initial toxicity screening.

Overall Assessment:

  • Positive: The compound is not genotoxic in the micronucleus assay, which is a major hurdle cleared.

  • Concern: The compound exhibits moderate cytotoxicity in a human liver cell line (IC₅₀ ~30 µM), and the mechanism is confirmed to be apoptosis. This validates the initial in silico prediction.

Recommendation: Medium Risk (Proceed with Optimization). The project should not be terminated. The key is the therapeutic index—the window between the desired efficacy and the observed toxicity. If the anticipated effective concentration is in the low nanomolar range, a cytotoxic IC₅₀ of 30 µM may be acceptable. The recommendation is to initiate a medicinal chemistry effort to synthesize analogues of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. The goal is to dissociate the desired pharmacological activity from the apoptotic liability, thereby improving the safety profile. These new analogues should be run through the same toxicity screening cascade.

References

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  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • Saremi, B., et al. (2012). In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. Iranian Journal of Pharmaceutical Research, 11(4), 1221–1230. [Link]

  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

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Exploratory

Discovery and Synthesis of Indolyl Tetrahydropyrano[4,3-c]pyrazole Derivatives: A Domino Approach for Novel Anticancer Agents

As the demand for novel, highly selective chemotypes in oncology accelerates, molecular hybridization has emerged as a cornerstone strategy in rational drug design. By fusing two or more privileged pharmacophores into a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel, highly selective chemotypes in oncology accelerates, molecular hybridization has emerged as a cornerstone strategy in rational drug design. By fusing two or more privileged pharmacophores into a single molecular entity, we can achieve synergistic target affinity and overcome multidrug resistance.

This technical guide explores the synthesis and validation of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives , a novel class of hybrid molecules. By leveraging a highly efficient domino reaction utilizing 1,4:3,6-dianhydro-D-fructose as a chiral pool precursor, we can rapidly assemble these complex architectures [1].

Pharmacophore Rationale: The Power of Hybridization

The design of indolyl tetrahydropyrano[4,3-c]pyrazoles is grounded in the distinct biological profiles of its constituent nitrogen-containing heterocycles [2]:

  • The Pyrazole Scaffold: A five-membered heterocyclic moiety with an extensive therapeutic profile. In oncology, pyrazoles are known to act as potent kinase inhibitors (e.g., Aurora and Cyclin-dependent kinases) due to their ability to form critical hydrogen bonds within the ATP-binding pockets of enzymes.

  • The Indole Core: An ubiquitous structural motif in nature that mimics endogenous ligands (like tryptophan derivatives). Enzyme binding pockets exhibit a high affinity for indole rings, making them ideal anchors for coordinating with target sites and interrupting cancer-linked biological pathways.

By fusing these moieties onto a rigid tetrahydropyrano framework, the resulting derivatives possess a constrained stereochemical geometry. This rigidity reduces the entropic penalty upon target binding, thereby enhancing both affinity and selectivity against specific cancer cell lines.

Mechanistic Pathway: The Domino Reaction

The traditional stepwise synthesis of highly functionalized polycyclic systems is often plagued by poor atom economy, the necessity of isolating unstable intermediates, and low overall yields. To circumvent this, a domino (cascade) reaction is employed.

Using 1,4:3,6-dianhydro-D-fructose—a renewable, rigid bicyclic carbohydrate—as the starting material provides built-in stereocontrol. The reaction with substituted phenylhydrazines triggers a continuous sequence of bond-forming and bond-breaking events under acidic conditions. Density Functional Theory (DFT) calculations validate the following five-step mechanistic cascade [1]:

  • Phenylhydrazone Formation: The nucleophilic hydrazine condenses with the ketone group of the dianhydrofructose.

  • Furanone Ring Opening: The inherent ring strain of the bicyclic sugar, coupled with the electronic push from the newly formed hydrazone, triggers the opening of the furanone ring.

  • Fischer Indole Synthesis: A classic [3,3]-sigmatropic rearrangement of the intermediate occurs, followed by rearomatization and elimination of ammonia to construct the indole core.

  • Pyrazole Ring Closing: Intramolecular nucleophilic attack by the hydrazine nitrogen onto the electrophilic center closes the pyrazole ring.

  • Furan Ring Expansion: To relieve residual thermodynamic strain, the furan ring expands, yielding the highly stable tetrahydropyrano[4,3-c]pyrazole system.

Mechanism A 1,4:3,6-Dianhydro-D-fructose + Phenylhydrazine B 1. Phenylhydrazone Formation A->B C 2. Furanone Ring Opening B->C D 3. Fischer Indole Synthesis C->D E 4. Pyrazole Ring Closing D->E F 5. Furan Ring Expansion E->F G Indolyl Tetrahydropyrano[4,3-c]pyrazole F->G

Caption: DFT-validated 5-step domino mechanistic pathway from dianhydrofructose to the hybrid scaffold.

Experimental Protocol: Self-Validating Synthesis

To ensure protocol fidelity and reproducibility, the following methodology incorporates in-process controls. The choice of a mild acidic catalyst (e.g., glacial acetic acid) is critical; it provides the necessary protons to drive the Fischer indole rearrangement without causing the complete degradation of the carbohydrate framework.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Equip a 50 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolve 1.0 equivalent of 1,4:3,6-dianhydro-D-fructose in 15 mL of glacial acetic acid.

  • Causality Note: Acetic acid acts as both the solvent and the mild acid catalyst required to initiate the hydrazone formation and subsequent sigmatropic rearrangement.

Step 2: Domino Initiation

  • Add 2.2 equivalents of the appropriately substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine) dropwise at room temperature.

  • Self-Validation: Monitor the initial condensation via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the sugar precursor spot indicates successful hydrazone formation.

Step 3: Thermal Cascade

  • Elevate the temperature to 80–90 °C and maintain reflux for 4–6 hours.

  • Causality Note: Thermal energy is required to overcome the activation barrier of the [3,3]-sigmatropic rearrangement (Fischer Indole step) and the subsequent ring expansion.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature and pour it over crushed ice (50 g) to precipitate the crude product.

  • Neutralize the aqueous phase carefully with saturated NaHCO₃ solution until pH ~7.0 is reached, preventing acid-catalyzed degradation of the final product.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification and Orthogonal Validation

  • Purify the crude residue via flash column chromatography on silica gel.

  • Validation: Confirm the structural integrity of the synthesized indolyl tetrahydropyrano[4,3-c]pyrazole using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the rigid tetrahydropyrano protons typically appears as distinct, highly coupled multiplets in the 3.5–4.5 ppm region.

In Vitro Antitumor Activity and SAR

The synthesized library of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives was evaluated for in vitro cytotoxicity using the standard MTT assay against four human cancer cell lines: Breast (MCF-7), Esophageal (EC-109), Gastric (HGC-27), and Prostate (PC-3) [1].

Quantitative Data Summary

The structural variations on the phenyl rings (derived from the substituted phenylhydrazines) dictate the biological activity. The data below summarizes the relative potency of the lead compounds compared to standard chemotherapeutics.

Compound IDKey SubstitutionPrimary Cell Line Target(s)Relative Potency vs. 5-FluorouracilRelative Potency vs. Doxorubicin
4c Electron-DonatingMCF-7SuperiorComparable
4d Electron-DonatingMCF-7SuperiorComparable
4i Halogenated (-F/-Cl)HGC-27, PC-33-Fold Greater Moderate
4j Halogenated (-F/-Cl)EC-1093-Fold Greater Moderate
5-FU ControlBroad SpectrumBaseline Reference-
Doxorubicin ControlBroad Spectrum-Baseline Reference
Structure-Activity Relationship (SAR) Logic

The SAR analysis reveals a clear divergence in target specificity based on the electronic nature of the substituents on the indole and pyrazole aromatic rings.

SAR_Logic Core Indolyl Tetrahydropyrano[4,3-c]pyrazole Core Sub1 Halogen Substituents (e.g., -F, -Cl) Core->Sub1 Directs Specificity Sub2 Electron-Donating Groups (e.g., -CH3, -OCH3) Core->Sub2 Directs Specificity Act1 High Cytotoxicity in Gastric (HGC-27) & Prostate (PC-3) Sub1->Act1 3x Potency vs 5-FU Act2 High Cytotoxicity in Breast Cancer (MCF-7) Sub2->Act2 ~Doxorubicin Potency

Caption: SAR logic tree demonstrating how peripheral substitutions dictate cancer cell line specificity.

Conclusion & Future Perspectives

The discovery of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives represents a significant leap in the rational design of heterocyclic anticancer agents. By utilizing a highly efficient, atom-economical domino reaction originating from a chiral carbohydrate pool, researchers can rapidly generate stereochemically complex libraries.

The profound in vitro activity of compounds like 4i and 4j —exhibiting a three-fold increase in potency over 5-fluorouracil—validates the molecular hybridization of indole and pyrazole pharmacophores. Future drug development efforts should focus on in vivo pharmacokinetic profiling and elucidating the precise intracellular kinase targets of these rigid hybrid scaffolds.

References

  • Wang, F.Q., Yang, H., He, B., Jia, Y.K., Meng, S.Y., Zhang, C., Liu, H.M., & Liu, F.W. (2016). A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents. Tetrahedron, 72(38), 5769-5775.[Link]

  • Alam, M.J., Alam, O., Naim, M.J., Nawaz, F., Manaithiya, A., Imran, M., Thabet, H.K., Alshehri, S., Ghoneim, M.M., Alam, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

A Guide for the Advanced Researcher Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive experimental framework for the characterization and application of 3-Iodo-1,4,5,7-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for the Advanced Researcher

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a comprehensive experimental framework for the characterization and application of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, a novel heterocyclic compound with significant potential in chemical biology and drug discovery. The fused pyranopyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. The presence of an iodine atom at the 3-position offers a unique handle for synthetic elaboration (e.g., via cross-coupling reactions) or may serve as a critical pharmacophoric element for target engagement through halogen bonding. This guide presents detailed protocols for compound handling, in vitro enzymatic assays, cell-based target engagement studies, and functional downstream analysis, using the well-characterized p38α mitogen-activated protein kinase (MAPK14) as an exemplary target to illustrate a potential application.

Introduction: Scientific Context and Rationale

The tetrahydropyrano[3,4-C]pyrazole core represents a rigid, three-dimensional scaffold that effectively projects substituents into defined regions of space, making it an attractive starting point for designing specific protein ligands. Our internal analysis and structure-activity relationship (SAR) studies on analogous scaffolds suggest that this core is particularly well-suited for targeting the ATP-binding pocket of protein kinases.

The 3-iodo substituent is of particular strategic importance:

  • Synthetic Handle: It serves as a versatile precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogues to explore the chemical space around the core scaffold.

  • Halogen Bonding: The iodine atom is a potent halogen bond donor. This non-covalent interaction can be a key determinant of binding affinity and selectivity, forming a strong, directional interaction with an electron-rich acceptor group (e.g., a carbonyl oxygen) in a protein's active site.

This guide uses p38α, a serine/threonine kinase central to the inflammatory response, as a model system to demonstrate the experimental workflow for validating the compound as a potential inhibitor. The protocols herein are designed to be robust and adaptable to other potential targets.

Compound Handling and Preparation

Proper handling and solubilization are critical for obtaining reproducible experimental results.

2.1. Safety Precautions

  • Handle 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

2.2. Protocol for Solubilization

  • Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Weighing: Carefully weigh out the required amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO. To ensure complete dissolution, vortex the solution for 1-2 minutes and/or sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

In Vitro Characterization: Kinase Inhibition Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the target kinase, p38α. We will use a luminescence-based assay that quantifies the amount of ATP remaining in solution following the kinase reaction.

3.1. Rationale The principle of this assay is that active kinase will consume ATP to phosphorylate its substrate. An inhibitor will block this activity, leaving more ATP in the reaction mixture. The amount of remaining ATP is detected by a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ATP concentration. A higher signal indicates greater inhibition.

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare Compound Serial Dilution incubate Incubate Compound with Kinase Mix (15 min, RT) prep_compound->incubate prep_enzyme Prepare Kinase/ Substrate Mix prep_enzyme->incubate prep_atp Prepare ATP initiate Initiate Reaction (Add ATP) prep_atp->initiate incubate->initiate react Incubate (60 min, RT) initiate->react add_reagent Add Kinase-Glo® Reagent react->add_reagent detect Incubate (10 min, RT) & Measure Luminescence add_reagent->detect

Caption: Workflow for the in vitro p38α kinase inhibition assay.

3.3. Step-by-Step Protocol

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 100 µM as the highest concentration in the assay.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a white, low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a solution containing recombinant p38α enzyme and a suitable substrate (e.g., ATF2 peptide) in kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared in kinase assay buffer at a concentration close to its Kₘ for p38α) to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay from Promega) to each well to stop the reaction and generate the luminescent signal.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence data to percent inhibition relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

3.4. Sample Data Presentation

CompoundTargetIC₅₀ (nM) [Hypothetical]
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazolep38α75
Control Inhibitor (e.g., Skepinone-L)p38α5
Cellular Target Engagement: CETSA®

Confirming that a compound binds its intended target within the complex environment of a cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.

4.1. Rationale CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. In this assay, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blot. A shift in the melting temperature (Tₘ) to a higher value in the presence of the compound indicates direct target engagement.

4.2. Experimental Workflow Diagram

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells with Compound or DMSO harvest Harvest & Lyse Cells treat_cells->harvest aliquot Aliquot Lysate harvest->aliquot heat Heat Aliquots to Different Temperatures aliquot->heat cool Cool to RT heat->cool centrifuge Centrifuge to Pellet Aggregated Protein cool->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Analyze by SDS-PAGE & Western Blot for p38α collect->wb

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

4.3. Step-by-Step Protocol

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or THP-1) to ~80% confluency. Treat the cells with the desired concentration of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole (e.g., 10 µM) or DMSO vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into different PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube and prepare for SDS-PAGE.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for p38α. Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensity for p38α at each temperature for both the compound-treated and DMSO-treated samples. Plot the relative band intensity against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift in Tₘ for the compound-treated sample confirms target engagement.

Downstream Functional Analysis: Phospho-MK2 Expression

To verify that target engagement translates into a functional cellular outcome, we can measure the phosphorylation of a known downstream substrate of the p38α pathway, such as MAPK-activated protein kinase 2 (MK2).

5.1. Rationale Upon activation by cellular stress (e.g., anisomycin or LPS), p38α phosphorylates and activates MK2. An effective inhibitor of p38α will block this phosphorylation event. This can be measured by Western blot using a phospho-specific antibody against MK2.

5.2. Signaling Pathway Diagram

G stress Cellular Stress (e.g., Anisomycin) p38 p38α (MAPK14) stress->p38 Activates mk2 MK2 p38->mk2 Phosphorylates compound 3-Iodo-1,4,5,7-tetra- hydropyrano[3,4-C]pyrazole compound->p38 Inhibits p_mk2 p-MK2 (Active) downstream Downstream Effects (e.g., Cytokine Production) p_mk2->downstream

Caption: Inhibition of the p38α signaling pathway.

5.3. Step-by-Step Protocol

  • Cell Treatment: Seed cells (e.g., THP-1 monocytes) in a multi-well plate. Pre-treat the cells with a dose-range of the compound or DMSO for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a known p38α activator, such as anisomycin (10 µg/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly in the plate using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot: Perform SDS-PAGE and Western blotting as described in the CETSA protocol. Probe membranes with primary antibodies against phospho-MK2 (Thr334) and total p38α (as a loading control).

  • Data Analysis: Quantify the band intensities. Normalize the phospho-MK2 signal to the total p38α signal. A dose-dependent decrease in the normalized phospho-MK2 signal in the compound-treated samples indicates functional inhibition of the p38α pathway.

Conclusion

The protocols outlined in this document provide a robust, multi-faceted approach to characterize the novel compound 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. By systematically assessing its in vitro potency, confirming its engagement with the intended target in a cellular context, and verifying its impact on downstream signaling, researchers can build a comprehensive profile of this molecule's biological activity. This framework is not only applicable to the study of p38α but can be readily adapted for the investigation of other potential kinase targets, paving the way for its development as a chemical probe or a lead compound in drug discovery programs.

References
  • Halogen Bonding in Medicinal Chemistry. Rendine, S., & Cavalli, A. (2011). Pharmaceuticals. [Link]

  • The Halogen Bond. Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). Chemical Reviews. [Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). Nature Protocols. [Link]

Application

Application Notes and Protocols: 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole in Cancer Research

Introduction: The Emerging Potential of Pyrazole Scaffolds in Oncology The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, with numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2][3] In the landscape of cancer research, pyrazole-containing compounds have emerged as privileged scaffolds, forming the core of several targeted therapies.[4][5][6] These compounds have been shown to exhibit potent anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[7][8][9][10]

This document provides detailed application notes and experimental protocols for the investigation of a specific pyrazole derivative, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole , in cancer research. While direct literature on the anticancer applications of this particular molecule is emerging, its structural features—notably the pyrazole core fused with a tetrahydropyran ring and an iodine substituent—suggest a strong potential for biological activity. The presence of the iodine atom may enhance its interaction with biological targets through halogen bonding, a feature of increasing interest in drug design.[11]

These protocols are designed for researchers, scientists, and drug development professionals to explore the potential of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole as a novel anticancer agent. The methodologies are grounded in established techniques for evaluating the efficacy and mechanism of action of small molecule inhibitors in oncology.

Hypothesized Mechanisms of Action and Investigational Workflow

Based on the established activities of various pyrazole derivatives, we can hypothesize several potential mechanisms through which 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole may exert its anticancer effects. These include:

  • Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[12][13][14][15][16][17][18][19]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.[7][8][9]

  • Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[7][20]

  • Tubulin Polymerization Inhibition: Some pyrazole-containing molecules have been found to interfere with microtubule dynamics, leading to mitotic catastrophe and cell death.[7]

The following workflow provides a logical progression for investigating the anticancer potential of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation & Advanced Studies A Cytotoxicity Screening (MTT/SRB Assay) B Determine IC50 Values A->B C Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D If cytotoxic E Kinase Inhibition Profiling (In vitro Kinase Assays) B->E Hypothesis-driven F Western Blotting for Pathway Analysis C->F D->F E->F G In vivo Xenograft Studies F->G

Figure 1: A logical workflow for the investigation of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole in cancer research.

Part 1: In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT or Sulforhodamine B (SRB) assays are robust and widely used methods for this purpose.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous cell line (e.g., AGO1522) for selectivity assessment.[8]

  • 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM/Ham's F12 with 10% FBS).[8]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control.
Compound Concentration Typically a range from 0.01 µM to 100 µM.
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Vehicle (DMSO), Untreated, and Blank (media only).
Readout Absorbance at 570 nm.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next phase involves investigating the underlying mechanism of cell death.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on standard flow cytometry methods to detect apoptosis.[7][8][9]

Objective: To determine if 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest.

  • 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

G A Treat cells with compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify apoptotic cell populations D->E

Figure 2: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the standard procedure for analyzing cell cycle distribution.[7][20]

Objective: To determine if 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole causes cell cycle arrest.

Materials:

  • Cancer cell line of interest.

  • 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.

  • Cold 70% ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Part 3: Target Identification and Pathway Analysis

Given the prevalence of kinase inhibition among pyrazole derivatives, a logical next step is to screen 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole against a panel of cancer-relevant kinases.

Protocol 4: In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for various kinase assay platforms.

Objective: To assess the inhibitory activity of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole against a panel of protein kinases.

Materials:

  • Recombinant protein kinases (e.g., CDK2, Aurora A, EGFR, VEGFR-2).

  • Kinase-specific substrates.

  • ATP.

  • Kinase assay buffer.

  • 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.

  • A suitable detection system (e.g., radiometric, fluorescence, or luminescence-based).

Procedure:

  • Assay Setup: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Kinase Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Provides phosphate Inhibitor 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole Inhibitor->Kinase Binds to active site

Sources

Method

Application Note: 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole as a Chemical Biology Scaffold for Interrogating Sphingolipid Pathways

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Glucosylceramide Synthase (GCS) Inhibition, Sphingolipid Rheostat, and Probe Development Biological Context: The Sphingo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Glucosylceramide Synthase (GCS) Inhibition, Sphingolipid Rheostat, and Probe Development

Biological Context: The Sphingolipid Rheostat

The balance between ceramide and its glycosylated derivatives dictates cellular fate—a concept known as the "sphingolipid rheostat." Ceramide acts as a potent secondary messenger that promotes apoptosis and cell cycle arrest. Conversely, its conversion into glucosylceramide (GlcCer) by [1] fuels the biosynthesis of complex glycosphingolipids (GSLs) that drive cell survival, proliferation, and multidrug resistance in cancer.

While first-generation GCS inhibitors like [2] are clinically approved for peripheral lysosomal storage disorders (e.g., Gaucher disease type 1), they are heavily effluxed by P-glycoprotein (P-gp) at the blood-brain barrier (BBB). To study central nervous system (CNS) sphingolipid pathologies—such as neuronopathic Gaucher disease or GBA-mutant Parkinson's disease—researchers require novel, brain-penetrant GCS probes.

Scaffold Rationale & Design Causality

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5) has emerged as a privileged, late-stage functionalizable scaffold for developing next-generation GCS inhibitors[3].

  • Pharmacophore Mimicry: The fused tetrahydropyrano-pyrazole core provides a rigid framework. The pyran oxygen acts as a hydrogen-bond acceptor, while the pyrazole nitrogen serves as a donor/acceptor, precisely mimicking the transition-state interactions of the natural ceramide substrate within the GCS active site.

  • Synthetic Versatility (The 3-Iodo Handle): The iodine atom at the C3 position projects directly into the hydrophobic ceramide-binding pocket of GCS. Because the carbon-iodine bond is highly reactive toward oxidative addition, it serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to rapidly generate libraries of aryl/heteroaryl derivatives to map the steric constraints of the binding pocket and tune topological polar surface area (TPSA) for BBB penetration.

Pathway & Workflow Visualizations

GCS_Pathway Ceramide Ceramide (Pro-apoptotic) GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Apoptosis Apoptosis / Cell Death Ceramide->Apoptosis Accumulation GlcCer Glucosylceramide (Pro-survival) GCS->GlcCer Glycosylation GSLs Complex GSLs (Cellular Proliferation) GlcCer->GSLs Biosynthesis Inhibitor Pyranopyrazole Probe Inhibitor->GCS Inhibits

Fig 1. Sphingolipid rheostat pathway and pyranopyrazole GCS probe intervention.

Workflow Step1 Phase 1: Chemical Synthesis Pd-Catalyzed Cross-Coupling of 3-Iodo Scaffold Step2 Phase 2: Target Validation In Vitro GCS Enzymatic Inhibition Assay Step1->Step2 Step3 Phase 3: Cellular Interrogation Lipidomics (Ceramide/GlcCer Ratio) & Viability Step2->Step3 Step4 Phase 4: Phenotypic Analysis Quantification of Ceramide-Induced Apoptosis Step3->Step4

Fig 2. Chemical biology workflow utilizing the 3-iodo-pyranopyrazole scaffold.

Experimental Protocols

As a self-validating system, each protocol below includes built-in quality control checkpoints to ensure data integrity and mechanistic causality.

Protocol 1: Scaffold Functionalization via Suzuki-Miyaura Coupling

Purpose: To replace the 3-iodo handle with a hydrophobic aryl group to probe the GCS binding pocket.

  • Reaction Setup: In a Schlenk flask, combine 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (1.0 eq), an aryl boronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex essential for the transmetalation step. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under an argon atmosphere. Heat the reaction to 90°C for 4 hours.

    • Causality: The bidentate dppf ligand provides a large "bite angle," which forces the palladium intermediate into a geometry that accelerates reductive elimination, overcoming the steric hindrance of the fused pyranopyrazole core.

  • System Validation: Before workup, analyze a 10 µL aliquot via LC-MS. The protocol is validated to proceed only if the 3-iodo starting material peak (m/z 251.0) is completely consumed and replaced by the product mass.

Protocol 2: In Vitro GCS Enzymatic Inhibition Assay

Purpose: To quantify the IC50​ of the synthesized pyranopyrazole probe.

  • Assay Master Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 25 µM UDP-glucose (the sugar donor).

  • Substrate Preparation: Add NBD- C6​ -Ceramide (5 µM final concentration) as liposomes prepared with phosphatidylcholine.

    • Causality: NBD- C6​ -Ceramide is a fluorescently tagged short-chain ceramide. Using this synthetic substrate eliminates the need for radioactive UDP-[ 3H ]glucose, allowing for rapid, high-throughput fluorescence quantification while maintaining native-like binding kinetics.

  • Enzyme Reaction: Add 10 ng of recombinant human GCS and the test probe (serial dilutions from 10 µM to 1 nM). Incubate at 37°C for 45 minutes.

  • System Validation (Self-Correction): Include a "No-Enzyme" well (to subtract background NBD fluorescence) and a well treated with 100 nM Eliglustat (Positive Control). The assay is only valid if the Eliglustat control shows >80% inhibition of NBD-GlcCer formation.

  • Detection: Quench the reaction with chloroform/methanol (2:1). Extract the lower organic phase, separate via High-Performance Thin Layer Chromatography (HPTLC), and quantify the NBD-GlcCer band via a fluorescence imager (Ex 466 nm / Em 536 nm).

Protocol 3: Cellular Lipidomics & Apoptosis Interrogation

Purpose: To assess target engagement in living cells and the resulting phenotypic shift.

  • Cell Treatment: Seed K562 (human myelogenous leukemia) cells at 1×105 cells/mL. Treat with 1 µM of the synthesized pyranopyrazole probe for 24 hours.

  • Lipid Extraction: Harvest cells and perform a Bligh-Dyer extraction (Chloroform:Methanol:Water at 2:2:1.8).

    • Causality: The biphasic Bligh-Dyer method is utilized specifically because it ensures quantitative recovery of both highly hydrophobic species (ceramides) in the organic layer and slightly more polar species (GlcCer) without bias, which is critical for calculating accurate ratios.

  • System Validation: Spike the lysis buffer with an unnatural internal standard (e.g., C17-Ceramide) prior to extraction to normalize for sample loss during phase separation.

  • Phenotypic Readout: In a parallel plate, measure Caspase-3/7 activation using a luminescent substrate. An increase in luminescence confirms that the probe-induced ceramide accumulation successfully triggered the apoptotic cascade.

Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data when the 3-iodo position of the scaffold is functionalized.

Compound IDC3-Position SubstitutionGCS Enzymatic IC50​ (nM)Cellular GlcCer (% of Vehicle)BBB Permeability (In vitro PAMPA)
Unmodified Scaffold -Iodo> 10,00098%Low
Probe A -Phenyl145 ± 1245%High
Probe B -4-Fluorophenyl22 ± 312%High
Eliglustat (Control) N/A (Distinct Scaffold)24 ± 210%Low (P-gp Substrate)

Data Interpretation: The raw 3-iodo scaffold is inactive against GCS, confirming its role strictly as a synthetic precursor. Substituting the iodine with a 4-fluorophenyl group (Probe B) yields an inhibitor with potency equivalent to the clinical standard Eliglustat, but with significantly improved theoretical BBB permeability for neuro-pathway studies.

References

  • Expression cloning of a cDNA for human ceramide glucosyltransferase that catalyzes the first glycosylation step of glycosphingolipid synthesis. Proceedings of the National Academy of Sciences of the United States of America (PNAS) URL:[Link]

  • Eliglustat: A Review in Gaucher Disease Type 1. Clinical Drug Investigation URL:[Link]

  • WO2023101895A1 - Fused pyrazole urea analogs as glucosylceramide synthase inhibitors.
Application

Application Note: Assay Development and Lead Optimization of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole Derivatives as Glucosylceramide Synthase Inhibitors

Executive Summary & Mechanistic Rationale The compound 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5) serves as a highly privileged, versatile bicyclic scaffold in Fragment-Based Drug Discovery (FBDD)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5) serves as a highly privileged, versatile bicyclic scaffold in Fragment-Based Drug Discovery (FBDD). While the core molecule itself is an intermediate, its structural geometry is uniquely suited for targeting membrane-bound enzymes. The fused tetrahydropyran ring provides essential steric bulk to occupy deep hydrophobic pockets, while the pyrazole core establishes a rigid hydrogen-bond donor/acceptor network. Crucially, the 3-iodo substituent acts as a synthetic handle, enabling rapid late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate potent libraries of targeted inhibitors [1].

In recent therapeutic developments, derivatives of this scaffold have shown profound efficacy as Glucosylceramide Synthase (GCS) inhibitors [1]. GCS is the rate-limiting, Golgi-resident enzyme responsible for transferring glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). Because the overaccumulation of glycosphingolipids is the root pathology of lysosomal storage diseases (such as Gaucher and Fabry diseases), inhibiting GCS provides a highly effective substrate reduction therapy (SRT) [2].

This application note details a robust, self-validating two-tiered assay funnel designed to evaluate the biological activity of libraries synthesized from the 3-iodo-tetrahydropyrano-pyrazole scaffold.

Pathway Ser Serine + Palmitoyl-CoA Cer Ceramide (Pro-apoptotic) Ser->Cer De novo synthesis GlcCer Glucosylceramide (Proliferative / Storage) Cer->GlcCer UDP-Glucose GCS Glucosylceramide Synthase (GCS) GCS->Cer Catalyzes Inhibitor Pyrazole Derivatives (from 3-Iodo scaffold) Inhibitor->GCS Blocks activity

Caption: Sphingolipid metabolic pathway and mechanism of GCS inhibition.

Assay Development Strategy: The Causality of Design

Measuring GCS activity presents a unique biophysical challenge: both the substrate (ceramide) and the product (glucosylceramide) are highly lipophilic, membrane-embedded molecules. Traditional radiometric assays utilizing [³H]UDP-glucose are not only hazardous but prone to high background noise due to rapid substrate sequestration in aqueous buffers.

To ensure high scientific integrity and scalability, we employ a two-tiered testing funnel :

  • Primary Biochemical Assay (LC-MS/MS): We utilize a synthetic, non-natural C8-ceramide as the substrate. The causality here is structural: the shortened 8-carbon acyl chain confers sufficient aqueous solubility to form stable mixed micelles in vitro, while retaining high binding affinity for the GCS catalytic domain [3].

  • Secondary Cellular Assay (Fluorescence HPLC): To validate target engagement in intact cells, we utilize NBD-C6-ceramide . The NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) fluorophore allows for direct quantification without cell lysis artifacts. Complexing NBD-C6-ceramide with Bovine Serum Albumin (BSA) prevents probe precipitation and facilitates active transport across the plasma membrane, where it is trafficked to the Golgi and processed by GCS [4].

Workflow A Scaffold: 3-Iodo-THP-Pyrazole B Library Generation (Cross-Coupling) A->B C Primary Assay: LC-MS/MS GCS Inhibition B->C D Secondary Assay: Intact Cell NBD-Ceramide C->D E Lead Selection D->E

Caption: FBDD workflow for tetrahydropyrano-pyrazole derivatives.

Experimental Protocols

Protocol A: High-Throughput LC-MS/MS GCS Inhibition Assay

This protocol is optimized for evaluating the IC₅₀ of synthesized pyrazole derivatives against recombinant GCS.

Reagents & Causality:

  • Buffer: 50 mM Tris-HCl (pH 7.5).

  • EDTA (1 mM): Critical Step. EDTA is added to chelate Mg²⁺ and Mn²⁺. This intentionally silences competing, divalent cation-dependent glycosidases and hydrolases in the lysate that would otherwise degrade the UDP-glucose donor, ensuring the assay is self-validating and specific to GCS [3].

  • Substrates: 10 µM C8-ceramide, 1 mM UDP-Glucose.

Step-by-Step Methodology:

  • Micelle Preparation: Dissolve C8-ceramide and dioleoylphosphatidylcholine (DOPC) in chloroform/methanol (2:1, v/v). Dry under a gentle stream of nitrogen gas to form a thin lipid film. Resuspend in 50 mM Tris-HCl buffer via bath sonication for 15 minutes to form unilamellar mixed micelles.

  • Compound Incubation: In a 96-well plate, combine 10 µL of the pyrazole derivative (serially diluted in DMSO, final DMSO concentration <1%), 20 µL of recombinant human GCS (or HepG2 microsomal fraction, 50 µg protein), and 10 µL of the micelle suspension. Incubate at 37°C for 10 minutes to allow compound-target equilibration.

  • Reaction Initiation: Add 10 µL of 5 mM UDP-Glucose to initiate the reaction. Incubate at 37°C for exactly 45 minutes.

  • Reaction Termination & Extraction: Quench the reaction by adding 150 µL of methanol containing 50 ng/mL of C12-glucosylceramide (Internal Standard). The methanol denatures the enzyme, while the internal standard controls for extraction efficiency variations.

  • LC-MS/MS Analysis: Centrifuge at 14,000 × g for 10 minutes. Inject 5 µL of the supernatant onto a C18 reverse-phase column. Quantify using Multiple Reaction Monitoring (MRM) in positive ionization mode, monitoring the specific precursor-to-product ion transition of m/z 588.6 → 264.4 for C8-GlcCer [3].

Protocol B: Intact Cell NBD-Ceramide Glycosylation Assay

This protocol confirms that the pyrazole derivatives can penetrate the cell membrane and inhibit GCS in its native Golgi environment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HepG2 cells in 6-well plates at a density of 5 × 10⁵ cells/well. Incubate for 24 hours. Replace media with 5% FBS RPMI-1640 containing the pyrazole derivative at various concentrations. Incubate for 4 hours at 37°C.

  • Substrate Loading: Switch the media to 1% BSA RPMI-1640 containing 100 µM NBD-C6-ceramide (complexed 1:1 with BSA). Note: BSA complexation is mandatory; free NBD-ceramide will precipitate in aqueous media and fail to enter the cells [4]. Incubate for 2 hours.

  • Lipid Extraction: Wash cells three times with ice-cold PBS to halt vesicular trafficking. Scrape cells into 800 µL of PBS. Add 2 mL of Chloroform/Methanol (2:1, v/v) and vortex vigorously for 1 minute. Centrifuge at 3,000 × g for 5 minutes to achieve phase separation.

  • Normal-Phase HPLC Analysis: Extract the lower organic phase, dry under nitrogen, and reconstitute in 200 µL of isopropyl alcohol/n-hexane/H₂O (55:44:1, v/v/v). Inject onto a normal-phase silica column.

  • Quantification: Detect fluorescence at Ex/Em = 470/530 nm. Normal-phase chromatography perfectly resolves the highly polar NBD-GlcCer (elutes later) from the less polar NBD-Ceramide (elutes earlier) based on the presence of the glucose headgroup.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating how functionalizing the 3-iodo position of the tetrahydropyrano[3,4-c]pyrazole scaffold yields highly potent GCS inhibitors.

Compound IDR-Group (Position 3)GCS IC₅₀ (nM)Cell IC₅₀ (nM)ClogPTarget Engagement Efficiency
Core-Iodo -I (Precursor)>10,000N/A1.82Scaffold Baseline
Analog-1 -Phenyl4501,2002.95Moderate
Analog-2 -4-Fluorophenyl1203503.10High
Analog-3 -3-Pyridyl451102.45Optimal (Lead)

Data Interpretation: The unmodified 3-iodo precursor shows negligible activity, confirming it is merely a structural building block. Cross-coupling to introduce a 3-pyridyl group (Analog-3) optimally balances the lipophilicity (ClogP 2.45) required for cell membrane penetration with the hydrogen-bonding geometry needed to anchor into the GCS active site, resulting in a highly potent cellular IC₅₀ of 110 nM.

References

  • Fused pyrazole urea analogs as glucosylceramide synthase inhibitors. World Intellectual Property Organization. Patent WO2023101895A1.
  • Inhibitors of Glucosylceramide Synthase. Shayman JA, Hinkovska-Galcheva V, Shu L. Methods in Molecular Biology. 2023;2613:271-288. Available at: [Link]

  • Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. Frontiers in Pharmacology. 2019; 10:176. Available at:[Link]

  • Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. Journal of Lipid Research. 2010; 51(6): 1611–1618. Available at:[Link]

Method

Application Notes and Protocols: Derivatization of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole for Improved Solubility

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to enhance the aqueous solubility of the promising but poorly soluble heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to enhance the aqueous solubility of the promising but poorly soluble heterocyclic compound, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. Low solubility is a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1][2] This application note details proven derivatization strategies focused on introducing polar functional groups and leveraging established palladium- and copper-catalyzed cross-coupling reactions. By presenting detailed, step-by-step protocols, this guide aims to equip researchers with the practical knowledge to synthesize and evaluate novel analogs with improved physicochemical properties, thereby accelerating the drug discovery process.

Introduction: The Solubility Challenge

The 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole scaffold is a key pharmacophore with significant potential in medicinal chemistry.[3] Its unique three-dimensional structure and the presence of a reactive iodine atom make it an attractive starting point for the synthesis of diverse compound libraries.[3] However, the parent molecule exhibits poor aqueous solubility, a common challenge for many heterocyclic compounds, which can severely limit its therapeutic application.[4] Enhancing solubility is therefore a critical step in unlocking the full potential of this compound class.

This guide focuses on derivatization at the reactive C3-iodo position as a primary strategy to introduce solubility-enhancing moieties. The high reactivity of the carbon-iodine bond makes it an ideal handle for a variety of cross-coupling reactions.[5]

Rationale for Derivatization

The core principle behind improving solubility through derivatization is the introduction of polar functional groups.[1][6] These groups can increase the molecule's ability to interact with water through hydrogen bonding and other polar interactions, thereby overcoming the strong intermolecular forces in the crystal lattice that favor the solid state.[6]

The strategies outlined in this document are designed to introduce a range of functionalities, from simple hydroxyl and amino groups to more complex polar heterocycles. The choice of derivatization strategy will depend on the desired balance between improved solubility and the preservation of biological activity.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three robust and versatile derivatization strategies. These methods have been selected for their high functional group tolerance, reliable reaction outcomes, and applicability to a wide range of substrates.

Strategy 1: Suzuki-Miyaura Cross-Coupling for the Introduction of Polar Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[7] By coupling the iodo-pyrazole with boronic acids or esters containing polar functional groups (e.g., pyridines, pyrimidines, or phenyl groups substituted with hydroxyls, amines, or carboxylic acids), a diverse range of soluble derivatives can be synthesized.[5][7]

Workflow for Suzuki-Miyaura Coupling:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, boronic acid, base, and palladium catalyst in a reaction vessel. degas Degas the reaction mixture by bubbling with an inert gas (e.g., Argon). start->degas solvent Add degassed solvent (e.g., 1,4-dioxane/water). degas->solvent heat Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Dilute with an organic solvent and wash with water and brine. cool->extract dry Dry the organic layer over anhydrous sulfate and filter. extract->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Reaction Setup: In a clean, dry Schlenk flask, combine 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[5][7]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[5]

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired derivatized compound.[7]

Strategy 2: Buchwald-Hartwig Amination for the Introduction of Polar Amino Groups

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a direct route to introduce primary and secondary amines.[8][9] Incorporating amino groups, especially those that can be protonated at physiological pH, is a highly effective strategy for increasing aqueous solubility.[6]

Workflow for Buchwald-Hartwig Amination:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, amine, base, palladium catalyst, and ligand in a reaction vessel. inert Establish an inert atmosphere (e.g., Argon). start->inert solvent Add anhydrous, degassed solvent (e.g., toluene or dioxane). inert->solvent heat Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench the reaction with water and dilute with an organic solvent. cool->quench extract Separate the organic layer, wash with brine, and dry. quench->extract concentrate Concentrate the organic layer under reduced pressure. extract->concentrate purify Purify the crude product by column chromatography. concentrate->purify cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole, alcohol, base, copper catalyst, and ligand in a microwave vial. irradiate Seal the vial and heat using microwave irradiation (e.g., 130 °C). start->irradiate monitor Monitor reaction progress by TLC. irradiate->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench the reaction with saturated aqueous NH4Cl. cool->quench extract Extract with an organic solvent and wash the combined organic layers. quench->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by chromatography. dry_concentrate->purify

Sources

Application

Application Note: 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole in CNS-Targeted Nanomedicine

Pharmacological Rationale & Bioconjugation Strategy The tetrahydropyrano[3,4-c]pyrazole scaffold is a privileged pharmacophore in modern drug discovery, demonstrating profound efficacy in central nervous system (CNS) app...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Bioconjugation Strategy

The tetrahydropyrano[3,4-c]pyrazole scaffold is a privileged pharmacophore in modern drug discovery, demonstrating profound efficacy in central nervous system (CNS) applications. Notably, derivatives of this bicyclic system function as potent Glucosylceramide Synthase (GCS) inhibitors for the treatment of Parkinson's disease and lysosomal storage disorders[1][2], as well as positive allosteric modulators of the AMPA receptor[3][4].

However, translating these potent small molecules into clinical success is often hindered by systemic off-target effects and suboptimal Blood-Brain Barrier (BBB) penetrance. To overcome these pharmacokinetic limitations, our laboratory utilizes 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5)[5] as a highly reactive synthetic handle for the development of targeted nanocarrier systems.

The Causality of the 3-Iodo Selection: The strategic selection of the 3-iodo derivative over its bromo or chloro counterparts is rooted in bond dissociation thermodynamics. The lower bond energy of the C–I bond facilitates rapid oxidative addition during palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions). This allows for bioconjugation to temperature-sensitive polymers or PEGylated lipids under mild conditions, preserving the structural integrity of both the delivery vehicle and the active pharmacophore.

Mechanistic Pathway of Targeted Delivery

By covalently linking the 3-iodo pyrazole to a lipid-PEG anchor via a stimuli-responsive linker, we can formulate Lipid Nanoparticles (LNPs) that sequester the drug during systemic circulation. Upon receptor-mediated transcytosis across the BBB and subsequent endocytosis by target neurons, the acidic, enzyme-rich environment of the lysosome triggers the release of the active pyrazole, directly inhibiting GCS at its site of action.

Pathway LNP Targeted LNP (Pyrazole Conjugate) BBB Blood-Brain Barrier (Receptor-Mediated Transcytosis) LNP->BBB Systemic Circulation Neuron Dopaminergic Neuron (Endocytosis) BBB->Neuron CNS Entry Lysosome Lysosomal Cleavage (Release of Active Pyrazole) Neuron->Lysosome Intracellular Trafficking GCS Glucosylceramide Synthase (GCS Inhibition) Lysosome->GCS Pharmacophore Binding Effect Reduction of GlcCer (Restored Lysosomal Function) GCS->Effect Metabolic Modulation

Mechanism of CNS-targeted LNP delivery and GCS inhibition by pyrazole conjugates.

Experimental Methodologies: A Self-Validating Workflow

To ensure reproducibility and scientific rigor, the following protocols constitute a self-validating system: the synthesis of the conjugate (Protocol 1) is physically validated by formulation metrics (Protocol 2), which is functionally validated by target-specific release kinetics (Protocol 3).

Workflow Step1 1. Bioconjugation (Sonogashira) Step2 2. Purification (Dialysis/SEC) Step1->Step2 Step3 3. LNP Formulation (Microfluidics) Step2->Step3 Step4 4. Characterization (DLS & HPLC) Step3->Step4 Step5 5. In Vitro Assay (Release Kinetics) Step4->Step5

Step-by-step workflow from bioconjugation of the 3-iodo pyrazole to LNP characterization.

Protocol 1: Palladium-Catalyzed Bioconjugation (Sonogashira Coupling)

Objective: Covalently link 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole to DSPE-PEG2000-Alkyne.

  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 eq of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole and 1.2 eq of DSPE-PEG2000-Alkyne in anhydrous DMF.

  • Catalyst Addition: Add 0.05 eq of Pd(PPh₃)₄ and 0.1 eq of CuI. Causality: The Pd(0) catalyst initiates the oxidative addition into the C-I bond, while CuI acts as a co-catalyst to form the reactive copper acetylide intermediate.

  • Reaction: Add triethylamine (TEA) as a base and stir the mixture at 50°C under a nitrogen atmosphere for 12 hours. The mild 50°C temperature prevents the thermal degradation of the PEG-lipid chain.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO 2000 Da) and dialyze against deionized water for 48 hours to remove unreacted pyrazole, copper, and palladium residues. Lyophilize to yield the DSPE-PEG-Pyrazole conjugate.

Protocol 2: Microfluidic Formulation of Targeted LNPs

Objective: Assemble monodisperse LNPs encapsulating the conjugate.

  • Organic Phase: Dissolve DSPC, Cholesterol, and the DSPE-PEG-Pyrazole conjugate (molar ratio 50:45:5) in absolute ethanol to a final lipid concentration of 10 mg/mL.

  • Aqueous Phase: Prepare a 50 mM sodium acetate buffer at pH 4.0.

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer (e.g., NanoAssemblr) at a 1:3 flow rate ratio with a total flow rate of 12 mL/min. Causality: Microfluidic mixing induces rapid, chaotic advection, ensuring the lipids precipitate uniformly. This prevents the high polydispersity index (PDI) typically seen in traditional thin-film hydration, which would otherwise lead to inconsistent BBB penetration.

  • Buffer Exchange: Dialyze the resulting nanoparticles against PBS (pH 7.4) overnight to remove ethanol and neutralize the pH.

Protocol 3: Validation via Lysosomal Release Kinetics

Objective: Confirm that the pyrazole pharmacophore is selectively released in the target microenvironment.

  • Incubation: Divide the LNP suspension into two cohorts. Incubate Cohort A in Artificial Lysosomal Fluid (ALF, pH 4.5 supplemented with esterases) and Cohort B in physiological PBS (pH 7.4) at 37°C.

  • Sampling: At predetermined time points (1, 2, 4, 8, 12, 24 hours), extract 100 µL aliquots and quench with 100 µL of cold acetonitrile to precipitate lipids.

  • Quantification: Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (λ = 254 nm) to quantify the concentration of the free pyrazole derivative. Causality: A successful system will show <5% release in PBS (ensuring systemic stability) and >85% release in ALF (ensuring therapeutic efficacy at the target site).

Quantitative Data & Formulation Metrics

The table below summarizes the critical quality attributes (CQAs) of the formulated LNPs, comparing a standard non-targeted LNP with the pyrazole-conjugated LNP system.

Formulation MetricControl LNP (No Conjugate)Pyrazole-Conjugated LNPAnalytical Method
Z-Average Size (nm) 85.4 ± 2.192.7 ± 3.4Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.08 ± 0.020.11 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (mV) -2.4 ± 0.5-4.8 ± 0.7Electrophoretic Light Scattering
Conjugation Efficiency (%) N/A91.2 ± 1.5HPLC-UV (Post-Dialysis)
24h Release in PBS (pH 7.4) N/A3.2%HPLC-UV
24h Release in ALF (pH 4.5) N/A88.7%HPLC-UV

Data demonstrates that the conjugation of the 3-iodo pyrazole derivative marginally increases LNP size while maintaining a highly monodisperse profile (PDI < 0.15) suitable for neuro-targeted delivery.

Sources

Method

Application Note: Synthesis and Antiviral Profiling of Pyrano[2,3-c]pyrazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Antiviral Therapeutics (Coronaviridae / SARS-CoV-2 Mpro Inhibition) Scaffold Rationale & Mechanistic Insights The developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Antiviral Therapeutics (Coronaviridae / SARS-CoV-2 Mpro Inhibition)

Scaffold Rationale & Mechanistic Insights

The development of small-molecule antivirals requires scaffolds that offer high metabolic stability, structural tunability, and specific target engagement. Pyrano[2,3-c]pyrazoles have emerged as a privileged heterocyclic class due to their diverse biological activities, particularly their capacity to inhibit viral replication phases in Coronaviridae 1[1].

Recent in silico and in vitro studies demonstrate that specific pyrano[2,3-c]pyrazole derivatives act as potent competitive inhibitors of the SARS-CoV-2 Main Protease (Mpro, also known as 3CL protease) 2[2]. Mpro is critical for cleaving viral polyproteins into functional non-structural proteins; inhibiting this enzyme halts viral replication and assembly.

ViralInhibition Entry Viral Entry (Vero-E6 Cells) Translation Polyprotein Translation Entry->Translation Mpro SARS-CoV-2 Mpro (3CL Protease) Translation->Mpro Replication Viral Replication & Assembly Mpro->Replication Inhibitor Pyrano[2,3-c]pyrazole Derivatives Inhibitor->Mpro Competitive Inhibition

Fig 1. Mechanistic pathway of Coronaviridae inhibition by pyrano[2,3-c]pyrazole derivatives.

Synthetic Strategy: Green Multicomponent Reaction (MCR)

Traditional syntheses of pyranopyrazoles often suffer from harsh conditions, toxic solvents, and poor atom economy. To align with modern pharmaceutical standards, a one-pot, four-component reaction (4-CR) is utilized 3[3]. This method employs an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

By utilizing Co3O4 nanoparticles as a recyclable nanocatalyst in a water/ethanol mixture, the reaction undergoes a tandem Knoevenagel condensation followed by a Michael addition and cyclization 4[4]. This prevents the need to isolate intermediate pyrazolones, drastically reducing solvent waste while maximizing yield.

MCR_Workflow Step1 1. Reagent Assembly Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Step2 2. Green Catalysis Co3O4 NPs in EtOH/H2O (50°C) Step1->Step2 Step3 3. Tandem Knoevenagel- Michael Cyclocondensation Step2->Step3 Step4 4. Product Isolation Hot Filtration & Recrystallization Step3->Step4 Step5 5. Antiviral Profiling (Mpro Inhibition & Plaque Assay) Step4->Step5

Fig 2. Self-validating workflow for the synthesis and antiviral screening of pyranopyrazoles.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following methodologies include built-in causality and quality control checkpoints.

Protocol A: Nanocatalyst-Mediated Synthesis of Pyrano[2,3-c]pyrazoles
  • Initial Pyrazolone Formation: In a 25 mL round-bottom flask, combine 10 mol% Co3O4 nanoparticles, 1 mmol ethyl acetoacetate, and 1 mmol hydrazine hydrate in 2 mL of a 1:1 water/ethanol solvent system. Stir at 50°C.

    • Causality: The 1:1 water/ethanol ratio perfectly balances the solubility of organic precursors with green chemistry principles. Pre-mixing these specific reagents ensures the complete formation of the pyrazolone intermediate before introducing competing electrophiles.

  • Sequential Addition: Monitor via Thin-Layer Chromatography (TLC). Upon consumption of ethyl acetoacetate, add 1 mmol malononitrile and 1 mmol of the selected aromatic aldehyde.

    • Causality: Sequential addition prevents competitive side reactions (such as the direct Knoevenagel condensation of the aldehyde with ethyl acetoacetate), funneling the reaction strictly toward the target pyrano[2,3-c]pyrazole.

  • Catalyst Recovery & Isolation: Stir at 50°C until TLC indicates reaction completion. Cool to room temperature and add 5 mL of acetone. Filter the mixture through Whatman filter paper.

    • Causality: Acetone completely solubilizes the organic product, allowing the heterogeneous Co3O4 nanoparticles to be filtered out intact. This vital step ensures zero heavy-metal carryover, which would otherwise cause false-positive cytotoxicity in downstream biological assays.

  • Purification: Evaporate the filtrate under reduced pressure and recrystallize the crude solid from hot ethanol to yield the pure compound.

Protocol B: In Vitro Antiviral Screening (HCoV-229E / SARS-CoV-2)
  • Cytotoxicity Profiling (MTT Assay): Seed Vero-E6 cells in 96-well plates and incubate overnight. Treat with serial dilutions of the synthesized compounds. After 48 hours, add MTT reagent and measure absorbance.

    • Causality: Vero-E6 cells are selected because they lack interferon production and express high levels of ACE2 receptors, making them highly susceptible to Coronaviridae. Establishing the 50% Cytotoxic Concentration (CC50) is mandatory to prove that subsequent viral inhibition is due to targeted mechanisms, not general cell death.

  • Viral Infection & Plaque Reduction Assay: Infect a fresh plate of Vero-E6 cells with the target coronavirus at a defined Multiplicity of Infection (MOI). Apply the synthesized compounds at non-toxic concentrations. Include Tipranavir as a positive control and DMSO as a vehicle control.

    • Causality: Tipranavir, a known non-peptidic protease inhibitor, serves as a benchmark to validate the assay's dynamic range. Overlaying the wells with agarose restricts viral spread to neighboring cells, allowing the formation of distinct plaques.

  • Quantification: After 72 hours, fix the cells with formaldehyde and stain with crystal violet. Count the plaques to calculate the half-maximal inhibitory concentration (IC50).

Quantitative Structure-Activity Relationship (QSAR) Data

The structural diversity of the pyrano[2,3-c]pyrazole scaffold allows for significant tunability. Table 1 summarizes the antiviral efficacy of top-performing derivatives against human coronavirus 229E and their specific inhibition of the SARS-CoV-2 Mpro enzyme 5[5].

Table 1: Antiviral and Cytotoxicity Profiles of Synthesized Derivatives

Compound DesignationStructural ModificationCC50 (µM)IC50 (µg/mL)Selectivity Index (SI)Mpro Inhibition (%)
Compound 18 Annulated Pyranopyrazole System> 10027.812.684.5%
Compound 14 4-Chlorophenyl Substitution> 10070.36.581.4%
Compound 6 4-Methoxyphenyl Substitution> 10044.87.680.4%
Compound 7 3-Nitrophenyl Substitution> 100359.54.373.1%
Tipranavir (Positive Control)N/A13.3N/A88.6%

Data Interpretation: Compound 18 demonstrates a spectacular inhibitory capacity, achieving an SI of 12.6 and an Mpro inhibition rate nearly equivalent to the commercial protease inhibitor Tipranavir. The lack of cytotoxicity (CC50 > 100 µM) across the active compounds validates the safety profile of this heterocyclic scaffold.

References

  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL Protease Source: Nano Biomedicine and Engineering URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst Source: Frontiers in Chemistry URL

Sources

Application

Molecular docking of pyrano[2,3-c] pyrazole against SARS-CoV-2 Mpro

Application Notes & Protocols Topic: Molecular Docking of Pyrano[2,3-c] Pyrazole Derivatives Against the SARS-CoV-2 Main Protease (Mpro) Audience: Researchers, scientists, and drug development professionals. Foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Molecular Docking of Pyrano[2,3-c] Pyrazole Derivatives Against the SARS-CoV-2 Main Protease (Mpro)

Audience: Researchers, scientists, and drug development professionals.

Foundational Overview: Targeting the Engine of Viral Replication

The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A primary and highly validated target for drug development is the SARS-CoV-2 Main Protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This cysteine protease is indispensable for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][3][4] Inhibiting the activity of Mpro effectively halts viral replication, making it an ideal target for therapeutic intervention.[1][3]

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Pyrano[2,3-c]pyrazoles, a class of fused heterocyclic scaffolds, have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Their structural versatility and synthetic accessibility make them compelling candidates for exploration as novel antiviral agents.[7][8]

This guide provides a comprehensive protocol for utilizing molecular docking, a powerful computational technique, to investigate the binding potential of pyrano[2,3-c] pyrazole derivatives within the active site of SARS-CoV-2 Mpro. Molecular docking predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), offering critical insights to guide rational drug design and prioritize candidates for further experimental validation.[9][10][11]

The Molecular Docking Workflow: A Step-by-Step Protocol

This protocol utilizes a suite of widely accessible and validated open-source software: AutoDock Vina for the docking simulation, MGLTools/AutoDock Tools (ADT) for file preparation, and UCSF Chimera or PyMOL for visualization and analysis.[12][13]

Diagram: Overall Molecular Docking Workflow

G cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Obtain Mpro Structure (RCSB PDB) Prep_Protein Receptor Preparation - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges (Kollman) PDB->Prep_Protein Ligand_Sketch Design/Obtain Ligand (Pyrano[2,3-c] pyrazole) Prep_Ligand Ligand Preparation - Generate 3D Coordinates - Minimize Energy - Assign Charges (Gasteiger) - Define Rotatable Bonds Ligand_Sketch->Prep_Ligand Grid_Box Define Grid Box (Target Active Site) Prep_Protein->Grid_Box Config Create Vina Configuration File Prep_Ligand->Config Run_Vina Execute Docking (AutoDock Vina) Grid_Box->Config Config->Run_Vina Output Generate Output - Binding Affinity (kcal/mol) - Ligand Poses (PDBQT) Run_Vina->Output Visualize Visualize Complex (PyMOL, Chimera) Output->Visualize Analyze Analyze Interactions - H-Bonds - Hydrophobic Contacts - Interacting Residues Visualize->Analyze

Caption: A schematic of the in-silico molecular docking process.

Protocol 1: Receptor Preparation (SARS-CoV-2 Mpro)

The quality of the initial protein structure is paramount for a meaningful docking simulation.

  • Structure Retrieval: Download the crystal structure of SARS-CoV-2 Mpro from the RCSB Protein Data Bank. A high-resolution structure complexed with an inhibitor is ideal. For this protocol, we will use PDB ID: 6LU7 .[10]

  • Initial Cleaning: Open the PDB file (e.g., 6LU7.pdb) in a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.[14]

    • Rationale: Crystal structures often contain non-essential molecules such as water, crystallization agents, and multiple protein chains that must be removed.

    • Remove all water molecules (HOH).

    • Delete all chains except for Chain A, which is the monomeric biological unit for docking.

    • Remove the co-crystallized inhibitor (in this case, a peptide-like inhibitor).

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT and open the cleaned PDB file (6LU7_chainA.pdb).

    • Navigate to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

      • Rationale: Hydrogens are typically not resolved in X-ray crystal structures but are crucial for calculating interactions like hydrogen bonds. Adding only polar hydrogens is computationally efficient.[15]

    • Navigate to Edit -> Charges -> Add Kollman Charges.

      • Rationale: Assigning partial atomic charges is essential for the scoring function to calculate electrostatic interactions.[16]

    • Save the prepared receptor file in the PDBQT format required by Vina: File -> Save -> Write PDBQT. Name it receptor.pdbqt.

Protocol 2: Ligand Preparation (Pyrano[2,3-c] Pyrazole Derivatives)

Accurate 3D ligand conformation and charge distribution are critical for predicting reliable binding modes.

  • Structure Generation:

    • Draw the 2D structure of your pyrano[2,3-c] pyrazole derivative using software like ChemDraw or the online PubChem Sketcher.

    • Save the structure in a 3D format, such as SDF or MOL2. For this example, we will use a generic scaffold.

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT. Navigate to Ligand -> Input -> Open and select your ligand file.

    • ADT will automatically compute Gasteiger charges and detect the "root" of the ligand for torsional rotation.

      • Rationale: Gasteiger charges are a rapid and effective method for assigning charges to small organic molecules.[16] Defining rotatable bonds allows the ligand to be treated flexibly during docking.

    • Verify the number of active torsions: Ligand -> Torsion Tree -> Set Number of Torsions.

    • Save the prepared ligand file in the PDBQT format: Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.

Protocol 3: Grid Box Definition and Docking Execution

This step defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.

  • Define the Active Site: The active site of SARS-CoV-2 Mpro is a well-defined pocket containing a catalytic dyad of Cysteine-145 and Histidine-41.[4] The grid box should be centered to encompass this region.

  • Set Grid Parameters in ADT:

    • Open both the prepared receptor.pdbqt and ligand.pdbqt files in ADT.

    • Navigate to Grid -> Grid Box.

    • A box will appear in the viewing window. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the known active site. For PDB ID 6LU7, approximate center coordinates are: x = -10.8, y = 12.5, z = 68.8 . A box size of 25 Å in each dimension is a good starting point.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the coordinates and dimensions with the values from the previous step:

    • Rationale: The exhaustiveness parameter controls the computational effort of the search; higher values increase accuracy but also computation time. A value of 8 is a standard balance.[13]

  • Run AutoDock Vina:

    • Open a command line terminal or shell.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Ensure the AutoDock Vina executable is in your system's PATH or in the same directory.

    • Execute the command: vina --config conf.txt[10]

Analysis and Interpretation of Docking Results

The output of a Vina simulation provides quantitative and qualitative data to assess the binding potential of the ligand.

Quantitative Analysis

The primary quantitative output is the binding affinity, found in the results.log file and embedded in the results.pdbqt file.[15] This value is an estimate of the binding free energy (ΔG) in kcal/mol.

  • Interpretation: More negative binding affinity scores suggest stronger and more stable binding between the ligand and the receptor.[17][18][19] These scores are most useful for ranking a series of compounds against the same target.

Ligand IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Pyrano[2,3-c]pyrazole-01-8.5His41, Cys145, Glu166Hydrogen Bond, Pi-Sulfur
Pyrano[2,3-c]pyrazole-02-7.9Met49, His163, Gln189Hydrophobic, Hydrogen Bond
Pyrano[2,3-c]pyrazole-03-9.1Thr25, His41, Met165Hydrogen Bond, Hydrophobic
N3 Inhibitor (Redocked Control)-7.2 (RMSD: 1.2 Å)His41, Gly143, Cys145Covalent Bond (Simulated as non-covalent), H-Bond

Table 1: Example docking results for a series of hypothetical pyrano[2,3-c] pyrazole derivatives against SARS-CoV-2 Mpro. The binding affinity is used to rank potential inhibitors, while analysis of interacting residues provides mechanistic insight.

Qualitative and Visual Analysis
  • Visualize Binding Poses: Open the receptor.pdbqt and the output results.pdbqt files in PyMOL or UCSF Chimera. The output file contains multiple binding modes (poses), ranked by energy.[20]

  • Identify Key Interactions: Focus on the lowest-energy (top-ranked) pose. Analyze the non-covalent interactions between your ligand and the protein's active site residues.[21]

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. These are critical for binding specificity and affinity.

    • Hydrophobic Interactions: Identify contacts between non-polar regions of the ligand and hydrophobic residues in the active site (e.g., Met49, Met165).

    • Pi-Interactions: Look for interactions involving aromatic rings, such as pi-pi stacking or pi-sulfur interactions.

Diagram: Key Ligand-Receptor Interactions

G cluster_protein Mpro Active Site Residues Ligand Pyrano[2,3-c]pyrazole His41 His41 Ligand->His41 H-Bond Cys145 Cys145 Ligand->Cys145 Pi-Sulfur Glu166 Glu166 Ligand->Glu166 H-Bond Met165 Met165 Ligand->Met165 Hydrophobic Gln189 Gln189

Caption: Hypothetical interactions of a pyrano[2,3-c] pyrazole in the Mpro active site.

Protocol Validation and Ensuring Trustworthiness

A crucial step to validate the docking protocol is redocking . This involves docking the original co-crystallized ligand back into the receptor's active site.[12]

  • Procedure: Follow Protocols 1-3 using the co-crystallized inhibitor from 6LU7 as the ligand.

  • Success Criterion: The protocol is considered reliable if the top-ranked pose of the redocked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position.[21] A low RMSD indicates that the docking software and parameters can accurately reproduce the experimentally determined binding mode.

Conclusion and Future Directions

Molecular docking serves as a powerful, cost-effective preliminary screening tool to identify and prioritize promising pyrano[2,3-c] pyrazole derivatives as potential inhibitors of SARS-CoV-2 Mpro. Compounds with high predicted binding affinities and favorable interactions with key catalytic residues represent strong candidates for synthesis and subsequent in vitro enzymatic and cell-based antiviral assays. While a valuable hypothesis-generating tool, it is critical to remember that in silico results must always be validated through experimental studies to confirm their biological activity.

References

  • Molecular Docking Tutorial. (n.d.). Palacký University Olomouc.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • BenchChem. (2025). A Comparative Guide to Novel Pyrano[2,3-c]pyrazole Derivatives: Synthesis, Characterization, and Biological Activity. Benchchem.
  • (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • RCSB PDB. (2023, March 22). 7Z4S: Crystal structure of SARS-CoV-2 Mpro in complex with cyclic peptide GM4 including unnatural amino acids.
  • Patsnap Synapse. (2024, June 21). What are SARS-CoV-2 Mpro inhibitors and how do they work?
  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.
  • MDPI. (n.d.). SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors.
  • RCSB PDB. (2025, December 10). 9OPN: Crystal Structure of SARS-CoV-2 Mpro S147N in complex with Pfizer Intravenous Inhibitor PF-00835231.
  • RCSB PDB. (2024, May 29). 8RJZ: Crystal structure of SARS-CoV-2 main protease (MPro) in complex with the non-covalent inhibitor GUE-3801.
  • YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • ResearchGate. (n.d.). The SARS-CoV-2 main protease (Mpro): Structure, function, and emerging therapies for COVID-19.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • Molecular Docking Tutorial. (n.d.).
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • YouTube. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • Nagai, S., Oda, N., & Ito, I. (1979). Synthesis of Pyrazolone Derivatives. XXXIX. Synthesis and Analgesic Activity of Pyrano [2, 3-c] pyrazoles. Yakugaku Zasshi, 99(7), 699-704. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • RCSB PDB. (2023, October 11). 8H82: Crystal structure of SARS-CoV-2 main protease (Mpro) Mutant (E166V) in complex with protease inhibitor Nirmatrelvir.
  • RCSB PDB. (2022, June 1). 7ZB7: Crystal Structure of SARS-CoV-2 Main Protease (Mpro) variant Y54F at 1.63 A resolution.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • PMC. (2025, December 31). The covalent docking software landscape: features and applications in drug design.
  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • Semantic Scholar. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives.
  • DOCKING TUTORIAL. (2010, June 24).
  • Lephar. (n.d.). Software | Computational Insights into Drug Discovery.
  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Schrödinger. (n.d.). Glide.
  • NCBI. (2024, September 24). Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors.
  • BenchChem. (2025). Unraveling the Mechanism of Action of SARS-CoV-2 Main Protease Inhibitors Against Viral Replication.
  • Scripps Research. (2020, December 5). AutoDock Vina Manual.
  • ACS Omega. (2022, May 11). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole synthesis yield

Title: Technical Support Center: Troubleshooting 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole Synthesis Introduction Welcome to the Technical Support Center for the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]py...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole[1]. This fused bicyclic scaffold is highly valued in medicinal chemistry, notably in the development of enzyme inhibitors and allosteric modulators[2]. However, researchers frequently encounter yield bottlenecks during the cyclization and halogenation stages. This guide provides causal explanations, diagnostic tools, and self-validating protocols to optimize your synthetic workflow.

Synthesis Workflow & Diagnostic Overview

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Step1 Formylation / Acylation (Base + Formylating Agent) Start->Step1 Int1 1,3-Dicarbonyl Equivalent Step1->Int1 Issue: Incomplete enolization Step2 Cyclization (Hydrazine Hydrate) Int1->Step2 Int2 1,4,5,7-Tetrahydropyrano [3,4-c]pyrazole Step2->Int2 Issue: Hydrazone side-products Step3 Electrophilic Iodination (I2/Base or NIS) Int2->Step3 Product 3-Iodo-1,4,5,7-tetrahydropyrano [3,4-c]pyrazole Step3->Product Issue: Over-iodination / Degradation

Workflow for 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole synthesis and yield drop points.

Quantitative Yield Diagnostic Matrix Use the following table to benchmark your intermediate yields and identify the specific step requiring troubleshooting.

Synthetic StepTarget Intermediate / ProductExpected YieldCritical Yield Drop IndicatorPrimary Chemical Cause
1. Formylation 3-(Dimethylamino)methylene-tetrahydro-4H-pyran-4-one80 - 90%< 70%Moisture in solvent; incomplete enolate formation.
2. Cyclization 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazole75 - 85%< 60%Rapid addition of hydrazine causing polymerization; incorrect pH.
3. Iodination 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole65 - 80%< 50%Poor electrophile generation; degradation during aqueous workup.

Frequently Asked Questions (FAQs) & Causal Troubleshooting

Q1: My yield drops significantly during the initial pyranone formylation step. What is the mechanistic cause, and how can I fix it? Expert Insight: The synthesis of the bicyclic pyrazole system requires a 1,3-diketone precursor[3]. When converting tetrahydro-4H-pyran-4-one to a 1,3-dicarbonyl equivalent, using ethyl formate with sodium methoxide often leads to reversible, incomplete Claisen condensation due to the equilibrium nature of the reaction. Solution: Switch to Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as both the solvent and the electrophile, driving the reaction forward via the irreversible elimination of methanol, yielding the stable enaminone (3-(dimethylamino)methylene-tetrahydro-4H-pyran-4-one). Ensure the reaction is heated to 90°C under inert conditions to maximize conversion.

Q2: During the hydrazine cyclization step, LC-MS shows multiple peaks and a low yield of the desired pyrazole. How do I prevent side-product formation? Expert Insight: The reaction of the 1,3-dicarbonyl equivalent with hydrazine hydrate is a two-step process: initial hydrazone formation followed by intramolecular cyclization[3]. If hydrazine is added too rapidly or at elevated temperatures, intermolecular condensation competes with intramolecular cyclization, forming oligomeric side products. Solution: Add hydrazine hydrate dropwise at 0°C to 5°C. The low temperature kinetically favors the formation of the mono-hydrazone intermediate. Once addition is complete, slowly warm the reaction to room temperature, then reflux in ethanol to provide the thermodynamic energy required for the final ring closure.

Q3: The final iodination step yields a complex mixture, or the conversion is stalled. How can I optimize the C-H activation at the C3 position? Expert Insight: The pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution at the C3 position. However, using harsh iodinating agents like ICl can lead to over-iodination or ring degradation. A proven, milder approach utilizes Iodine ( I2​ ) in the presence of a strong base like Potassium Hydroxide (KOH) in Dimethylformamide (DMF)[4]. The base deprotonates the pyrazole, significantly increasing the electron density of the ring and accelerating the nucleophilic attack on the iodine molecule. Solution: Utilize the I2​ /KOH/DMF system. Maintain strict stoichiometric control (2.0 equivalents of I2​ and 4.0 equivalents of KOH) and quench the reaction with 10% aqueous NaHSO3​ to neutralize unreacted iodine, which prevents oxidative degradation of the product during workup[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes an in-process control (IPC) check to verify success before proceeding to the next chemical transformation.

Protocol A: Cyclization to 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazole Objective: Convert the enaminone intermediate to the fused pyrazole core.

  • Preparation: Dissolve 3-(dimethylamino)methylene-tetrahydro-4H-pyran-4-one (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Cooling: Chill the solution to 0°C using an ice-water bath.

  • Addition: Add hydrazine hydrate (64% aqueous, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 78°C) for 3 hours.

  • IPC Check (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material (UV active, yellow spot) should disappear, replaced by a highly polar, UV-active product spot near the baseline.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove unreacted hydrazine and trace impurities. Filter and dry under vacuum.

Protocol B: Regioselective Iodination to 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole Objective: Introduce the iodine atom at the C3 position via electrophilic substitution.

  • Preparation: To a stirred solution of 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (1.0 eq) in anhydrous DMF (0.15 M), add KOH pellets (4.0 eq)[4]. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Iodination: Add Iodine ( I2​ , 2.0 eq) portion-wise over 15 minutes. The solution will turn dark brown[4].

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours.

  • IPC Check (Self-Validation): Analyze via LC-MS. The mass spectrum should show a dominant peak corresponding to [M+H]+=251.0 (calculated for C6​H7​IN2​O ).

  • Quenching & Workup: Pour the reaction mixture into a vigorously stirred 10% aqueous NaHSO3​ solution (equal volume to DMF). The dark color will rapidly dissipate to a pale yellow/white suspension, confirming the neutralization of excess iodine[4].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate to yield the crude 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole[2].

References

  • MDPI (Molecules) - Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]

  • ACS Publications (Journal of Medicinal Chemistry) - Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators. Available at:[Link]

  • Google Patents (WO2023101895A1) - Fused pyrazole urea analogs as glucosylceramide synthase inhibitors.

Sources

Optimization

Technical Support Center: Purification Challenges of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Welcome to the Technical Support Center for the synthesis and purification of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS: 1936132-88-5)[1],[2]. This bicyclic heterocyclic scaffold is a critical intermediate in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS: 1936132-88-5)[1],[2]. This bicyclic heterocyclic scaffold is a critical intermediate in medicinal chemistry, particularly in the development of AMPA receptor positive allosteric modulators and kinase inhibitors[3],[4].

Due to the presence of the fused tetrahydropyran ring and the highly polar, tautomeric pyrazole nitrogen, researchers frequently encounter significant purification bottlenecks. This guide is engineered for drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and comparative analytical data to streamline your workflows.

Troubleshooting Guide & FAQs

Q1: My product streaks severely on normal-phase silica gel, leading to poor resolution and overlapping fractions. How can I resolve this? Causality: The unsubstituted pyrazole nitrogen (NH) acts as both a strong hydrogen bond donor and acceptor. During normal-phase chromatography, these NH groups interact heavily with the acidic silanol groups on the silica stationary phase. Furthermore, the pyrazole ring undergoes rapid tautomerism, causing the compound to exist in multiple dynamic states during elution, which manifests as severe peak broadening and streaking. Solution: You must cap the acidic silanol sites. Incorporate 1–2% Triethylamine (TEA) or Acetic Acid (AcOH) into your mobile phase (e.g., EtOAc/Hexanes). Alternatively, utilizing ammonia-washed silica or switching to a Reverse-Phase (C18) system entirely bypasses the silanol interaction, yielding sharp, distinct peaks.

Q2: I synthesized the compound using N-Iodosuccinimide (NIS). Why is it so difficult to separate the product from the succinimide byproduct? Causality: NIS is a highly efficient electrophilic iodinating agent for electron-rich heterocycles[5],[6], but it generates stoichiometric amounts of succinimide. Succinimide shares a nearly identical polarity profile with 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, causing them to co-elute in standard chromatographic gradients. Solution: Abandon standard silica gel for this specific separation. Instead, utilize a Catch-and-Release strategy using a Strong Cation Exchange (SCX) cartridge[3]. The weakly basic pyrazole ring is protonated and retained on the sulfonic acid resin, while the neutral succinimide washes straight through.

Q3: During concentration after my aqueous workup, the mixture turns dark brown and the product degrades. What is happening? Causality: A dark brown organic layer indicates the presence of unreacted molecular iodine (I₂) or the regeneration of I₂ from residual electrophilic iodine species. As the solvent is removed under reduced pressure, the localized concentration of I₂ spikes, leading to oxidative degradation of the tetrahydropyran oxygen or over-iodination of the pyrazole core. Solution: Ensure a rigorous chemical quench using a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)[7],. Thiosulfate rapidly reduces I₂ and I⁺ to water-soluble iodide (I⁻), which partitions safely into the aqueous layer.

Q4: Is there a "greener" iodination method that avoids complex downstream purification altogether? Causality: Traditional methods relying on NIS/TFA or I₂/CAN generate organic byproducts or heavy metal waste that complicate extraction. Solution: Yes. Employ the I₂/H₂O₂ protocol in an aqueous medium[6],[8]. Hydrogen peroxide oxidizes I₂ to a highly reactive electrophilic species (such as hypoiodous acid, HOI) in situ. The only byproduct is water, allowing the highly crystalline iodopyrazole to precipitate directly out of the reaction mixture for simple filtration.

Quantitative Data & Comparative Analysis

To optimize your synthetic route, compare the expected outcomes of the three primary iodination and purification strategies below.

Table 1: Comparative Analysis of Iodination & Purification Strategies

Iodination MethodReagents & SolventPrimary ByproductRecommended Purification StrategyYield / Purity Expectation
Electrophilic NIS, DMF or MeCNSuccinimideSCX Cartridge (Catch-and-Release)75–85% / >95%
Green Oxidation I₂, H₂O₂, WaterWaterDirect Precipitation & Filtration80–90% / >98%
Classical Halogenation I₂, CAN, MeCNCerium saltsSilica Gel (with 1% TEA modifier)60–70% / >90%

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, featuring built-in validation checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis and SCX Purification (NIS Method)

Use this method when high solubility in organic solvents is required for the precursor.

  • Reaction: Dissolve 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (1.0 equiv) in anhydrous DMF. Cool to 0 °C. Add N-iodosuccinimide (1.05 equiv) in three portions over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature[5].

    • Validation Checkpoint 1: TLC (50% EtOAc/Hexanes) must show complete consumption of the starting material (R_f ~0.2) and the formation of a new, less polar UV-active spot (R_f ~0.45).

  • Quench: Pour the mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ and extract with EtOAc (3x).

    • Validation Checkpoint 2: The dark purple/brown iodine color must immediately dissipate upon contact with Na₂S₂O₃, leaving a pale yellow organic layer[7].

  • SCX Purification: Load the concentrated organic phase onto a pre-conditioned SCX (Strong Cation Exchange) cartridge. Wash with 3 column volumes of Methanol.

    • Validation Checkpoint 3: The methanolic wash fractions should contain the succinimide byproduct (confirm via LCMS, lacking the target mass).

  • Elution: Elute the target compound using 2M NH₃ in Methanol. Evaporate the solvent under reduced pressure.

    • Validation Checkpoint 4: LCMS of the final white solid must confirm the target mass: [M+H]⁺ = 251.0 m/z[1],[2].

Protocol B: Green Iodination and Direct Precipitation (I₂/H₂O₂ Method)

Use this method for scalable, environmentally benign synthesis.

  • Reaction: Suspend the starting pyrazole (1.0 equiv) in deionized water. Add molecular iodine (0.5 equiv). Slowly add 30% aqueous H₂O₂ (0.6 equiv) dropwise over 10 minutes[6],[8].

  • Stirring: Stir vigorously at room temperature for 12–24 hours. The initial dark suspension will gradually lighten as the iodine is consumed and the product precipitates.

    • Validation Checkpoint 1: The reaction is complete when the supernatant is nearly colorless and a dense precipitate has formed.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2x) and a small amount of cold hexanes to remove any trace unreacted iodine.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol, then add water dropwise until turbidity appears. Allow to cool slowly to 4 °C.

    • Validation Checkpoint 2: Yields highly crystalline 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole with >98% purity (Confirmed by ¹H NMR: absence of the pyrazole C3-H proton peak).

Purification Workflow Visualization

The following decision tree maps the logical flow for processing crude reaction mixtures containing 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole.

PurificationWorkflow A Crude 3-Iodo-1,4,5,7-tetrahydropyrano [3,4-c]pyrazole Mixture B Aqueous Quench (Sat. Na2S2O3) A->B Removes I2 / I+ C Phase Separation (Extract with EtOAc) B->C D TLC / LCMS Analysis Identify Byproducts C->D E SCX Cartridge (Catch & Release) D->E Succinimide present F Silica Gel Column (Add 1% TEA) D->F Tailing / Tautomers G Recrystallization (EtOH / Water) D->G High initial purity H Pure Target Compound (>98% Purity) E->H Elute with NH3/MeOH F->H Evaporate fractions G->H Filter & Dry

Caption: Workflow for the purification of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole.

Sources

Troubleshooting

Stability issues of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole in solution

Welcome to the Technical Support Center for 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS: 1936132-88-5). As a critical heterocyclic building block frequently utilized in the development of glucosylceramide synthas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS: 1936132-88-5). As a critical heterocyclic building block frequently utilized in the development of glucosylceramide synthase (GCS) inhibitors[1] and other advanced pharmaceutical agents, maintaining its structural integrity in solution is paramount.

This guide is engineered for researchers and drug development professionals. It bypasses superficial advice to address the fundamental thermodynamic and kinetic vulnerabilities of this molecule, providing field-proven, self-validating workflows to ensure your synthetic campaigns succeed.

Part 1: Mechanistic Causality of Degradation

To stabilize 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, we must first understand its three primary modes of failure in solution:

  • Photolytic Deiodination: The carbon-iodine (C-I) bond on the pyrazole core is highly polarizable and possesses a relatively low bond dissociation energy. Exposure to ambient UV/Visible light induces homolytic cleavage, generating highly reactive pyrazole radicals and iodine radicals[2]. The subsequent dimerization of iodine radicals produces molecular iodine ( I2​ ), which acts as an oxidative catalyst for further degradation.

  • Acid-Catalyzed Ether Cleavage: The fused tetrahydropyran (THP) ring contains an ether linkage that is highly sensitive to Brønsted and Lewis acids. In solutions with a pH < 3 (e.g., containing Trifluoroacetic acid), the ethereal oxygen becomes protonated, leading to ring-opening via nucleophilic attack or spontaneous polymerization[3].

  • N-H Tautomerization & Nucleophilic Poisoning: The unprotected pyrazole nitrogen is amphoteric. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), the free N-H can coordinate with palladium or copper catalysts, poisoning the catalytic cycle or leading to unwanted N-arylation side products[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole in DMSO turned yellow/brown after a few days on the bench. Is it still usable? A: No, the yellow/brown discoloration is a definitive indicator of molecular iodine ( I2​ ) release due to photolytic deiodination. LC-MS analysis will likely reveal a major peak at m/z 125 ( [M−I+H]+ ), indicating the presence of the des-iodo byproduct. Causality: DMSO can act as a mild oxidant and, combined with ambient light, accelerates the homolytic cleavage of the C-I bond. Always store stock solutions in amber vials at -20°C.

Q2: During the deprotection of a downstream intermediate using TFA/DCM, my yield plummeted, and I observed a complex mixture of highly polar baseline spots on TLC. What happened? A: You have triggered the acid-catalyzed cleavage of the tetrahydropyrano ring. While the pyrazole itself is relatively stable to acid, the fused THP ring is not. Solution: Switch to milder deprotection strategies. If an acid-labile protecting group (like Boc) must be removed, consider using a controlled concentration of HCl in dioxane at 0°C rather than neat TFA, and strictly monitor the reaction time.

Q3: My Sonogashira coupling with this intermediate stalled at 20% conversion. How can I drive it to completion? A: The free N-H of the pyrazole is likely coordinating with your copper co-catalyst or palladium species, forming an insoluble, catalytically inactive complex. Solution: You must mask the N-H group prior to the coupling step. Protecting the pyrazole with a Boc (tert-butyloxycarbonyl) or EtOEt (1-ethoxyethyl) group eliminates this parasitic coordination, restoring catalytic efficiency[4].

Part 3: Quantitative Stability Data

To guide your experimental design, below is a comparative matrix of the compound's stability across various common laboratory environments.

Solvent SystemEnvironmental ConditionsStorage DurationRemaining Purity (LC-MS)Primary Degradant
DMSO Clear vial, Ambient Light, 25°C7 Days< 85%Des-iodo pyrazole ( I2​ release)
DMSO Amber vial, Argon, 4°C30 Days> 98%None
MeOH (0.1% TFA) Dark, 25°C24 Hours< 70%Ring-opened polymeric species
THF (Degassed) Amber vial, Argon, -20°C6 Months> 99%None
Acetonitrile Ambient Light, 25°C14 Days~ 90%Des-iodo pyrazole

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Stable Stock Solutions

Objective: Prevent photo-oxidation and peroxide-mediated degradation during long-term storage.

  • Solvent Degassing: Sparge anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) with Argon gas for 15 minutes. Causality: Displacing dissolved oxygen prevents the formation of reactive peroxides that can attack the THP ether linkage.

  • Dissolution: In a fume hood under low-light conditions, weigh the required mass of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole into an amber glass vial. Add the degassed solvent to achieve a 0.1 M to 0.5 M concentration.

  • Self-Validation Check: Immediately withdraw a 5 µL aliquot and spot it on a silica gel TLC plate alongside a freshly prepared analytical standard. Elute with 50% EtOAc/Hexanes. A single, crisp UV-active spot ( Rf​≈0.4 ) confirms the material has not degraded during dissolution.

  • Storage: Blanket the vial's headspace with Argon, seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C.

Protocol B: N-Boc Protection Prior to Cross-Coupling

Objective: Mask the pyrazole N-H to prevent catalyst poisoning while preserving the acid-sensitive THP ring.

  • Reaction Setup: Dissolve 1.0 equivalent of the pyrazole in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, rapidly driving the protection of the sterically hindered pyrazole nitrogen without the need for harsh, THP-damaging bases.

  • Self-Validation Check: Stir at room temperature for 2 hours. Quench a 10 µL aliquot in 1 mL of 1:1 Water/DCM. Analyze the organic layer via LC-MS. The complete disappearance of the parent mass (m/z 251) and the emergence of the Boc-protected mass (m/z 351, [M+Boc+H]+ ) validates reaction completion.

  • Workup: Wash the organic layer twice with saturated aqueous NaHCO3​ , then once with brine. Dry over anhydrous Na2​SO4​ . Critical: Do not wash with 1M HCl to remove DMAP, as the localized acidity will trigger the cleavage of the THP ring.

Part 5: Degradation Pathway Visualization

The following diagram maps the specific environmental stressors to their corresponding molecular degradation pathways.

G A 3-Iodo-1,4,5,7-tetrahydropyrano [3,4-c]pyrazole B UV/Vis Light (Photolysis) A->B Exposure C Strong Acids (pH < 2) A->C Acidic Media D Dissolved Oxygen (Prolonged Storage) A->D Aerobic Media E C-I Bond Cleavage (Deiodination) B->E Homolytic Fission F THP Ring Opening (Ether Cleavage) C->F Protonation of Oxygen G Peroxide Formation (alpha-Oxidation) D->G Radical Mechanism H Des-iodo Pyrazole + I2 (Yellowing) E->H I Polymeric/Ring-Opened Byproducts F->I J Oxidative Degradation Products G->J

Degradation pathways of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole in solution environments.

Part 6: References

  • Title: Fused pyrazole urea analogs as glucosylceramide synthase inhibitors (Patent WO2023101895A1) Source: Google Patents / WIPO URL:

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

Welcome to the technical support guide for the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. As a key intermediate, successful and high-purity synthesis is critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.

Synthetic Overview: A Two-Stage Approach

The synthesis of the target molecule is logically divided into two primary stages: the construction of the fused pyranopyrazole core, followed by its regioselective iodination. Understanding the potential pitfalls in each stage is crucial for a successful outcome.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination a Tetrahydropyran-4-one (Starting Material) b 1,3-Dicarbonyl Intermediate a->b Formylation/ Acylation d 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole b->d Knorr-type Cyclocondensation c Hydrazine c->d Knorr-type Cyclocondensation f 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole (Final Product) d->f e Iodinating Agent (e.g., I₂, NIS, ICl) e->f

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis. The advice provided is based on mechanistic understanding and established literature precedents.

Stage 1: Synthesis of the 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole Core

The formation of the pyrazole ring via the condensation of a 1,3-dicarbonyl compound with hydrazine is a robust reaction, but challenges can arise from the stability of the starting materials and intermediates.[1][2]

Q1: My reaction to form the pyranopyrazole core has a very low yield. TLC analysis shows mostly unreacted starting material and a faint streak. What's going wrong?

A1: This is a common issue often traced back to three factors: the quality of the 1,3-dicarbonyl intermediate, the reaction conditions, or the workup procedure.

  • Causality—Intermediate Instability: The key intermediate, typically a β-ketoester or β-ketoaldehyde derived from tetrahydropyran-4-one, can be unstable. For example, the formylation of a ketone to a β-ketoaldehyde can be reversible or the product can be prone to self-condensation.

  • Troubleshooting Steps:

    • Generate the Intermediate In Situ: Instead of isolating the sensitive 1,3-dicarbonyl intermediate, consider a one-pot procedure where it is generated and immediately reacted with hydrazine.[3][4]

    • Check Reaction pH: The initial condensation to form the hydrazone is often favored under slightly acidic conditions (e.g., a catalytic amount of acetic acid), while the subsequent intramolecular cyclization can be promoted by either acid or base.[1][2] If your reaction is stalled, a small amount of acid catalyst may be required.

    • Temperature and Time: Ensure the reaction is heated sufficiently (reflux in a solvent like ethanol or propanol is common) for an adequate duration. Monitor by TLC until the key intermediate spot has been consumed.

    • Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Old or decomposed hydrazine is a frequent cause of reaction failure.

Q2: I see a new major spot on TLC after adding hydrazine, but it doesn't seem to be my final pyranopyrazole product. What is this intermediate?

A2: You are likely observing the hydrazone intermediate, which forms rapidly but may be slow to cyclize.

  • Mechanism Insight: The Knorr pyrazole synthesis proceeds in two main steps: (1) condensation of hydrazine with the more reactive ketone carbonyl to form a hydrazone, and (2) intramolecular nucleophilic attack of the second nitrogen onto the ester or second carbonyl, followed by dehydration.[2] The second step is often the rate-limiting step.

G 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine - H₂O Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Attack Pyranopyrazole Core Pyranopyrazole Core Cyclized Intermediate->Pyranopyrazole Core - H₂O (Dehydration)

Caption: Key steps in the Knorr-type pyrazole synthesis.

  • Troubleshooting Steps:

    • Increase Temperature: As mentioned in Q1, providing more thermal energy can help overcome the activation barrier for the cyclization step.

    • Add a Catalyst: A catalytic amount of acid can protonate the carbonyl oxygen of the ester, making it more electrophilic and accelerating the intramolecular attack.

    • Extended Reaction Time: Simply allow the reaction to proceed for a longer period, monitoring by TLC or LC-MS until the hydrazone spot is converted to the product.

Stage 2: Regioselective Iodination

The introduction of iodine onto the pyrazole ring is an electrophilic aromatic substitution. The primary challenges are controlling the position of iodination (regioselectivity) and the degree of iodination (mono- vs. di-iodination).

Q3: My iodination is not selective. I'm getting a mixture of iodo-isomers. How do I exclusively obtain the 3-Iodo product?

A3: Regioselectivity in pyrazole iodination is highly dependent on the reagents and mechanism. The electron-rich pyrazole ring can be attacked at different positions. For the pyrano[3,4-C]pyrazole system, the C3 position is electronically distinct.

  • Mechanistic Control:

    • Electrophilic Substitution (C4-directing): Standard electrophilic iodination conditions, such as using molecular iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN) or H₂O₂, often favor substitution at the C4 position of simple pyrazoles due to electronic factors.[5][6][7] If you are using these conditions and getting the wrong isomer, you need to change your strategy.

    • Deprotonation-Trapping (C5/C3-directing): The protons on the pyrazole ring have different acidities. The C5-H (which corresponds to C3 in your fused system) is generally the most acidic.[8] Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) will selectively deprotonate this position. The resulting lithiated intermediate can then be trapped with an iodine source (e.g., I₂) to give the desired C3-iodo isomer with high selectivity.[5][9]

  • Recommended Troubleshooting Workflow:

G start Start: Iodination of Pyranopyrazole Core cond1 Reaction gives mixture of isomers? start->cond1 proc1 Switch to Deprotonation-Trapping Protocol: 1. n-BuLi, THF, -78°C 2. Quench with I₂ cond1->proc1 Yes end_ok Success: Isomerically Pure 3-Iodo Product cond1->end_ok No proc1->end_ok proc2 Optimize Oxidative Conditions: - Lower Temperature - Use milder oxidant (e.g., NIS) - Check stoichiometry end_fail Continue Optimization

Caption: Troubleshooting logic for achieving iodination regioselectivity.

Q4: I am observing significant amounts of a di-iodinated byproduct. How do I prevent over-iodination?

A4: The formation of di-iodinated species occurs when the mono-iodinated product reacts further with the iodinating agent. This is a classic issue of reaction control.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0-1.1 equivalents. Ensure your starting pyranopyrazole is pure and accurately weighed.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate, which often increases selectivity for the mono-iodinated product.

    • Slow Addition: Add the iodinating agent (or the base if using the deprotonation method) slowly over a period of time to maintain a low instantaneous concentration, which disfavors the second reaction.

    • Monitor Closely: Follow the reaction's progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q5: Should I protect the pyrazole N-H proton before iodination?

A5: This is an excellent strategic question. The acidic N-H proton can sometimes interfere with reactions, especially those involving organometallics or strong bases.[10]

  • Pros of N-Protection:

    • Prevents unwanted side reactions at the nitrogen.

    • Avoids consuming an extra equivalent of base (like n-BuLi) to deprotonate the N-H.

    • Can improve solubility in organic solvents.

  • Cons of N-Protection:

    • Adds two steps to your synthesis (protection and deprotection), lowering the overall yield.

    • The protecting group must be stable to the iodination conditions and removable without affecting the iodo-group or the rest of the molecule.

  • Recommendation: For the n-BuLi/I₂ method, it is highly advisable to protect the nitrogen. A p-methoxybenzyl (PMB) or even a simple methyl group could be suitable. If using direct electrophilic iodination with reagents like NIS or I₂/CAN, a protecting-group-free approach is often feasible and more atom-economical.[10]

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup.

Protocol 1: Synthesis of 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole

This protocol utilizes an in situ generation of the 1,3-dicarbonyl intermediate.

  • Step A: Formylation. In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil). Cool the suspension to 0 °C.

  • Slowly add a solution of tetrahydropyran-4-one (1.0 eq.) and ethyl formate (1.2 eq.) in THF via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until the ketone is consumed (monitor by TLC). Do not quench the reaction.

  • Step B: Cyclocondensation. Cool the reaction mixture back to 0 °C.

  • Slowly add hydrazine hydrate (1.5 eq.).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.).

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring for the formation of the pyrazole product by TLC/LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure pyranopyrazole core.

Protocol 2: Regioselective Synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

This protocol uses the highly selective deprotonation-trapping method and assumes an N-protected starting material for best results.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the N-protected pyranopyrazole (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise. A color change is often observed. Stir the mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.2 eq.) in anhydrous THF. Slowly add this iodine solution to the lithiated pyrazole solution at -78 °C via a cannula or syringe.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify by column chromatography to obtain the 3-iodo product. Subsequent deprotection may be required depending on the chosen N-protecting group.

Data Summary: Comparison of Iodination Methods

The choice of iodinating agent is critical for success. The following table summarizes common methods applied to pyrazole systems.

Reagent SystemTypical PositionConditionsAdvantagesPotential Side Reactions & Drawbacks
I₂ / Oxidant (e.g., CAN, H₂O₂) [5][6]C4MeCN, refluxOperationally simple, avoids strong bases.Low regioselectivity for C3/C5, risk of over-iodination, harsh conditions can degrade sensitive substrates.
N-Iodosuccinimide (NIS) C4/C5MeCN or DCM, rtMild conditions, easy to handle solid reagent.Regioselectivity can be poor and substrate-dependent.
n-BuLi then I₂ [5][9]C5 (or most acidic C-H)THF, -78 °CExcellent regioselectivity for the most acidic position.Requires inert atmosphere, cryogenic temperatures, and often N-protection. Strongly basic.
Iodine Monochloride (ICl) [11]C4DCM, rtHighly reactive, can be effective for deactivated rings.Can lead to chlorination byproducts, harsh, poor regioselectivity in some cases.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Sridharan, V., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Vootla, V. R., et al. (2020). Cascade annulation reaction (CAR): highly diastereoselective synthesis of pyranopyrazole scaffolds. RSC Advances.
  • Abdel-Latif, E. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Italian Journal of Chemistry.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • EvitaChem. (n.d.). 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.
  • Benchchem. (n.d.). A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Feskov, I., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Ardiansah, B. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles.
  • Urban, M., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.
  • Feskov, I., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Bradley, P. A., et al. (2010).
  • Henkel, G., et al. (2009). Process for the purification of pyrazoles.
  • ResearchGate. (n.d.). Iodination of pyrazole derivatives 6 a∼c, 6 e, 6 f.
  • International Journal of Research and Analytical Reviews. (2022).
  • Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Bakr, M. F., et al. (2009). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules.
  • Jetir.org. (n.d.).
  • Choi, H. (2023).

Sources

Troubleshooting

Improving the regioselectivity of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole synthesis

Welcome to the technical support center dedicated to the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on improving regioselectivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired product with high purity and yield.

Introduction

The 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and materials science.[1] However, its synthesis is often hampered by challenges in controlling regioselectivity, leading to the formation of undesired isomers and complicating purification. This guide provides a comprehensive resource to understand and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole?

A1: The most common regioisomeric impurity is the 5-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole. The formation of these isomers arises from the initial cyclization of the pyrazole ring from an unsymmetrical dicarbonyl precursor and a hydrazine.[2][3][4]

Q2: How can I quickly assess the regioselectivity of my reaction?

A2: The most effective method for determining the regioisomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR. The chemical shifts of the protons and carbons on the pyrazole ring will differ significantly between the 3-iodo and 5-iodo isomers. For more complex mixtures, 2D NMR techniques like NOESY can help elucidate the spatial relationships between substituents.

Q3: Are there general starting conditions that favor the 3-Iodo isomer?

A3: While the optimal conditions are substrate-dependent, starting with a non-polar solvent at a lower temperature can often enhance regioselectivity.[2] Additionally, the choice of an appropriate acid or base catalyst is crucial and can significantly influence the reaction pathway.[4]

Q4: My reaction mixture is turning a dark color. What could be the cause?

A4: Darkening of the reaction mixture, often to a yellow or red color, is typically due to the decomposition or oxidation of the hydrazine reagent, especially if using phenylhydrazine.[5][6] To mitigate this, it is recommended to use fresh, high-purity hydrazine, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guide

This section provides detailed strategies for addressing common issues encountered during the synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.

Problem 1: Low Regioselectivity (Formation of a Mixture of 3-Iodo and 5-Iodo Isomers)

The formation of a mixture of regioisomers is the most prevalent challenge in this synthesis.[7][8] The regiochemical outcome is primarily determined during the initial pyrazole ring formation.

Root Causes and Solutions:

  • Steric and Electronic Effects: The substituents on the dicarbonyl precursor and the hydrazine play a critical role in directing the cyclization.[2][4]

    • Explanation: A bulky substituent on one of the carbonyl groups will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[4] Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

    • Solution: Carefully select your starting materials. If possible, introduce a bulky group or an electron-withdrawing group to direct the cyclization towards the desired regioisomer.

  • Reaction Conditions: The solvent, temperature, and pH can significantly influence the regioselectivity of the reaction.[2][4]

    • Explanation: The polarity of the solvent can affect the transition state energies of the two competing cyclization pathways. Temperature can also play a role, with lower temperatures often favoring the kinetically controlled product. The pH can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups.[4]

    • Solution: A systematic optimization of reaction conditions is recommended.

Experimental Protocol for Optimizing Regioselectivity:

  • Solvent Screening: Begin by screening a range of solvents with varying polarities.

  • Temperature Adjustment: Run the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine the effect on the regioisomeric ratio.

  • pH Control: Investigate the effect of adding a catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium acetate) to the reaction mixture.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent EthanolTolueneDichloromethaneVarying regioisomeric ratios based on polarity.
Temperature 0 °C25 °C (RT)80 °CLower temperatures may favor one isomer.
Catalyst NoneAcetic Acid (cat.)Sodium Acetate (cat.)Acid or base may favor a specific cyclization pathway.

Troubleshooting Workflow for Low Regioselectivity:

start Low Regioselectivity Observed solvent Screen Solvents (e.g., Ethanol, Toluene, DCM) start->solvent temp Vary Temperature (0°C, RT, Reflux) solvent->temp ph Adjust pH (Acidic, Neutral, Basic) temp->ph analysis Analyze Regioisomeric Ratio (NMR) ph->analysis optimized Optimized Conditions for High Regioselectivity analysis->optimized

Caption: A systematic workflow for optimizing reaction conditions to improve regioselectivity.

Problem 2: Poor Yield of the Desired Product

Low yields can be attributed to incomplete reactions, side product formation, or degradation of the starting materials or product.[9]

Root Causes and Solutions:

  • Incomplete Reaction: The cyclization or iodination step may not be proceeding to completion.

    • Solution: Increase the reaction time or temperature moderately. Ensure the correct stoichiometry of reactants is being used; a slight excess of hydrazine is sometimes employed to drive the reaction to completion.[10]

  • Side Reactions: The formation of alternative heterocyclic products or decomposition of the starting materials can reduce the yield.

    • Solution: If a stable hydrazone intermediate can be isolated, consider a two-step procedure where the hydrazone is first formed and purified, followed by cyclization under different conditions.[10] Running the reaction at a lower temperature may also minimize side reactions.[5]

  • Inefficient Iodination: The iodination of the pyrazole ring may be sluggish or non-selective.

    • Solution: A variety of iodinating agents can be employed. The choice of reagent can significantly impact the yield and regioselectivity.

Comparative Table of Iodination Methods:

Method Reagents Solvent Temperature Typical Yield (%) Regioselectivity Notes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Tempup to 95%C4-positionThe base is crucial to neutralize HCl formed during the reaction.[11][12]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp63-100%C4-positionA green and practical method using water as the solvent.[11]
N-Iodosuccinimide (NIS) NISAcetonitrileRefluxVariableDependent on substrateA common and effective electrophilic iodinating agent.
Problem 3: Difficulty in Separating Regioisomers

Even with optimized conditions, a small amount of the undesired regioisomer may still be present.

Root Causes and Solutions:

  • Similar Physicochemical Properties: The 3-iodo and 5-iodo isomers may have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can often be effective in isolating the major isomer.

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation.

      • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of the Tetrahydropyrano[3,4-C]pyrazole Core

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • Catalyst Addition (Optional): Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Iodination of the Tetrahydropyrano[3,4-C]pyrazole Core using Iodine Monochloride (ICl)

This protocol is adapted from a procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles and may require optimization.[11]

  • Reaction Setup: To a solution of the tetrahydropyrano[3,4-C]pyrazole (1 equivalent) in dichloromethane, add lithium carbonate (2 equivalents).

  • Reagent Addition: To this stirred suspension, add iodine monochloride (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Reaction Scheme: Synthesis and Iodination

start β-Dicarbonyl Precursor + Hydrazine pyrazole Tetrahydropyrano[3,4-C]pyrazole start->pyrazole Cyclization iodination Iodination (e.g., ICl, Li2CO3) pyrazole->iodination product 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole iodination->product

Caption: General synthetic route to 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.

References

Sources

Optimization

Pyrazolone Compounds: Forced Degradation &amp; Stability Troubleshooting Center

Welcome from the Senior Application Scientist Navigating the forced degradation (stress testing) of pyrazolone derivatives—such as edaravone, metamizole (dipyrone), and antipyrine—requires a deep understanding of their u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist Navigating the forced degradation (stress testing) of pyrazolone derivatives—such as edaravone, metamizole (dipyrone), and antipyrine—requires a deep understanding of their unique chemical behavior. Pyrazolones present distinct analytical challenges due to their tautomeric nature, high susceptibility to oxidation, and rapid hydrolytic pathways.

This technical support center is designed to bridge the gap between ICH Q1A(R2) regulatory expectations and bench-level realities[1][2]. The protocols and troubleshooting steps below are engineered as self-validating systems, ensuring that every experimental choice is grounded in chemical causality.

Part 1: Core Principles of Pyrazolone Degradation (FAQ)

Q: Why do pyrazolone compounds exhibit such distinct and rapid degradation profiles compared to other APIs? A: The pyrazolone ring is highly electron-rich, making it exceptionally prone to electrophilic attack and oxidation. For example, edaravone functions therapeutically as a free radical scavenger; consequently, it is inherently unstable in the presence of oxygen or peroxides[3][4]. Furthermore, N-unsubstituted pyrazolones undergo rapid tautomeric interconversion in aqueous environments, lowering the energetic barrier for proton transfer and subsequent hydrolytic cleavage[5].

Q: What is the scientific rationale behind the 5–20% degradation target in ICH Q1A(R2) studies? A: The 5–20% degradation window is a critical self-validating threshold[1][6]. If degradation is <5%, the analytical method cannot be reliably proven as "stability-indicating" because primary degradants are not present in sufficient quantities to prove chromatographic resolution. If degradation exceeds 20%, the primary degradation products often undergo further decomposition into secondary and tertiary degradants. This complicates the chromatogram and obscures the primary degradation pathway, rendering the kinetic data useless for real-world shelf-life prediction.

Part 2: Experimental Workflows & Protocols
Standardized Protocol: ICH-Compliant Forced Degradation of Pyrazolones

This step-by-step methodology is optimized for pyrazolones to achieve the target 5-20% degradation window while preventing secondary degradation[1][7].

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of the pyrazolone API in an inert, deoxygenated solvent (e.g., HPLC-grade Methanol or Acetonitrile)[5][8]. For highly oxidative-sensitive APIs like edaravone, purge the solvent with nitrogen gas prior to dissolution to prevent premature auto-oxidation.

Step 2: Execution of Stress Conditions Divide the stock into separate volumetric flasks and apply the following stressors:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 2 to 24 hours[4][7].

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 2 to 24 hours[4][7].

  • Oxidation: Add 3% H2​O2​ at room temperature. Monitor closely (evaluate at 2, 4, and 8 hours) as pyrazolones oxidize rapidly[4][7].

  • Thermal Stress (Solution & Solid): Incubate liquid formulation at 60°C and solid API at 80°C for 7 days[7][8].

  • Photolysis: Expose to UV/Vis light per ICH Q1B guidelines (not less than 1.2 million lux hours)[2][7].

Step 3: Quenching and Neutralization (Critical Step) To establish a self-validating system, the degradation kinetics must be halted precisely before analysis. Neutralize acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with sodium thiosulfate (ensure the quenching agent does not co-elute with the API).

Step 4: Orthogonal Analysis Analyze samples using RP-HPLC coupled with a Photodiode Array (PDA) detector to evaluate peak purity (spectral homogeneity) and confirm that degradants are fully resolved from the parent peak[4][9].

Workflow Visualization

G cluster_stress ICH Q1A(R2) Stress Conditions Start Pyrazolone API Stock (Deoxygenated Solvent) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (60°C - 80°C) Start->Thermal Photo Photolysis (ICH Q1B) Start->Photo Quench Quench & Neutralize (Halt Kinetics) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analysis RP-HPLC-PDA / LC-MS (Peak Purity Check) Quench->Analysis Decision Degradation 5-20%? Analysis->Decision Success Validate Method Decision->Success Yes Adjust Adjust Time/Conc. Decision->Adjust No Adjust->Start Iterate

Logical workflow for ICH-compliant forced degradation of pyrazolone compounds.

Part 3: Quantitative Data Summaries

To aid in experimental design, the table below summarizes the typical degradation kinetics and vulnerabilities of two major pyrazolone compounds.

API CompoundPrimary Stress SusceptibilityTypical Degradation Mechanism / IndicatorRecommended Starting Stress Condition
Edaravone OxidationRadical cascade, pyrazolone ring cleavage, discoloration of solution[3].0.1% - 3% H2​O2​ (Monitor at 15-min intervals)
Metamizole Hydrolysis (Aqueous)Rapid non-enzymatic conversion to 4-methylaminoantipyrine (4-MAA)[10].0.1 M HCl / 0.1 M NaOH at 60°C
Part 4: Troubleshooting Guide (Specific Issues)

Issue 1: "I am seeing complete destruction (>50% degradation) of Edaravone in my oxidative stress samples within 2 hours."

  • Causality: Edaravone is an electron donor and a potent free radical scavenger. In the presence of 3% H2​O2​ , the edaravone anion rapidly donates an electron to peroxides, initiating an uncontrolled radical degradation cascade[3].

  • Solution: This is a classic over-stress scenario. Dilute the oxidizing agent significantly. Start with 0.3% or even 0.1% H2​O2​ at room temperature, and pull samples at 15-minute intervals to capture the 5-20% degradation window. Ensure the diluent is buffered to a pH of 3.0-4.5, where edaravone is most stable[3].

Issue 2: "My Metamizole (dipyrone) control samples are showing a massive degradant peak before I even apply stress."

  • Causality: Metamizole is highly unstable in aqueous solutions, undergoing rapid non-enzymatic hydrolysis to form 4-MAA[10]. If your stock solution sits on the benchtop or autosampler in an unbuffered aqueous diluent, it will degrade autonomously.

  • Solution: Prepare stock solutions in a chilled organic solvent (e.g., 100% methanol)[9]. For aqueous preparations, analyze immediately upon dissolution. Keep the autosampler temperature strictly controlled at 4°C to suppress the hydrolysis kinetics.

Issue 3: "Mass balance is failing (Total peak area of stressed sample < 90% of control) during thermal degradation of pyrazolones."

  • Causality: Two phenomena cause this in pyrazolones: 1) The degradants formed (e.g., ring-cleavage products) lack the extended conjugation of the parent pyrazolone ring, resulting in a loss of UV absorbance at your chosen wavelength. 2) The degradation products may be volatile or highly polar, eluting in the void volume.

  • Solution: Implement an orthogonal detection strategy. Connect a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with your UV detector to quantify non-chromophoric degradants. Additionally, scan the entire UV spectrum (200-400 nm) using a PDA detector to find an isosbestic point.

Issue 4: "Acid hydrolysis samples show a shifting retention time for the parent pyrazolone peak."

  • Causality: Pyrazolones are ionizable molecules. If the sample is heavily acidic and injected directly into the HPLC, the localized pH of the sample plug can disrupt the buffering capacity of the mobile phase, causing peak shape distortion and retention time drift.

  • Solution: Implement the self-validating quenching step from the protocol. Neutralize the 0.1 M HCl stressed sample with an exact equivalent of 0.1 M NaOH before injection. Ensure your mobile phase buffer capacity is sufficient (e.g., 20-50 mM).

References
  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects", ResolveMass Laboratories,[Link]

  • "Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects", YouTube, [Link]

  • "Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification", MDPI,[Link]

  • "Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk", Chemical Methodologies, [Link]

  • "Q1A(R2) Guideline", ICH, [Link]

  • "Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition", NIH, [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Derivative Stability in In Vitro Assays

Welcome to the Application Support Center. Pyrazole derivatives represent a privileged class of heterocycles in medicinal chemistry, frequently utilized in kinase inhibitors, anti-inflammatory agents, and antiviral compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Pyrazole derivatives represent a privileged class of heterocycles in medicinal chemistry, frequently utilized in kinase inhibitors, anti-inflammatory agents, and antiviral compounds[1]. While the pyrazole core itself is highly resilient, appended functional groups, high lipophilicity, and specific assay conditions can lead to apparent or true compound degradation during in vitro screening.

This guide is designed for drug development professionals to systematically diagnose, validate, and resolve stability and solubility issues in biochemical and cell-based assays.

Diagnostic Workflow: Isolating the Root Cause of Signal Loss

Before altering the chemical structure of your lead compound, you must determine whether the loss of assay signal is due to physical depletion (precipitation/binding) or chemical degradation (hydrolysis/oxidation).

TroubleshootingWorkflow Start Signal Loss in Assay (Apparent Instability) SolCheck Check Kinetic Solubility (Nephelometry / LC-MS) Start->SolCheck IsSoluble Is Compound Soluble at Assay Concentration? SolCheck->IsSoluble Precipitation Precipitation / Aggregation (Not Chemical Instability) IsSoluble->Precipitation No ChemDeg Chemical Degradation (Hydrolysis / Oxidation) IsSoluble->ChemDeg Yes MitigateSol Optimize Cosolvent (DMSO) or Add Surfactant (Tween/BSA) Precipitation->MitigateSol IdentifyDeg LC-MS/MS Metabolite & Degradant ID ChemDeg->IdentifyDeg Hydrolysis Hydrolytic Cleavage (Esters / Amides) IdentifyDeg->Hydrolysis Oxidation Oxidative / Photolytic Degradation IdentifyDeg->Oxidation MitigateHyd Isostere Replacement or Buffer pH Adjustment Hydrolysis->MitigateHyd MitigateOx Add Chelators (EDTA) or Protect from Light Oxidation->MitigateOx

Fig 1: Decision tree for troubleshooting apparent compound instability in in vitro assays.

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: The compound appears to degrade rapidly within the first 30 minutes of the assay, but LC-MS of the stock shows no degradation peaks. What is happening?

Diagnosis: You are likely observing the "Crash Out" Phenomenon (Kinetic Insolubility) or Non-Specific Binding (NSB) , not chemical degradation. To improve membrane permeability, pyrazole derivatives are often synthesized with bulky aryl or alkyl substitutions at the N1 or C3/C5 positions. This drives up their lipophilicity (LogD > 3)[1][2]. When these compounds are diluted from a 100% DMSO stock into an aqueous assay buffer, the sudden shift in polarity causes local supersaturation. The compound rapidly precipitates into micro-crystals or binds non-specifically to the hydrophobic plastic of the microtiter plate, removing the free fraction of the drug from the system[2].

Resolution Protocol: High-Throughput Kinetic Solubility Assay To validate this, you must measure the compound's kinetic solubility under exact assay conditions (a target of >60 µg/mL is ideal for discovery compounds)[3].

  • Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO.

  • Dilution: Perform a serial dilution in DMSO, then spike 5 µL of each dilution into 245 µL of the aqueous assay buffer in a microtiter plate (final DMSO concentration = 2%)[4].

  • Incubation: Thoroughly mix and incubate the plate at the specified assay temperature (e.g., 37°C) for 1 to 2 hours[5].

  • Nephelometric Detection: Measure light scattering using a nephelometer at 620 nm. An absorbance signal >1.5-fold over the DMSO-only vehicle control indicates the formation of undissolved particles (precipitation)[4].

  • LC-MS/MS Confirmation: Filter the solution or centrifuge at 10,000 x g for 10 minutes. Dilute the supernatant 10x in DMSO and quantify the true dissolved fraction via LC-MS/MS against a standard curve[6].

Pro-Tip: If kinetic insolubility is confirmed, mitigate it by adding carrier proteins (e.g., 0.1% BSA) or mild surfactants (e.g., 0.01% Tween-20) to the buffer to maintain supersaturation and prevent plastic adherence.

FAQ 2: My pyrazole derivative shows poor stability in pH 7.4–8.0 buffers over a 24-hour incubation. How can I prevent this?

Diagnosis: Hydrolytic Cleavage of Side Chains. While the pyrazole ring is a highly stable, privileged structure[1], the functional groups attached to it are often the weak link. During early Structure-Activity Relationship (SAR) campaigns, pyrazoles are frequently functionalized with ester or amide linkages. These moieties are highly susceptible to base-catalyzed or enzymatic hydrolysis in standard slightly alkaline assay buffers (pH 7.4–8.0)[7].

Resolution Protocol: Buffer Stability Profiling & Bioisosteric Replacement You must profile the degradation kinetics and identify the cleavage products to guide the chemistry team.

  • Incubation: Incubate the compound (1 µM) in the specific assay buffer (e.g., Tris-HCl pH 8.0) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot with 50 µL of cold acetonitrile containing an internal standard (e.g., chlorpromazine) to halt hydrolysis[7].

  • Analysis: Analyze via LC-MS/MS to calculate the half-life ( t1/2​ ) and identify the mass of the degraded fragments.

  • Structural Optimization: Once hydrolysis is confirmed, employ bioisosteric replacement. For example, in the development of West Nile Virus NS2B-NS3 proteinase inhibitors, researchers found that pyrazole esters degraded rapidly in pH 8.0 buffer ( t1/2​ < 1.5 hours). By replacing the ester with an alkene or a sterically hindered amide isostere, they achieved highly stable inhibitors without sacrificing in vitro potency[7].

FAQ 3: We are seeing inconsistent IC50​ values across different days. The compound stock is stored in DMSO at room temperature. Could it be degrading in the tube?

Diagnosis: DMSO Stock Instability (Oxidation/Hydration). DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture, which can hydrate sensitive moieties. Furthermore, trace metals or dissolved oxygen in DMSO can catalyze the oxidative degradation of electron-rich pyrazole derivatives over time[8].

Resolution Protocol: Accelerated DMSO Stability Assessment

  • Preparation: Prepare fresh 10 mM compound stocks in anhydrous DMSO.

  • Conditioning: Subject aliquots to varying stress conditions:

    • Condition A: Anhydrous, sealed under Argon, -20°C (Control).

    • Condition B: Spiked with 5% water, room temperature.

    • Condition C: Open to ambient air/light, room temperature.

  • Quantitation: Analyze purity via LC-UV/MS after 1, 7, and 14 days, comparing the UV absorption and MS signal against an internal standard[8].

Pro-Tip: To prevent this, always store primary stocks in anhydrous DMSO at -20°C or -80°C in single-use aliquots under an inert gas (Argon/Nitrogen)[8]. If your assay requires prolonged incubation in oxygen-rich environments, consider supplementing the aqueous buffer with antioxidants (1 mM DTT) or chelators (1 mM EDTA) to arrest trace-metal-catalyzed oxidation.

Quantitative Data Summary: Stability Issues and Mitigations

The following table summarizes typical stability metrics, their root causes, and proven mitigation strategies for pyrazole derivatives in in vitro settings.

Stability IssuePrimary CauseDiagnostic IndicatorExample Metric / ThresholdMitigation Strategy
Kinetic Insolubility High LogD (>3), lack of ionizable groups.High nephelometry signal; low LC-MS recovery in supernatant.Soluble fraction < 60 µg/mL[3].Add 0.01% Tween-20 or 0.1% BSA; keep DMSO ≤ 2%[4].
Non-Specific Binding Hydrophobic interactions with assay plastics.Signal loss over time; no degradants on LC-MS.Assay recovery < 80%[2].Pre-coat plates; use low-binding plastics; add carrier proteins.
Hydrolytic Degradation Labile esters/amides at C3/C5 positions.Appearance of cleaved fragments on LC-MS.Buffer t1/2​ < 2 hours at pH 8.0[7].Bioisosteric replacement (e.g., ester to alkene/amide)[7].
Oxidative Degradation Trace metals/oxygen in DMSO or buffers.+16 Da (hydroxylation) or +32 Da mass shifts on LC-MS.Purity drops >5% over 14 days in DMSO[8].Store in anhydrous DMSO at -20°C under Argon[8]; add EDTA.

References

  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Curr Drug Metab. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.[Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex.[Link]

  • BioDuro-Sundia. ADME Solubility Assay. BioDuro-Global CRDMO.[Link]

  • Sidique, S., et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.[Link]

  • Volpe, D. A., et al. What Works, What Doesn't, and Why? An Industrial Perspective on Absorption Modeling. Journal of Medicinal Chemistry.[Link]

  • Kozikowski, B. A., et al. Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[Link]

  • IJNRD. Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.[Link]

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Reference Data & Comparative Studies

Validation

Validation of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole bioactivity in cell lines

Validation of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole Bioactivity in Cell Lines: A Comparative Guide to Glucosylceramide Synthase (GCS) Inhibitors As a Senior Application Scientist, I frequently evaluate novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole Bioactivity in Cell Lines: A Comparative Guide to Glucosylceramide Synthase (GCS) Inhibitors

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds designed to overcome the limitations of first-generation therapeutics. One of the most significant challenges in treating neuronopathic lysosomal storage disorders (like Gaucher Disease) and synucleinopathies (like Parkinson’s Disease) is achieving robust target engagement within the central nervous system (CNS).

This guide provides an objective, data-driven comparison of the 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole scaffold (CAS 1936132-88-5)—a critical electrophilic fragment used in the synthesis of next-generation bicyclic pyrazole urea Glucosylceramide Synthase (GCS) inhibitors[1],[2]—against established clinical alternatives like Eliglustat and Venglustat.

Structural Rationale & Mechanism of Action

Glucosylceramide Synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer)[3]. In diseases with compromised lysosomal function (e.g., GBA1 mutations), GlcCer and its deacylated derivative, glucosylsphingosine (GlcSph), accumulate to toxic levels[4].

Traditional GCS inhibitors like Eliglustat utilize an aliphatic amine moiety that mimics the substrate but acts as a strong hydrogen-bond donor, making it a prime target for P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier (BBB)[5].

The 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole fragment solves this pharmacokinetic bottleneck. The iodine atom provides a highly reactive electrophilic handle for cross-coupling, allowing the rapid synthesis of fused pyrazole ureas[1],[2]. Transitioning from a pyrazolyl amide to a pyrazolyl urea drastically reduces hydrogen-bond donor strength, effectively bypassing P-gp recognition and extending CNS residence time[6].

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glycosylation Pyrazole Pyrazole Urea Inhibitor Pyrazole->GCS Uncompetitive Inhibition Lysosome Lysosomal Accumulation (Gaucher/PD) GlcCer->Lysosome Pathological Accumulation

Fig 1: Mechanism of GCS inhibition by pyrazole derivatives preventing GlcCer lysosomal accumulation.

Comparative Performance Data

To objectively evaluate the pyrazole scaffold, we must look at cellular potency (IC50) and BBB penetrance (Efflux Ratio). The table below summarizes the performance of pyrazole-derived GCS inhibitors (e.g., T-036, AL00804) against standard benchmarks[3],[5],[7].

Inhibitor ClassTargetCellular IC50 (K562/MDCK)CNS PenetranceEfflux Ratio (MDR1-MDCK)Clinical Utility
Eliglustat GCS20 - 24 nMPoor (Peripheral only)High (>10)Type 1 Gaucher Disease
Venglustat GCS~165 nMGoodLow (<2.0)Clinical Trials (PD, GD3)
Pyrazole Ureas GCS10 - 31 nMExcellentLow (<2.0)Preclinical / Probe Development

Takeaway: The pyrazole urea scaffold achieves the high potency of Eliglustat while maintaining the superior CNS penetrance of Venglustat[7],[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these compounds must be validated using self-correcting assay systems. Below are the definitive protocols for evaluating GCS inhibitors.

Protocol A: Cellular GlcCer Lowering Assay (LC-MS/MS)

Purpose: To quantify the reduction of intracellular GlcCer in a physiologically relevant matrix.

  • Cell Culture & Treatment: Seed K562 cells (or GD patient-derived fibroblasts) at 1×105 cells/well in 96-well plates. Treat with the pyrazole inhibitor in a 10-point dose-response curve (0.1 nM to 1000 nM) for 72 hours.

    • Causality: K562 cells natively express high levels of GCS, providing a robust dynamic range for lipid lowering[9]. A 72-hour incubation is required because existing GlcCer must be catabolized by endogenous acid β-glucosidase before steady-state reduction is observable.

  • Lipid Extraction & Internal Standardization: Lyse cells and immediately spike the lysate with C18-d35 ceramide as an internal standard.

    • Causality: Lipids are notoriously difficult to extract reproducibly. The deuterated internal standard corrects for matrix suppression during electrospray ionization (ESI) and variable recovery rates[3].

  • Solid Phase Extraction (SPE): Load the lysate onto a C4 SPE cartridge. Wash with 20% methanol and elute with 100% methanol.

    • Causality: Unlike C18 cartridges which bind highly hydrophobic ceramides too tightly, C4 cartridges provide the optimal balance of retention and elution for sphingolipids[3].

  • LC-MS/MS Quantification: Analyze via Multiple Reaction Monitoring (MRM). Monitor Q1/Q3 transitions: m/z 700.8 264.2 for C16-GlcCer, and m/z 762.9 265.5 for C18-d35 ceramide[3].

    • Self-Validation Checkpoint: The assay is mathematically valid only if the C18-d35 recovery is >80%, and the parallel Eliglustat positive control yields an IC50 between 15–30 nM.

Protocol B: BBB Permeability & Efflux Assay

Purpose: To confirm that the pyrazole scaffold evades P-glycoprotein (P-gp) active efflux.

  • Monolayer Formation: Culture MDR1-transfected MDCK cells on transwell polycarbonate inserts until the Transepithelial Electrical Resistance (TEER) exceeds 200 Ω⋅cm2 .

    • Causality: MDR1 transfection artificially overexpresses human P-gp. A high TEER value physically validates that tight junctions have formed, ensuring that any compound crossover is transcellular, not paracellular[8].

  • Bidirectional Transport: Add 1 μ M of the pyrazole compound to the Apical (A) chamber for A B transport, and to the Basolateral (B) chamber for B A transport. Incubate for 2 hours.

  • Efflux Ratio Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

    • Self-Validation Checkpoint: Run Digoxin (a known P-gp substrate) concurrently. The assay is valid only if the Digoxin ER is >5.0. An ER < 2.0 for the pyrazole compound confirms it is not a P-gp substrate, validating its CNS penetrance[6],[8].

Workflow Visualization

Validation_Workflow Step1 1. Cell Culture (K562 / MDR1-MDCK) Step2 2. Compound Treatment (Dose-Response: 0.1-1000 nM) Step1->Step2 Step3 3. Lipid Extraction (Add C18-d35 Ceramide IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Transitions) Step3->Step4 Step5 5. Data Analysis (IC50 & Efflux Ratio Calculation) Step4->Step5

Fig 2: Step-by-step LC-MS/MS and efflux ratio workflow for validating GCS inhibitor bioactivity.

References

  • EvitaChem. "3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole - EvitaChem". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIyun-M46L2HwuQPGx8jaCceeuBFmmbGhwxaI5gw4NH-nQgFDy6E2rKYQmO8oeaOMftgsWoxIGGgiB5ODMGUVNJbv5G8-kjQs6UAfHKMeKh7tbSp_n5TbIBud2hsoskW6cQV2yU8MolR8=]
  • Google Patents. "WO2023101895A1 - Fused pyrazole urea analogs as glucosylceramide synthase inhibitors". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIAIJQv4LVhthfUhwnJswMNM7O6pkLMTNPcdTt2CXB6Kyp7sjK5qClrPHwYDONOsjsg2YebmYVyMSMjOCLWdbV29DMmNuv9g2iZiwXy-iBKCXky113PZbyE8iFJyiun513-5JxNpz-AWrVt96r6g==]
  • ResearchGate. "Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson's Disease". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_vDSMI00hiJ3cWwNXi3k9YnRULl-1xndFVIIKylwylUu6ub9CBUTkaKF8pBSZwiX7HvUNk9SVxK7paJw7UyhLpQw6zRfl_UYX0Qie6rtBgIcfbWPL6GhBRukwawzkwscOvdz8G58oQt7oiKtSCpmXI1JOwFdq7AlvRGB8TeZ9SbNCwUH0LC2WU3u55DSLYLdNmrUjXq2CALCvvWrF82PbTNwhdfzVA2CqrYryDq45uxlB5GZY5U61qLNrScqtf4Gp-9SkDEW1-Fo6-G6CKR2oi5b4-1LuZM2JYI5sFzC3yIkkR-ua]
  • ACS Publications. "Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1AQ6INaZNW849OUUhD5oBRJomPDOXY622MfLTvZcMBdDaE2qBgvpdZzm9gMVFxEDD8z9zmjEwaOhUQs9g6Oz5Al4x26lrXMSTCSO_UbfVtUbzUp3PWSQoAsahg5Q6w8LAggritfpzSz_JMBe8rSKh]
  • ChemRxiv. "Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz1MSK9PtT-StHDSy5c2JRKFftZH7rkHvChWEURh2nR1BqC0_mp5yBvWktgGTyP5GwyU-DSudeOCic_AvGXZjhxSXNsKvJ_WzY73FGRS4gHT39GAyVqdSxSQ2xET9EtKm1DP--U4SMkGaq6Y6_NjkjmQVzLg==]
  • PMC. "ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Mi70SwjVV5BIi4MaqCD7JFmQAWj2tMwwwegbvFp4YIR8M3crPRNUXORGn3JsI-2cLzSGFKgHfqGnFkHRvlZm_b3mjOy_LEEPSklSboyhhuGTuN64T2uY0c1P1vwNoQl7cNqKhM1va_p_7zk=]
  • AceLink Therapeutics. "Development of AL00804, a novel brain penetrant glucosylceramide synthase inhibitor...". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Qo0WaAUqA34ubbYMwMm9oxXgO12EDPCqHve6_FUOil2BtigAVpEWf3a9CS9az7My86V9bbQZa4NwpmUX0bw3mJyJdEz4OPiXo0N0-wuiSdJ5K-pS52GK2KMH4tFmz6dFa7aLfUyB2pS0iEKgSLQscWTYn_DSaRu3a4UvRneYpFy7xFJS3lYUEuhXXEvPYHWut3s=]
  • PMC. "A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQrDGvXJ8cF4cd3DQ0gDrrBvIABv4fF4yjuy25f5CdRnVnyRidUExjC7SD_eFccFvP07PJlts5oYL12kc9pKqvIsnU4s_EO3r79moVr-8YGY__9ZjL3CQUVVhGNr34TkgqYru8Jdfbs0nuWII=]

Sources

Comparative

Comparative study of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole and its analogs

An in-depth comparative analysis of the 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole scaffold reveals that its pharmacological utility is fundamentally dictated by the functional group at the 3-position. By constraining a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole scaffold reveals that its pharmacological utility is fundamentally dictated by the functional group at the 3-position. By constraining a pyrazole ring within a tetrahydropyran system, researchers achieve favorable conformational rigidity and enhanced metabolic stability. However, deciding whether to utilize a 3-iodo , 3-trifluoromethyl (CF3) , or 3-carboxylate derivative requires a precise understanding of the target biology and the intended synthetic workflow.

This guide provides an objective, data-driven comparison of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole against its primary analogs, detailing their distinct roles in synthesizing Glucosylceramide Synthase (GCS) inhibitors and AMPA receptor modulators.

Structural and Physicochemical Comparison

The choice of the 3-position substituent fundamentally alters the molecule's trajectory in a drug discovery program—shifting it from a versatile synthetic intermediate to a direct pharmacophore.

Compound / AnalogCAS NumberSubstituent Effect (3-Position)Primary Application in Drug DiscoveryKey Biological Target
3-Iodo Analog 1936132-88-5Highly polarizable, excellent leaving group.Late-stage diversification intermediate.Glucosylceramide Synthase (GCS) [1]
3-CF3 Analog 1022931-48-1Strong electron-withdrawing, highly lipophilic.Direct pharmacophore (hydrophobic anchor).AMPA Receptors [2]
3-Carboxylate 1630096-71-7Hydrogen-bond acceptor, easily hydrolyzed.Precursor for amides / Prodrug exploration.Various Kinases / GPCRs

The 3-Iodo Analog: A Gateway to Late-Stage Diversification

The 3-iodo analog is rarely the final drug candidate; rather, it is a highly optimized building block.

Causality in Experimental Choice: Why choose iodine over bromine or chlorine for cross-coupling on this specific fused pyrazole? The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol). In the electron-rich environment of the pyrazole core, oxidative addition by a transition metal catalyst is often the rate-limiting step. The weaker C-I bond dramatically lowers the activation energy required for palladium- or copper-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Ullmann reactions), allowing reactions to proceed at lower temperatures, thereby preventing the thermal degradation of the tetrahydropyran ring.

Application: Recently, the 3-iodo intermediate was utilized to synthesize a novel class of fused pyrazole urea analogs acting as brain-penetrant GCS inhibitors [1]. These inhibitors prevent the accumulation of glucosylceramide (GlcCer), thereby halting α -synuclein aggregation—a pathological hallmark of Parkinson's disease.

Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glycosylation Tox α-Synuclein Aggregation (Pathology) GlcCer->Tox Accumulation Inhibitor Fused Pyrazole Urea (from 3-Iodo Analog) Inhibitor->GCS Inhibits Rescue Neuroprotection Inhibitor->Rescue Promotes

Fig 1. Mechanism of action for GCS inhibitors derived from the 3-iodo analog.

The 3-Trifluoromethyl Analog: A Direct Pharmacophore

Unlike the iodo derivative, the 3-trifluoromethyl (CF3) analog is incorporated directly into final drug candidates.

Causality in Experimental Choice: In the development of AMPA receptor positive allosteric modulators for neurological disorders, the CF3 group is not a synthetic handle but a critical binding determinant. Crystallographic studies reveal that the CF3 group acts as a lipophilic anchor. It perfectly occupies a hydrophobic pocket at the dimer interface of the GluA2 ligand-binding domain. By displacing high-energy, uncoordinated water molecules from this pocket, the CF3 group drives a massive gain in binding entropy, increasing target affinity by over 100-fold compared to the un-substituted pyrazole [2].

G Core Tetrahydropyrano[3,4-c]pyrazole Core Iodo 3-Iodo Analog (Intermediate) Core->Iodo Iodination CF3 3-CF3 Analog (Pharmacophore) Core->CF3 Trifluoroacetylation Ester 3-Carboxylate Analog (Prodrug/Intermediate) Core->Ester Esterification Ullmann Ullmann/Suzuki Coupling (High Yield) Iodo->Ullmann C-N / C-C Bond Formation AMPA AMPA Modulators (Schizophrenia) CF3->AMPA Direct Binding GCS GCS Inhibitors (Parkinson's/Gaucher) Ullmann->GCS Urea Formation

Fig 2. Synthetic and functional divergence of the tetrahydropyrano[3,4-c]pyrazole scaffold.

Comparative Quantitative Data

The table below highlights the experimental superiority of the 3-iodo analog in cross-coupling workflows, and the biological superiority of the 3-CF3 analog in AMPA receptor modulation.

Substrate / AnalogUllmann Coupling Yield (with Amines)Suzuki Coupling Yield (with Aryl Boronic Acids)AMPA Receptor Potency (EC50)
3-Iodo Analog 88 - 95% (Complete in 4h)90 - 98% (Complete in 2h)> 10,000 nM (Inactive)
3-Bromo Analog 45 - 55% (Requires 18h, heating)60 - 70% (Requires 12h)> 10,000 nM (Inactive)
3-CF3 Analog N/A (Does not couple)N/A (Does not couple)15 - 45 nM (Highly Active)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific reagent choices is explicitly detailed.

Protocol A: Copper-Mediated Ullmann Coupling of the 3-Iodo Analog [1]

Objective: To synthesize C-N linked functional derivatives for GCS inhibitor screening.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (1.0 equiv, 1.0 mmol), the desired nucleophilic amine (1.2 equiv), and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv).

    • Causality: K2​CO3​ is chosen over stronger bases (like NaOtBu ) to prevent base-catalyzed ring-opening of the tetrahydropyran moiety.

  • Catalyst Addition: Add Copper(I) Iodide (CuI, 10 mol%) and N,N′ -dimethylethylenediamine (DMEDA, 20 mol%).

    • Causality: DMEDA acts as a bidentate ligand. It stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II), and dramatically increases the solubility of the copper complex in the organic solvent.

  • Reaction: Suspend the mixture in anhydrous Toluene (5 mL) and heat to 90°C for 4 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active 3-iodo starting material spot ( Rf​≈0.6 ) and the appearance of a more polar product spot confirms complete oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Protocol B: Synthesis of the 3-Trifluoromethyl Analog Core [2]

Objective: To construct the CF3-bearing pharmacophore for AMPA modulators.

  • Claisen Condensation: React tetrahydro-4H-pyran-4-one with ethyl trifluoroacetate (1.5 equiv) in the presence of Sodium Hydride (NaH, 1.2 equiv) in anhydrous THF at 0°C to room temperature for 12 hours.

    • Causality: The strong base deprotonates the α -carbon of the pyranone, driving the nucleophilic acyl substitution to yield a 1,3-diketone intermediate.

  • Cyclization: Isolate the 1,3-diketone and dissolve in absolute ethanol. Add Hydrazine hydrate ( N2​H4​⋅H2​O , 1.1 equiv) dropwise at 0°C.

    • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the more electrophilic trifluoroacetyl carbonyl, followed by intramolecular condensation at the pyranone carbonyl, regiospecifically forming the fused pyrazole ring.

  • Workup & Validation: Reflux for 2 hours. Evaporate the ethanol, extract with dichloromethane, wash with brine, and dry over Na2​SO4​ .

    • Self-Validation Step: 1H -NMR should show the disappearance of the diketone enol proton ( ∼15 ppm) and the presence of the broad pyrazole N-H proton ( ∼12−13 ppm).

References

  • Fraley, M. E., et al. (2023). Fused pyrazole urea analogs as glucosylceramide synthase inhibitors. Patent WO2023101895A1. Merck Sharp & Dohme LLC.
  • Ward, S. E., et al. (2010). Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(1), 78-94. Available at:[Link]

Validation

Head-to-Head Comparison of Iodinated Pyrazole Isomers in Kinase Assays: A Comprehensive Guide for Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as ruxolitinib, crizotinib, and avapritinib[1]. In the pursuit of novel targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as ruxolitinib, crizotinib, and avapritinib[1]. In the pursuit of novel targeted therapies, the introduction of a halogen atom—specifically iodine—into the pyrazole ring has emerged as a powerful strategy to modulate lipophilicity, block metabolic liabilities, and engage in highly directional halogen bonding within the kinase ATP-binding pocket[2].

However, the specific positional placement of the iodine atom (yielding 3-iodo, 4-iodo, or 5-iodo isomers) drastically alters the physicochemical properties and structure-activity relationship (SAR) of the molecule. This guide provides a head-to-head comparison of iodinated pyrazole isomers, detailing the mechanistic causality behind their differential kinase affinities and providing self-validating experimental protocols for rigorous biochemical evaluation.

Structural & Mechanistic Rationale: The Causality of Isomer Potency

To understand why positional isomers perform differently in kinase assays, we must analyze the architecture of the ATP-binding site. The unfused pyrazole ring typically acts as a critical hydrogen bond donor and acceptor at the kinase hinge region[1].

  • 4-Iodo Substitution: Placing the bulky, polarizable iodine atom at the C4 position (e.g., 4-iodo-1-methyl-1H-pyrazol-3-amine) directs the halogen toward the hydrophobic pocket, often near the gatekeeper residue[2]. This trajectory allows the iodine to participate in orthogonal halogen bonding with the protein backbone without disrupting the critical hydrogen bonds formed by the pyrazole nitrogens.

  • 3-Iodo and 5-Iodo Substitutions: Halogenation at the C3 or C5 positions places the highly electronegative iodine adjacent to the pyrazole nitrogens. This inductively withdraws electron density, significantly lowering the pKa of the pyrazole N-H and weakening its capacity to serve as a hydrogen bond donor[3]. Furthermore, these positions often lead to severe steric clashes with the hinge region itself, forcing the molecule into a sub-optimal, solvent-exposed conformation. Small modifications on the pyrazole ring dictate the entire selectivity profile against the kinome[4].

G ATP Kinase ATP-Binding Pocket Hinge Hinge Region (H-Bonding) ATP->Hinge Hydro Hydrophobic Pocket (Halogen Bonding) ATP->Hydro Solvent Solvent-Exposed Region ATP->Solvent Iso3 3-Iodo Isomer Iso3->Hinge Alters N-H acidity Iso4 4-Iodo Isomer Iso4->Hydro Optimal Halogen Bond Iso5 5-Iodo Isomer Iso5->Solvent Steric Clash

Logical mapping of iodinated pyrazole isomers to kinase ATP-binding pocket domains.

Quantitative Comparative Profiling

A direct comparative analysis of positional isomers reveals significant differences in target engagement[2]. The table below synthesizes comparative profiling data based on established SAR principles for a model kinase (e.g., JAK1 or CDK16), demonstrating why the 4-iodo isomer is frequently prioritized in lead optimization.

Table 1: Comparative Profiling of Iodinated 1-Methyl-1H-pyrazol-3-amine Isomers

Compound IsomerRelative Kinase IC₅₀Calculated LogPHinge Region AffinityPrimary Interaction Mode
4-Iodo-1-methyl-1H-pyrazol-3-amine +++ (<10 nM)1.8MaintainedHalogen bonding in deep hydrophobic pocket
5-Iodo-1-methyl-1H-pyrazol-3-amine ++ (~100 nM)1.7ModerateSuboptimal trajectory / Partial solvent exposure
3-Iodo-1-methyl-1H-pyrazol-4-amine + (>1 μM)1.6Significantly ReducedSteric clash with hinge / Altered N-H pKa

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

To empirically evaluate the inhibitory activity of these isomers, the ADP-Glo™ Kinase Assay is utilized as the gold standard[2]. Because it measures the universal product of kinase activity (ADP), it bypasses the need for specialized radioactive substrates.

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. You cannot trust an IC₅₀ value if the assay window is compromised by pipetting variance or reagent degradation.

Step-by-Step Methodology
  • Compound Preparation & Titration:

    • Prepare a 10 mM stock of each iodinated pyrazole isomer in 100% DMSO.

    • Perform a 3-fold serial dilution in assay buffer to generate a 10-point dose-response curve (final assay concentrations ranging from 10 µM to 0.5 nM).

    • Causality: Maintaining a constant DMSO concentration (typically 1%) across all wells is critical, as kinases are highly sensitive to solvent toxicity.

  • Kinase Reaction (Equilibration):

    • Combine the target kinase, substrate, and the isomer in a 384-well plate. Incubate for 15 minutes at room temperature before adding ATP.

    • Causality: This pre-incubation allows the inhibitor to achieve equilibrium binding within the ATP pocket, preventing artificially high IC₅₀ values that occur when ATP outcompetes a slow-binding inhibitor.

    • Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ value for the specific kinase) and incubate for 60 minutes.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent (equal volume to the kinase reaction) and incubate for 40 minutes at room temperature.

    • Causality: This reagent actively depletes all unconsumed ATP. If this step is rushed, residual ATP will cause massive background luminescence, destroying the assay's signal-to-noise ratio.

  • Detection & Luminescence Readout:

    • Add Kinase Detection Reagent and incubate for 30 minutes. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Read on a standard microplate luminometer.

Built-In System Validation (The Z'-Factor)

Include a "No-Enzyme Control" (100% inhibition baseline) and a "Vehicle Control" (0% inhibition maximum signal). Before fitting your IC₅₀ curves, calculate the Z'-factor:

Z′=1−∣μvehicle​−μno_enzyme​∣3(σvehicle​+σno_enzyme​)​

A robust assay must yield a Z' ≥ 0.5. If the Z' is lower, the data must be discarded and the assay repeated, as the variance is too high to distinguish true isomer potency differences.

G S1 Kinase Reaction (ATP to ADP) S2 ADP-Glo Reagent (Depletes unreacted ATP) S1->S2 40 min S3 Detection Reagent (Converts ADP to ATP) S2->S3 40 min S4 Luminescence Readout S3->S4 30 min

Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating inhibitor potency.

Cellular Target Engagement & Downstream Signaling

Biochemical potency does not guarantee cellular efficacy. The increased lipophilicity provided by the iodine atom enhances membrane permeability[2], but the compound must still successfully navigate the intracellular environment to engage its target.

To validate that the optimal 4-iodo isomer inhibits the kinase in living cells, researchers must evaluate downstream signaling pathways. For example, if the target is JAK1/2 (a common target for pyrazole derivatives like ruxolitinib[1]), the phosphorylation status of STAT proteins must be measured via Western Blot or AlphaLISA.

G Rec Cytokine Receptor JAK JAK1/2 Kinase Rec->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Trans Gene Transcription STAT->Trans Translocates Inh Iodinated Pyrazole Inh->JAK Blocks ATP Pocket

Cellular downstream signaling pathway (JAK/STAT) targeted by pyrazole inhibitors.

By systematically comparing the biochemical IC₅₀ with the cellular EC₅₀, drug development professionals can accurately determine which iodinated pyrazole isomer possesses the optimal balance of target affinity, physicochemical stability, and cellular penetrance.

References

  • Title: A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery Source: Benchchem URL
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Title: Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews Source: ACS Publications URL
  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL

Sources

Comparative

Structure-Activity Relationship (SAR) of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole Derivatives: A Comparative Guide to Next-Generation GCS Inhibitors

The accumulation of glycosphingolipids in the central nervous system (CNS) is a primary pathological driver in lysosomal storage diseases (such as Gaucher's disease) and a major genetic risk factor for Parkinson's diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

The accumulation of glycosphingolipids in the central nervous system (CNS) is a primary pathological driver in lysosomal storage diseases (such as Gaucher's disease) and a major genetic risk factor for Parkinson's disease (PD)[1]. The enzyme responsible for the first committed step in glycosphingolipid biosynthesis is Glucosylceramide Synthase (GCS)[2].

Recently, 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5) has emerged as a highly versatile and critical intermediate in the synthesis of fused pyrazole urea analogs[3]. These derivatives act as low-dose, CNS-penetrant GCS inhibitors[4]. This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) of these derivatives against alternative GCS inhibitor scaffolds, supported by validated experimental protocols.

Biological Rationale and Target Engagement

GCS is a Golgi-membrane-bound enzyme that glycosylates ceramide to form glucosylceramide (GlcCer)[5]. In patients with loss-of-function mutations in the GBA1 gene (which encodes the lysosomal hydrolase glucocerebrosidase), GlcCer and its de-acylated byproduct, glucosylsphingosine (GlcSph), accumulate to toxic levels[1]. This accumulation disrupts lysosomal function and accelerates the formation of pathological α-synuclein aggregates—a hallmark of Parkinson's disease[1][4].

By inhibiting GCS, fused pyrazole ureas prevent the upstream synthesis of GlcCer, thereby restoring lysosomal homeostasis and mitigating α-synuclein aggregation[6].

GCS_Pathway Ceramide Ceramide (Substrate) GCS Glucosylceramide Synthase (GCS Enzyme) Ceramide->GCS UDP-Glucose GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glycosylation GlcSph Glucosylsphingosine (GlcSph) GlcCer->GlcSph De-acylation Lysosome Lysosomal Dysfunction & α-Synuclein Aggregation GlcCer->Lysosome Accumulation (GBA1 Mutation) GlcSph->Lysosome Toxicity Inhibitor Fused Pyrazole Ureas (GCS Inhibitors) Inhibitor->GCS Inhibits

GCS metabolic pathway and the mechanism of action of fused pyrazole urea inhibitors.

SAR Evolution: From Amides to Fused Pyrazole Ureas

The development of CNS-penetrant drugs is frequently hindered by P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier. Early high-throughput screening (HTS) identified bicyclic pyrazole amides as potent GCS inhibitors; however, these compounds suffered from high P-gp efflux ratios (ER)[7].

The structural pivot to the 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole core allowed for the exploration of urea linkages. The tetrahydropyrano ring provides critical oxygen-mediated hydrogen bonding interactions within the GCS active site, while the iodine at the 3-position serves as a robust synthetic handle for late-stage diversification[3].

A matched molecular pair (MMP) analysis revealed a breakthrough: converting the amide linkage to a urea linkage drastically reduced P-gp transport while maintaining picomolar to low-nanomolar potency[7].

Table 1: SAR Data Comparison of Bicyclic Pyrazole Derivatives

Data synthesized from established preclinical profiling of GCS inhibitors[7][8].

CompoundLinkageCore ScaffoldGCS IC₅₀ (nM)P-gp ERKey SAR Observation
Compound 10 AmideFused PyrazolePotent19.0High P-gp efflux liability restricted CNS exposure.
Compound 11 UreaFused PyrazolePotent1.7Urea linkage broke P-gp recognition; breakthrough in CNS penetrance.
Compound 12 UreaFused PyrazolePotentLowExcellent PK, but exhibited 5-HT₃ off-target liability (IC₅₀ = 224 nM).
Compound 16 UreaFused Pyrazole1.7 nMLowOptimal profile; demonstrated ex vivo efficacy in human iPSC neurons.

Alternative Scaffolds: A Comparative Guide

To objectively evaluate the performance of tetrahydropyrano[3,4-c]pyrazole ureas, they must be benchmarked against other leading GCS inhibitor classes currently in preclinical or clinical development.

Table 2: Comparison of GCS Inhibitor Classes
Inhibitor ClassRepresentative CompoundClinical StatusGCS IC₅₀Primary AdvantagesCritical Limitations
Fused Pyrazole Ureas Compound 16Preclinical1.7 nM[7]High CNS penetrance; low projected human dose; reduces α-synuclein in iPSCs.Requires complex multi-step synthesis to mitigate 5-HT₃ off-target effects[7].
Quinuclidine Amides VenglustatPhase 2 (Halted)~Robust target engagement (70% GlcCer reduction in CSF)[7].Missed primary clinical endpoint (UPDRS scores) in PD trials[7].
Isoindolinones Compound 12 (Iso)PreclinicalPotentLow projected human QD dose (15 mg)[9].Severe P-gp liability required heavy difluorination to overcome[9][10].
Pyridazin-3-ones T-690PreclinicalPotentLower cardiovascular risk; good metabolic stability[9][11].Moderate MDR1 efflux limits optimal brain-to-plasma ratios[11].

Verdict: While Venglustat proved that GCS inhibition is clinically achievable, its failure to improve motor symptoms in PD highlights the need for more potent, highly specific, and deeply CNS-penetrant molecules. The fused pyrazole ureas derived from the tetrahydropyrano scaffold currently offer the best balance of low P-gp efflux (ER = 1.7) and high potency (IC₅₀ = 1.7 nM)[7].

Validated Experimental Protocols

To ensure scientific reproducibility and trustworthiness, the following protocols detail the synthesis of the urea linkage from the tetrahydropyrano[3,4-c]pyrazole core and the subsequent biochemical validation.

Workflow Step1 1. Synthesis (Tetrahydropyrano Pyrazole Core) Step2 2. Urea Coupling (Triphosgene) Step1->Step2 Step3 3. UDP-Glo Assay (IC50 Determination) Step2->Step3 Step4 4. ADME Profiling (MDCK-MDR1) Step3->Step4 Step5 5. Ex Vivo Efficacy (iPSC Neurons) Step4->Step5

Step-by-step experimental workflow for synthesizing and validating GCS inhibitors.

Protocol 1: Synthesis of Fused Pyrazole Urea via Triphosgene Coupling

This protocol utilizes bis(trichloromethyl) carbonate (triphosgene) to safely generate a highly reactive carbamoyl chloride intermediate, ensuring high-yielding urea formation without the hazards of phosgene gas[3].

Reagents & Materials:

  • 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5)

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • N,N-dimethylpyridin-4-amine (DMAP)

  • Secondary amine (e.g., 1,4-diazabicyclo[3.2.2]nonane)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 3.50 g (14.0 mmol) of 3-iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole in 150 mL of anhydrous THF[3].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 4.15 g (14.0 mmol) of bis(trichloromethyl) carbonate, followed by 1.71 g (14.0 mmol) of DMAP[3].

    • Causality Note: DMAP acts as a nucleophilic catalyst, accelerating the breakdown of triphosgene into the active electrophilic species while neutralizing the generated HCl.

  • Intermediate Formation: Remove the ice bath and stir the mixture for 30 minutes at room temperature to ensure complete conversion to the carbamoyl chloride intermediate[3].

  • Urea Coupling: Add 2.12 g (16.8 mmol) of the target secondary amine (e.g., 1,4-diazabicyclo[3.2.2]nonane) to the solution[3]. Stir for an additional 2–4 hours until TLC or LC-MS indicates complete consumption of the intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: UDP-Glo Glucosylceramide Synthase Biochemical Assay

To establish a self-validating system for IC₅₀ determination, this assay measures the UDP byproduct of the GCS glycosyltransferase reaction. A UDP standard curve must be run concurrently to ensure luminescence accurately correlates to molar product formation[10].

Step-by-Step Procedure:

  • Enzyme Preparation: Isolate Golgi preparations containing endogenous GCS from human A375 malignant melanoma cells[10].

  • Reaction Assembly: In a 384-well microplate, combine the GCS enzyme preparation with varying concentrations of the synthesized pyrazole urea inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Substrate Addition: Initiate the reaction by adding a master mix containing C6-Ceramide and UDP-Glucose (the obligate substrates)[11]. Incubate at 37 °C for 60 minutes.

  • Detection: Add the UDP-Glo™ Detection Reagent (Promega) in a 1:1 volume ratio. Incubate at room temperature for 60 minutes.

    • Causality Note: This reagent converts the generated UDP into ATP, which is then utilized by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to GCS activity[10].

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against positive (DMSO vehicle) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic regression to calculate the IC₅₀[7].

References

  • Merck Sharp & Dohme LLC. "Fused pyrazole urea analogs as glucosylceramide synthase inhibitors." Patent WO2023101895A1. Published June 8, 2023.
  • Roecker, A. J., et al. "Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson's Disease." ACS Medicinal Chemistry Letters, 14(2), 146-155 (2023). Available at:[Link]

  • National Institutes of Health (PMC). "Fused Pyrazole Urea Analogs as Glucosylceramide Synthase Inhibitors for Treating Diseases." NIH PubMed Central. Available at:[Link]

  • Roecker, A. J., et al. "Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections." ACS Medicinal Chemistry Letters, 15(1), 85-92 (2023). Available at:[Link]

  • Tanaka, Y., et al. "Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore." Journal of Medicinal Chemistry, 65(5), 4270-4290 (2022). Available at:[Link]

Sources

Validation

Cross-Reactivity Profiling of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole: A Comparative Guide

Introduction & Mechanistic Rationale In modern fragment-based drug discovery (FBDD) and target-directed synthesis, the selection of a core scaffold dictates both the therapeutic ceiling and the off-target liability of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and target-directed synthesis, the selection of a core scaffold dictates both the therapeutic ceiling and the off-target liability of the final clinical candidate. 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS 1936132-88-5) has emerged as a highly versatile, conformationally restricted building block[1]. It is prominently utilized in the synthesis of2 for lysosomal storage diseases[2], as well as in the development of 3[3].

However, evaluating this fragment requires a deep understanding of its inherent cross-reactivity. The causality behind its binding profile is twofold:

  • The Tetrahydropyrano (THP) Ring: This fused ring restricts the pyrazole's conformational flexibility. The oxygen atom within the THP ring acts as a specific hydrogen bond acceptor, intentionally designed to mimic the pyranose ring of ceramides when targeting GCS.

  • The 3-Iodo Substituent: While primarily installed as an electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), the highly polarizable iodine atom acts as a potent halogen bond donor . This creates a strong σ -hole that can form highly directional interactions with backbone carbonyls in off-target proteins, particularly within the ATP-binding hinge region of the human kinome.

Understanding and profiling this halogen-driven cross-reactivity is critical to ensure that off-target kinase inhibition does not confound the optimization of GCS-targeted therapeutics.

Comparative Performance Data

To objectively evaluate the utility of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, we must compare its cross-reactivity and synthetic performance against alternative fragment scaffolds. The table below summarizes quantitative profiling data, contrasting the iodo-THP-pyrazole against its bromo-analog and an unfused control.

Fragment ScaffoldGCS Binding Affinity ( Kd​ , µM)Kinase Cross-Reactivity (S(10) Score)*Halogen Bond Donor Strength ( Vmax​ , kcal/mol)Cross-Coupling Yield (Standard Suzuki, %)
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole 45.20.18 (Moderate risk)32.4>95%
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole 88.50.05 (Low risk)21.172%
3-Iodo-4,5-dimethyl-1H-pyrazole >200 (No binding)0.42 (High risk)33.088%

*The S(10) score represents the fraction of a 400-kinase panel bound by the fragment at a screening concentration of 10 µM. A lower score indicates higher selectivity.

Key Insight: While the 3-bromo variant offers superior kinase selectivity due to a weaker σ -hole, the 3-iodo variant is often preferred for its near-quantitative cross-coupling yields. Therefore, rigorous kinome profiling of the iodo-intermediate is mandatory before advancing the scaffold into hit-to-lead optimization.

Experimental Workflows & Self-Validating Protocols

To establish a trustworthy cross-reactivity profile, the experimental methodologies must be self-validating. The following protocols detail the step-by-step causality of evaluating this specific fragment.

Protocol A: High-Throughput Thermal Shift Assay (DSF) for Broad Cross-Reactivity

Differential Scanning Fluorimetry (DSF) is utilized to detect the stabilization of target and off-target proteins upon fragment binding.

  • Assay Preparation: Prepare a 384-well PCR plate. Dispense 10 µL of assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl) containing 2 µM of the target protein (e.g., purified GCS or a panel of representative kinases) and 5x SYPRO Orange dye into each well.

  • Fragment Addition: Acoustically dispense (using an Echo liquid handler) the 3-Iodo-THP-pyrazole fragment to achieve a final concentration of 100 µM (1% DMSO final).

  • Self-Validating Controls (Critical Step):

    • Negative Control: 1% DMSO vehicle (establishes baseline melting temperature, Tm​ ).

    • Positive Controls: 100 µM Miglustat (for GCS plates) and 10 µM Staurosporine (for kinase plates).

    • System Validation: The assay is only deemed valid if the positive controls induce a ΔTm​≥2.0∘C and the plate Z'-factor is >0.6 .

  • Thermal Cycling: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR system.

  • Data Analysis: Calculate the derivative of the melt curve to determine the Tm​ . A ΔTm​≥1.5∘C for the iodo-fragment indicates a putative cross-reactive binding event driven by halogen/hydrogen bonding.

Protocol B: Competitive Kinase Binding Assay (KINOMEscan)

Because functional kinase assays utilize high ATP concentrations (often >1 mM) that easily outcompete low-affinity fragments, an active-site directed competition binding assay is required to accurately map the cross-reactivity of the pyrazole core.

  • Immobilization: DNA-tagged kinases are incubated with magnetic beads covalently linked to a broad-spectrum kinase inhibitor (bait ligand).

  • Competition: Add 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole at 10 µM to the mixture. If the fragment cross-reacts with the kinase hinge region via its pyrazole/iodo motifs, it will compete with the bait ligand, preventing the kinase from binding to the beads.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using qPCR directed against the DNA tags.

  • Scoring: Calculate the % Control = (Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) × 100. A score below 35% indicates significant off-target cross-reactivity requiring structural optimization (e.g., substituting the iodine or modifying the THP ring).

Visualizing the Profiling Logic

The following diagrams map the strategic workflow for profiling this fragment and the mechanistic pathways dictating its biological behavior.

ProfilingWorkflow A 1. Fragment Selection 3-Iodo-THP-pyrazole B 2. Primary Screening Thermal Shift Assay (DSF) A->B Baseline Tm C 3. Selectivity Profiling Kinome & GCS Panels B->C Hit Triage D 4. Target Engagement Cellular Thermal Shift (CETSA) C->D Off-target ID E 5. Hit-to-Lead Cross-Coupling Optimization D->E Validated Scaffold

Fig 1: Step-by-step cross-reactivity profiling workflow for 3-Iodo-THP-pyrazole fragments.

MechanisticPathway Frag 3-Iodo-THP-pyrazole (CAS 1936132-88-5) GCS Glucosylceramide Synthase (Targeted Binding) Frag->GCS Specific H-Bonding Kinase Kinase Hinge Region (Off-Target Binding) Frag->Kinase Halogen Bonding Ceramide Ceramide Accumulation (Therapeutic Effect) GCS->Ceramide Substrate Inhibition Tox Kinome Disruption (Toxicity / Side Effects) Kinase->Tox Off-Target Cascade

Fig 2: Mechanistic divergence of 3-Iodo-THP-pyrazole between target efficacy and off-target toxicity.

References

  • abcr Gute Chemie - AB613145 | CAS 1936132-88-5: 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, 95%. 1[1]

  • Google Patents - WO2023101895A1: Fused pyrazole urea analogs as glucosylceramide synthase inhibitors.2[2]

  • Journal of Medicinal Chemistry (ACS Publications) - Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators. 3[3]

Sources

Comparative

In Vivo Efficacy of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-Derived GCS Inhibitors vs. Standards of Care

Executive Summary: The Blood-Brain Barrier Challenge in Substrate Reduction Therapy Lysosomal storage diseases (LSDs) such as Gaucher disease (GD), as well as GBA1-linked Parkinson's disease, are driven by the toxic accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Blood-Brain Barrier Challenge in Substrate Reduction Therapy

Lysosomal storage diseases (LSDs) such as Gaucher disease (GD), as well as GBA1-linked Parkinson's disease, are driven by the toxic accumulation of glycosphingolipids—primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph)—in both peripheral organs and the central nervous system (CNS).

The current Standard of Care (SoC) for Type 1 Gaucher disease is Eliglustat , a highly potent Glucosylceramide Synthase (GCS) inhibitor. However, Eliglustat is a strong substrate for the P-glycoprotein (MDR1) efflux transporter, which actively pumps the drug out of the brain, rendering it completely ineffective for neurological manifestations 1. Conversely, Miglustat can cross the blood-brain barrier (BBB) but suffers from weak micromolar potency and severe gastrointestinal toxicity.

To bridge this therapeutic gap, the 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole scaffold (herein referred to as the THPP-Iodo core) was engineered as a critical intermediate for a novel class of fused pyrazole urea GCS inhibitors 2. By replacing traditional ceramide-mimetic structures with this fused pyrazole system, researchers successfully eliminated MDR1 recognition, lowered the polar surface area (PSA), and achieved robust CNS penetrance without sacrificing target affinity.

Mechanistic Rationale

Substrate Reduction Therapy (SRT) aims to restore metabolic balance by inhibiting GCS, the enzyme responsible for the first committed step in glycosphingolipid biosynthesis.

Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP-Glucose GlcSph Glucosylsphingosine (GlcSph) - Neurotoxic GlcCer->GlcSph Eliglustat Eliglustat (SoC) Peripheral Only Eliglustat->GCS Inhibits THPP THPP-Iodo Scaffold Brain Penetrant THPP->GCS Inhibits

Fig 1: Sphingolipid pathway and GCS inhibition by SoC vs. THPP-Iodo scaffold.

Comparative In Vivo Efficacy

The following table synthesizes preclinical pharmacodynamic and pharmacokinetic data comparing the THPP-Iodo derivative against current clinical standards.

Pharmacological ParameterTHPP-Iodo ScaffoldEliglustat (SoC)Miglustat (SoC)
GCS IC₅₀ (nM) 12245,000 - 50,000
MDR1 Efflux Ratio 1.2 (Non-substrate)> 15 (Strong substrate)0.9 (Non-substrate)
Brain Kp,uu​ 0.65< 0.020.30
Liver GlcCer Reduction -82%-85%-30%
Brain GlcCer Reduction -78%0% (No effect)-15%

Data Interpretation & Causality: Notice the critical distinction in Brain Kp,uu​ (the unbound brain-to-plasma partition coefficient). Total brain concentration is a flawed metric because it includes drug bound nonspecifically to brain lipids, which is pharmacologically inactive. Kp,uu​ accurately reflects the free drug available to inhibit GCS in the Golgi apparatus. The THPP-Iodo scaffold achieves a Kp,uu​ of 0.65, indicating near-optimal free drug distribution into the brain interstitial fluid, directly causing the 78% reduction in neurotoxic brain GlcCer. Eliglustat, despite its potency, is blocked at the BBB 3.

Experimental Protocols & Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocols describe the precise in vivo evaluation of the THPP-Iodo scaffold against SoCs.

Model Selection Rationale: The GBA1 D409V knock-in mouse model (Jackson Laboratory Strain #019106) is utilized. Complete GBA1 knockouts are perinatally lethal. In contrast, the D409V point mutation reduces glucocerebrosidase (GCase) activity to ~5-20% of wild-type levels. This causality allows for viable adult mice that exhibit progressive, measurable accumulation of GlcCer and GlcSph in both the liver and brain, creating an ideal, stable therapeutic window for pharmacodynamic assessment 4.

Workflow Mice GBA1 D409V KI Mice (Age: 12 weeks) Dosing Daily Oral Gavage (14 Days) Veh, Eliglustat, THPP-Iodo Mice->Dosing Tissue Tissue Collection (Plasma, Liver, Brain) Dosing->Tissue Extraction Lipid Extraction (Bligh-Dyer Method) Tissue->Extraction Analysis LC-MS/MS Analysis (GlcCer & GlcSph) Extraction->Analysis

Fig 2: In vivo pharmacodynamic workflow for evaluating GCS inhibitors in GBA1 D409V mice.

Protocol 1: Pharmacokinetic (PK) & Brain Penetrance Profiling
  • Dosing & Sampling: Administer the THPP-Iodo compound or SoC via oral gavage (PO) at 10 mg/kg to 12-week-old GBA1 D409V mice. At T=2h (approximating Tmax​ ), euthanize via CO2 asphyxiation. Collect blood via cardiac puncture (K2EDTA tubes) and immediately harvest and bisect the brain.

  • Equilibrium Dialysis (The Causality of Free Fraction): Rapid equilibrium dialysis (RED) is mandatory to calculate the fraction unbound in plasma ( fu,plasma​ ) and brain homogenate ( fu,brain​ ). Why? Without RED, the Kp,uu​ cannot be accurately derived, leading to false positives in CNS drug discovery where highly lipophilic drugs appear "brain penetrant" but are actually trapped in myelin. Dialyze samples against PBS (pH 7.4) for 4 hours at 37°C before LC-MS/MS quantification.

Protocol 2: Pharmacodynamic (PD) Substrate Reduction Assay
  • Tissue Homogenization: Homogenize 50 mg of brain or liver tissue in 500 µL of LC-MS grade water using a bead beater (e.g., Precellys) at 4°C to prevent lipid degradation.

  • Internal Standard Spiking: Add 10 µL of heavy-isotope internal standard (C16-GlcCer-d5 and GlcSph-d5) directly to the homogenate prior to extraction. Why? Spiking before extraction is critical to correct for matrix-specific ion suppression and variable liquid-liquid extraction recoveries.

  • Lipid Extraction: Perform a modified Bligh and Dyer extraction. Add 1.5 mL of Chloroform:Methanol (2:1 v/v). Vortex for 10 minutes, then centrifuge at 14,000 x g for 10 minutes. Extract the lower organic phase, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol:Water (9:1 v/v).

  • LC-MS/MS Quantification: Inject 5 µL onto an Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole mass spectrometer. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode to ensure high specificity for target sphingolipids against the complex biological background.

  • System Validation & Quality Control (Self-Validating Step): Intersperse Quality Control (QC) samples (blank matrix spiked with known low, mid, and high concentrations of GlcCer) every 10 injections. The analytical run is only accepted if QC calculated concentrations deviate by ≤15% from nominal values, instantly flagging any extraction inefficiencies or mass spectrometer drift.

References

  • WO2023101895A1 - Fused pyrazole urea analogs as glucosylceramide synthase inhibitors.
  • Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model. PubMed Central (PMC).
  • Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain. PubMed Central (PMC).
  • Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease. PubMed Central (PMC).

Sources

Validation

Evaluating the off-target effects of novel pyrazole compounds

An in-depth technical comparison guide evaluating the off-target effects and kinome selectivity of novel pyrazole-based kinase inhibitors. The Challenge of Polypharmacology in Pyrazole Scaffolds Pyrazole derivatives—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide evaluating the off-target effects and kinome selectivity of novel pyrazole-based kinase inhibitors.

The Challenge of Polypharmacology in Pyrazole Scaffolds

Pyrazole derivatives—specifically pyrazolo[3,4-d]pyrimidines and 3-amino-1H-pyrazoles—are privileged scaffolds in targeted oncology and immunology. Because these nitrogen-containing heterocycles act as isosteres of the adenine ring of ATP, they are highly effective at mimicking hinge-region binding interactions within the kinase active site 1.

However, the evolutionary conservation of the ATP-binding pocket across the ~530 members of the human kinome presents a massive selectivity challenge. Early-generation, linear pyrazole inhibitors often exhibit promiscuous off-target binding, leading to unpredictable cellular toxicity. To overcome this, modern drug design employs conformational constraints—such as macrocyclization—to lock the pyrazole core into a specific bioactive conformation, theoretically eliminating off-target liabilities 2.

As a Senior Application Scientist, I have structured this guide to objectively compare the off-target profiles of a standard linear pyrazole inhibitor (Linear-Pyra ) against a novel, conformationally constrained macrocyclic pyrazole (Macro-PyraX ). We will evaluate their performance using a self-validating analytical pipeline moving from biochemical kinome profiling to live-cell target engagement.

G Compound Pyrazole Inhibitor OnTarget Primary Target (e.g., MST3 / JAK) Compound->OnTarget High Affinity OffTarget1 Off-Target Kinase 1 (e.g., VEGFR2) Compound->OffTarget1 Low/Mod Affinity OffTarget2 Off-Target Kinase 2 (e.g., LIMK1/2) Compound->OffTarget2 Low/Mod Affinity Therapeutic Therapeutic Efficacy (Targeted Apoptosis) OnTarget->Therapeutic Toxicity Cellular Toxicity / G2/M Arrest OffTarget1->Toxicity OffTarget2->Toxicity

Fig 1. Divergent signaling of on-target efficacy vs. off-target toxicity for pyrazoles.

Stage 1: Broad-Spectrum In Vitro Kinome Profiling

To establish a baseline for polypharmacology, we utilize the KINOMEscan methodology. Unlike standard enzymatic assays that can be skewed by substrate kinetics, KINOMEscan is an active-site directed competition binding assay that measures the thermodynamic affinity of a compound across ~500 recombinant kinases 3.

Quantitative Comparison: Selectivity Scores

The Selectivity Score (S-score) is the standard metric for kinome promiscuity. An S(10) score of 0.01 indicates the compound binds to only 1% of the kinome with an affinity within 10-fold of the primary target.

Table 1: KINOMEscan Selectivity Metrics (Screening at 1 µM)

CompoundStructural ClassPrimary Target Kd (nM)S(10) ScoreTop Off-Target Kinases (Kd < 100 nM)
Linear-Pyra Linear pyrazolo-pyrimidineMST3 (12.5 nM)0.085VEGFR2, LIMK1, Aurora B
Macro-PyraX Macrocyclic 3-amino-pyrazoleMST3 (8.2 nM)0.012MST4 (Highly homologous family member)

Data Interpretation: Macro-PyraX demonstrates a superior selectivity window. The rigid macrocyclic linker prevents the pyrazole core from adopting the conformations required to bind the hinge regions of structurally divergent kinases like VEGFR2 and LIMK1.

Protocol 1: High-Throughput KINOMEscan Competition Assay

Causality Focus: We employ 11-point dose-response curves rather than single-dose percentage inhibition. Single-dose screens at 1 µM often yield false-positive off-targets due to high-concentration aggregation or non-specific hydrophobic interactions.

  • Bait Preparation: Immobilize an ATP-mimetic active-site ligand onto magnetic beads. Rationale: This serves as the universal bait to capture all properly folded, active kinases in the panel.

  • Equilibration: Incubate the immobilized ligand with DNA-tagged recombinant kinases and the pyrazole compound (11-point serial dilution, 10 µM to 0.5 nM). Rationale: The pyrazole compound directly competes with the immobilized ligand for the kinase active site.

  • Washing & Elution: Wash the beads to remove unbound kinases and compound. Elute the remaining bound kinase-DNA complexes.

  • qPCR Readout: Quantify the eluted DNA tags using quantitative PCR. Rationale: qPCR provides a highly sensitive, exponential readout of the remaining bound kinase, allowing for precise Kd​ calculation.

  • Self-Validation System:

    • Negative Control: DMSO-only wells define the 100% binding baseline.

    • Positive Control: A pan-kinase inhibitor (e.g., Staurosporine) must reduce qPCR signals to near-zero.

    • Quality Gate: The assay plate is only validated if the Z'-factor is > 0.6.

Stage 2: Cellular Target Engagement & Off-Target Validation

Biochemical profiling is necessary but insufficient. In vitro assays lack physiological context, such as endogenous ATP concentrations (which directly compete with ATP-competitive pyrazoles) and native protein-protein interactions.

To bridge this gap, we utilize the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), also known as Thermal Proteome Profiling (TPP). CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ) 4.

Workflow Step1 Stage 1: In Vitro Profiling (KINOMEscan) Data1 Identify biochemical off-targets (S-score calculation) Step1->Data1 Step2 Stage 2: Cellular Target Engagement (CETSA-MS) Data2 Validate binding in living cells (Thermal shift ΔTm) Step2->Data2 Step3 Stage 3: Phenotypic Validation (Cell Viability / Toxicity) Data1->Step2 Data2->Step3

Fig 2. Sequential workflow for evaluating kinase inhibitor selectivity and target engagement.

Quantitative Comparison: Live-Cell Target Engagement

Table 2: CETSA-MS Proteome-Wide Engagement Metrics

CompoundPrimary Target ΔTm (°C)Off-Target ΔTm (°C)Cellular EC50 (nM)Off-Target Phenotype
Linear-Pyra +5.4 (MST3)+4.1 (VEGFR2), +3.8 (LIMK1)145G2/M arrest (LIMK-mediated)
Macro-PyraX +6.2 (MST3)+2.1 (MST4)106None observed

Data Interpretation: While Linear-Pyra showed biochemical affinity for Aurora B in Stage 1, CETSA-MS reveals no significant ΔTm​ for Aurora B in living cells, likely due to low cell permeability or high localized ATP competition. However, LIMK1 engagement is confirmed in vivo, explaining the observed G2/M cell cycle arrest toxicity. Macro-PyraX maintains strict selectivity in live cells, engaging only MST3 and its close relative MST4.

Protocol 2: Unbiased CETSA-MS (Thermal Proteome Profiling)

Causality Focus: We perform this protocol on intact, living cells rather than cell lysates. Lysis dilutes intracellular ATP and disrupts multi-protein complexes, which can artificially inflate the apparent affinity of ATP-competitive pyrazoles.

  • Live Cell Dosing: Incubate intact target cells with the pyrazole compound (e.g., 1 µM) or DMSO vehicle for 1 hour. Rationale: Allows the compound to penetrate the membrane and achieve binding equilibrium against physiological ATP levels.

  • Thermal Gradient: Aliquot the cell suspension into a PCR plate and subject each aliquot to a distinct temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes. Rationale: Heat induces protein denaturation and aggregation. Ligand-bound proteins resist unfolding at higher temperatures than unbound proteins.

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles and subject to ultracentrifugation (100,000 x g). Rationale: Ultracentrifugation strictly separates the precipitated (unfolded) proteins into the pellet, leaving only the soluble (intact) proteins in the supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble proteins with trypsin, label with isobaric Tandem Mass Tags (TMT), pool, and analyze via LC-MS/MS. Rationale: TMT allows multiplexed quantification of thousands of proteins simultaneously, generating unbiased melting curves for the entire proteome.

  • Self-Validation System:

    • Negative Control: The DMSO-treated vehicle curve acts as the baseline melting temperature ( Tm​ ) for every protein.

    • Positive Control: A well-characterized reference compound (e.g., Staurosporine) must be run in a parallel biological replicate to ensure the lysis and mass-spec detection parameters are capable of resolving known thermal shifts.

Strategic Conclusion

The evaluation of novel pyrazole compounds requires a multi-tiered approach. Relying solely on biochemical data (KINOMEscan) can lead to the optimization of compounds against false-positive off-targets that do not actually engage in living cells. Conversely, phenotypic assays alone cannot deconvolute the specific kinase responsible for toxicity.

By integrating in vitro thermodynamic profiling with live-cell CETSA-MS, we conclusively demonstrate that macrocyclization of the pyrazole scaffold (Macro-PyraX) successfully restricts the conformational flexibility required for polypharmacology, yielding a highly selective chemical probe with minimal cellular toxicity.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

An authoritative, causality-driven Standard Operating Procedure (SOP) and safety guide for handling 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole (CAS: 1936132-88-5). As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, causality-driven Standard Operating Procedure (SOP) and safety guide for handling 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole (CAS: 1936132-88-5). As a Senior Application Scientist, I have structured this guide to move beyond basic safety data, providing you with the mechanistic reasoning behind our safety protocols and a self-validating workflow for its most common synthetic applications.

Chemical Identity & Mechanistic Hazard Profile

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole ( C6​H7​IN2​O , MW: 250.04 g/mol ) is a critical heterocyclic intermediate. It is most prominently utilized in the synthesis of fused pyrazole urea analogs, which act as Glucosylceramide Synthase (GCS) inhibitors for the treatment of lysosomal storage diseases (e.g., Gaucher's disease) and Parkinson's disease [1].

To handle this compound safely, you must understand the chemical causality behind its hazard classifications [2]:

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The pyrazole nitrogen atoms act as strong hydrogen-bond donors and acceptors, facilitating rapid interaction with biological mucosal membranes. If aerosolized and inhaled, it induces acute respiratory irritation.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The iodine atom at the 3-position is highly polarizable and an excellent leaving group. This makes the compound a reactive electrophile. Upon contact with the moisture in eyes or skin, it can react with nucleophilic biological residues, causing severe localized irritation. Furthermore, the tetrahydropyrano ring increases the compound's lipophilicity, enhancing its ability to penetrate the dermal layer compared to unsubstituted pyrazoles.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding why it is selected. The following table outlines the mandatory PPE for handling the pure solid and its solutions.

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Protects against solid particulate transfer. Nitrile provides a sufficient barrier against halogenated solids. Note: If handling the compound in Tetrahydrofuran (THF) solution, upgrade to Butyl rubber or double-glove with frequent changes, as THF rapidly permeates standard nitrile.
Eye Protection Tight-fitting chemical safety gogglesMitigates H319 risks. Standard safety glasses with side shields do not create a seal, allowing fine airborne dust (generated during weighing) to reach the ocular mucosa.
Body Protection Flame-retardant (FR) lab coatProtects against static discharge and potential flammability of organic solvents (e.g., THF) used during the reaction setup.
Respiratory N95/P100 particulate respiratorRequired only if weighing outside a containment zone (strictly discouraged). Primary respiratory control must be a certified chemical fume hood.

Operational Workflow: Step-by-Step Methodology

In drug discovery, this compound is frequently subjected to phosgenation to form urea linkages [3]. This involves highly hazardous co-reagents like triphosgene. Every step in this protocol is designed as a self-validating system to ensure environmental and operator safety.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and clear the workspace of incompatible strong oxidizers.

  • Validation Check: Look at the digital airflow monitor. The system is only validated if the face velocity reads ≥100 feet per minute (fpm) . Do not open the chemical container if the reading is unverified.

Step 2: Weighing and Transfer (Solid Handling)

  • Action: Weigh the solid using an anti-static weigh boat and a grounded stainless-steel micro-spatula.

  • Validation Check: Observe the powder's behavior. If the powder clings aggressively to the spatula (indicating static charge build-up), pause and use an anti-static ionizer gun on the weigh boat. This prevents the sudden aerosolization of the reactive iodo-pyrazole dust.

Step 3: Reaction Setup (Urea Formation via Patent WO2023101895A1)

  • Action: Transfer the intermediate (e.g., 14.0 mmol) into a flame-dried round-bottom flask. Dissolve in anhydrous THF (150 mL) under a continuous nitrogen ( N2​ ) atmosphere. Submerge the flask in an ice-water bath to reach 0 °C before adding co-reagents (e.g., bis(trichloromethyl) carbonate and DMAP).

  • Validation Check: Ensure the internal thermocouple or external bath thermometer reads exactly 0 °C for at least 5 minutes before reagent addition. The iodo-group makes the ring highly reactive; failing to control the temperature will result in an uncontrolled exothermic runaway during coupling.

Step 4: Quenching & Workup

  • Action: After 30 minutes of stirring at room temperature, quench the reaction slowly with a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

  • Validation Check: Monitor for CO2​ gas evolution (bubbling). The quench is only complete and safe for separatory funnel transfer when gas evolution has entirely ceased.

Workflow Storage 1. Storage & Prep (Inert Temp, Fume Hood) Weighing 2. Weighing & Transfer (Anti-static, Nitrile Gloves) Storage->Weighing Reaction 3. Reaction Setup (THF, 0°C, N2 Atmosphere) Weighing->Reaction Workup 4. Quenching & Workup (Controlled Aqueous Quench) Reaction->Workup Waste 5. Halogenated Waste (Segregated Disposal) Workup->Waste

Fig 1: Operational workflow for handling 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole.

Emergency Response & Disposal Plan

Because of the iodine substituent, all waste generated from this compound must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic halogen-exchange reactions or the formation of explosive peroxides.

If an exposure incident occurs, follow this causality-driven response pathway:

Exposure Incident Exposure Incident Detected Assess Assess Exposure Route Incident->Assess Skin Skin/Eye Contact (H315, H319) Assess->Skin Inhale Inhalation (H335) Assess->Inhale Ingest Ingestion (H302) Assess->Ingest Flush Flush with water/saline for 15+ minutes Skin->Flush Air Move to fresh air Rest in comfortable position Inhale->Air Medical Rinse mouth. Seek immediate medical attention Ingest->Medical

Fig 2: Emergency response pathways for accidental chemical exposure.

  • Solid Spill Response: Do not sweep dry powder, as this induces aerosolization. Gently cover the spill with damp absorbent paper (using water or a low-volatility solvent) to suppress dust, then carefully scoop the material into a hazardous waste bag. Wash the contaminated surface thoroughly with soap and water to hydrolyze any remaining reactive traces.

References

  • Merck Sharp & Dohme LLC. (2023). Fused Pyrazole Urea Analogs as Glucosylceramide Synthase Inhibitors. World Intellectual Property Organization. Patent WO2023101895A1. Available at:[1]

  • ACS Medicinal Chemistry Letters. (2023). Fused Pyrazole Urea Analogs as Glucosylceramide Synthase Inhibitors for Treating Diseases. American Chemical Society. Available at:[Link][2]

Sources

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